molecular formula C39H79N2O6P B3026321 N-Palmitoyl-D-sphingomyelin-13C

N-Palmitoyl-D-sphingomyelin-13C

Cat. No.: B3026321
M. Wt: 704.0 g/mol
InChI Key: RWKUXQNLWDTSLO-UHDUVUCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16 Sphingomyelin-13C (d18:1/16:0-13C) is intended for use as an internal standard for the quantification of C16sphingomyelin by GC- or LC-MS. C16 Sphingomyelin is a naturally occurring sphingolipid. Levels of C16 sphingomyelin are elevated in the prefrontal cortex and cerebellum in a rat model of diabetes induced by streptozotocin (STZ; ), as well as in the liver in mouse models of Niemann-Pick type C1 disease. Plasma levels of C16 sphingomyelin are decreased in patients with prostate cancer. Model membranes containing C16 sphingomyelin, 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC; ), and cholesterol have been used in the study of lipid raft dynamics and membrane organization.>

Properties

IUPAC Name

[(E,2S,3R)-2-((113C)hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i39+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUXQNLWDTSLO-UHDUVUCGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H79N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Role of N-Palmitoyl-D-sphingomyelin-13C in Modern Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sphingolipids, a diverse class of lipids characterized by a sphingoid base backbone, are critical components of cellular membranes and potent signaling molecules.[1] N-Palmitoyl-D-sphingomyelin, a ubiquitous sphingomyelin species, is particularly significant in cellular structure and signaling pathways.[2] The advent of mass spectrometry-based lipidomics has enabled the large-scale analysis of these molecules, but accurate and precise quantification remains a significant challenge due to variations in sample preparation and instrument response.[3][4] This technical guide details the pivotal role of stable isotope-labeled N-Palmitoyl-D-sphingomyelin-13C as a crucial tool for overcoming these challenges. It serves primarily as an internal standard for robust quantification via isotope dilution and facilitates the study of metabolic flux within sphingolipid-related pathways.[5] This document provides researchers, scientists, and drug development professionals with an in-depth overview of its applications, including detailed experimental protocols and data presentation.

The Core Role: An Internal Standard for Accurate Quantification

The most critical application of this compound in lipidomics is its use as an internal standard for absolute quantification.[3][5] Mass spectrometry (MS) is highly sensitive but can be quantitatively unreliable without proper controls. Factors such as lipid extraction efficiency, matrix effects (where other molecules in the sample suppress or enhance the signal), and instrument variability can significantly skew results.[4]

The principle of Stable Isotope Dilution (SID) elegantly solves this problem. A known quantity of the 13C-labeled standard is added to a biological sample at the earliest stage of preparation.[6][7] Because the labeled standard is chemically identical to its endogenous (natural) counterpart, it experiences the same losses and signal variations throughout the entire analytical workflow. The mass spectrometer distinguishes between the "light" natural lipid and the "heavy" 13C-labeled standard based on their mass-to-charge (m/z) ratio. By measuring the signal intensity ratio of the endogenous analyte to the known amount of the internal standard, a highly accurate and precise concentration can be calculated.[6]

SID_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Workflow cluster_data Data Analysis Analyte Endogenous SM (Unknown Amount 'X') Extraction Lipid Extraction (α% recovery) Analyte->Extraction Standard 13C-Labeled SM (Known Amount 'Y') Standard->Extraction Spike-in MS LC-MS/MS Analysis (β% ionization) Extraction->MS Analyte + Standard (X' = Xαβ, Y' = Yαβ) Ratio Measure Signal Ratio (Signal_X' / Signal_Y') MS->Ratio Calc Calculate 'X' X = (Signal_X' / Signal_Y') * Y Ratio->Calc Workflow node_sample node_sample node_process node_process node_analysis node_analysis node_result node_result A 1. Sample Collection (e.g., Plasma, Tissue) B 2. Add 13C-SM Standard (Spike-in) A->B C 3. Lipid Extraction (e.g., Bligh & Dyer) B->C D 4. Sample Concentration (Evaporation & Reconstitution) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Processing (Integration of Peaks) E->F G 7. Quantification (Ratio to Standard) F->G Sphingomyelin_Pathway node_lipid node_lipid node_enzyme node_enzyme node_signal node_signal SM Sphingomyelin (e.g., N-Palmitoyl-SM) Cer Ceramide SM->Cer Hydrolysis Cer->SM Synthesis Sph Sphingosine Cer->Sph Apoptosis Apoptosis, Cell Cycle Arrest Cer->Apoptosis Sph->Cer S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Survival Cell Survival, Proliferation, Migration S1P->Survival SMase Sphingomyelinase (SMase) SMase->SM CDase Ceramidase CDase->Cer SphK Sphingosine Kinase (SphK) SphK->Sph SMS SM Synthase SMS->Cer

References

The Metabolic Journey of 13C-Labeled Sphingomyelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the metabolic fate of 13C-labeled sphingomyelin, providing a comprehensive resource for designing and interpreting experiments in sphingolipid research. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The use of stable isotope-labeled sphingomyelin, particularly with 13C, offers a powerful tool to trace its metabolic transformation and unravel its complex roles in health and disease.

The Catabolic Cascade: Unraveling the Sphingomyelin Pathway

The metabolic journey of sphingomyelin begins with its hydrolysis, primarily initiated by a class of enzymes known as sphingomyelinases (SMases).[1][2] This enzymatic cleavage yields two bioactive molecules: ceramide and phosphocholine.[1] The catabolism of sphingomyelin is not a singular event but occurs in distinct cellular compartments, regulated by different SMase isoforms, principally acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[2][3]

  • Acid Sphingomyelinase (aSMase): Primarily located in the lysosomes, aSMase plays a crucial role in the turnover of sphingomyelin within the endo-lysosomal pathway.[3] Stress stimuli can also lead to the translocation of aSMase to the outer leaflet of the plasma membrane, where it can initiate signaling cascades.[4]

  • Neutral Sphingomyelinase (nSMase): Found in the endoplasmic reticulum, Golgi apparatus, and the inner leaflet of the plasma membrane, nSMase is activated by various inflammatory cytokines and cellular stressors, contributing to ceramide-mediated signaling at these sites.[2]

The ceramide generated from sphingomyelin hydrolysis is a central hub in sphingolipid metabolism and can undergo further enzymatic conversion.[5] A family of enzymes called ceramidases (CDases) hydrolyze ceramide to produce sphingosine and a free fatty acid.[6] Similar to sphingomyelinases, ceramidases exist in acid, neutral, and alkaline isoforms, each with distinct subcellular localizations and roles.[6]

Sphingosine can then be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), another potent signaling molecule with often opposing effects to ceramide.[7][8]

Sphingomyelin_Catabolism cluster_products SM 13C-Sphingomyelin Cer 13C-Ceramide SM->Cer Sphingomyelinase (SMase) PC Phosphocholine Sph 13C-Sphingosine Cer->Sph Ceramidase (CDase) FFA Fatty Acid S1P 13C-Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase (SphK)

Sphingomyelin Catabolic Pathway.

Signaling Fates: The Bioactive Roles of Sphingomyelin Metabolites

The metabolic products of sphingomyelin are not merely intermediates but are key players in intricate signaling networks that determine cell fate.

Ceramide: Often dubbed the "messenger of cell death," ceramide is a central player in apoptosis.[9][10] An accumulation of ceramide, triggered by various cellular stresses, can initiate a cascade of events leading to programmed cell death.[9] Ceramide exerts its pro-apoptotic effects through multiple mechanisms, including the activation of protein phosphatases and kinases, and by influencing mitochondrial function.[5][11]

Ceramide_Apoptosis_Pathway Stress Cellular Stress (e.g., TNF-α, chemo-agents) SMase SMase Activation Stress->SMase Ceramide ↑ 13C-Ceramide SMase->Ceramide PP Protein Phosphatase Activation (PP1, PP2A) Ceramide->PP Mito Mitochondrial Dysfunction Ceramide->Mito Caspase Caspase Activation PP->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Ceramide-Mediated Apoptosis Signaling.

Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a potent pro-survival and pro-proliferative signaling molecule.[12] S1P signals through a family of five G protein-coupled receptors (S1PR1-5), initiating downstream pathways that regulate cell migration, differentiation, and survival.[7][13] The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical in determining a cell's fate.[12]

S1P_Signaling_Pathway S1P 13C-S1P (extracellular) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G-protein Activation S1PR->G_protein Effector Downstream Effectors (e.g., PI3K/Akt, Ras/ERK) G_protein->Effector Response Cellular Responses Effector->Response Proliferation Proliferation Response->Proliferation Survival Survival Response->Survival Migration Migration Response->Migration

Sphingosine-1-Phosphate Signaling Pathway.

Experimental Design: Tracing the Fate of 13C-Labeled Sphingomyelin

A robust experimental design is paramount for accurately tracing the metabolic fate of 13C-labeled sphingomyelin. The following outlines a comprehensive workflow from in vivo administration to mass spectrometric analysis.

Experimental_Workflow cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Admin Administration of 13C-Sphingomyelin (e.g., intravenous injection) Collection Tissue and Plasma Collection at Time Points Admin->Collection Homogenization Tissue Homogenization Collection->Homogenization Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction Separation Chromatographic Separation (e.g., C18 reverse phase) Extraction->Separation Detection Mass Spectrometry (MRM mode) Separation->Detection Quantification Quantification of 13C-labeled and unlabeled sphingolipids Detection->Quantification

References

N-Palmitoyl-D-sphingomyelin-¹³C as a Tracer for Sphingolipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The metabolic pathways that govern the synthesis and degradation of sphingolipids are complex and tightly regulated. Dysregulation of these pathways has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ability to accurately trace and quantify the flux through these pathways is of paramount importance for both basic research and the development of novel therapeutic interventions.

This technical guide focuses on the use of N-Palmitoyl-D-sphingomyelin-¹³C as a stable isotope tracer to investigate sphingolipid metabolism. While the de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, N-Palmitoyl-D-sphingomyelin is a key downstream product. Therefore, its ¹³C-labeled counterpart serves as an invaluable tool for dissecting the later stages of sphingolipid metabolism, specifically sphingomyelin turnover and the salvage pathway. This guide will provide an overview of the relevant metabolic pathways, detailed experimental protocols for using this tracer, and guidance on data analysis and interpretation.

The De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that originates in the endoplasmic reticulum (ER)[1]. The pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT)[2][3]. This initial step is the rate-limiting step in sphingolipid biosynthesis[3]. The product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine (also known as sphinganine)[2][4][5].

Dihydrosphingosine is subsequently acylated by a family of ceramide synthases (CerS) to form dihydroceramides[1][4]. A desaturase then introduces a double bond into the dihydroceramide backbone to yield ceramide, the central hub of sphingolipid metabolism[2][4]. From ceramide, a diverse array of complex sphingolipids are synthesized. For instance, the addition of a phosphocholine headgroup by sphingomyelin synthase results in the formation of sphingomyelin. Alternatively, the addition of carbohydrate moieties leads to the generation of glycosphingolipids.

de_novo_sphingolipid_synthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_dhs 3-Ketodihydrosphingosine spt->keto_dhs kdsr 3-Ketodihydrosphingosine Reductase keto_dhs->kdsr dhs Dihydrosphingosine (Sphinganine) kdsr->dhs cers Ceramide Synthase (CerS) dhs->cers dh_cer Dihydroceramide cers->dh_cer des1 Dihydroceramide Desaturase 1 dh_cer->des1 cer Ceramide des1->cer sm_synthase Sphingomyelin Synthase cer->sm_synthase gc_synthase Glucosylceramide Synthase cer->gc_synthase sm Sphingomyelin sm_synthase->sm glccer Glucosylceramides gc_synthase->glccer sphingomyelin_salvage_pathway sm Sphingomyelin (e.g., ¹³C-labeled) smase Sphingomyelinase sm->smase cer Ceramide (¹³C in palmitoyl chain) smase->cer ceramidase Ceramidase cer->ceramidase sphingosine Sphingosine ceramidase->sphingosine ffa Fatty Acid (¹³C-Palmitate) ceramidase->ffa cers Ceramide Synthase (Re-acylation) sphingosine->cers sphk Sphingosine Kinase sphingosine->sphk new_cer Ceramide (unlabeled or differently labeled) cers->new_cer s1p Sphingosine-1-Phosphate sphk->s1p experimental_workflow cell_culture 1. Cell Culture (multiple time points) pulse 2. Pulse (Medium with ¹³C-Sphingomyelin) cell_culture->pulse chase 3. Chase (Medium without tracer) pulse->chase harvest 4. Cell Harvesting & Lipid Extraction (at each time point) chase->harvest lcms 5. LC-MS/MS Analysis harvest->lcms data_analysis 6. Data Analysis (Quantification and Turnover Rate Calculation) lcms->data_analysis

References

The Significance of Stable Isotope Labeling in Sphingolipid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Complexity of Sphingolipid Metabolism

Sphingolipids are a diverse and complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes.[1][2][3][4] The intricate network of sphingolipid metabolism, encompassing de novo synthesis, salvage, and catabolic pathways, plays a pivotal role in regulating cell fate decisions such as proliferation, apoptosis, and differentiation.[2][5][6] Given their involvement in numerous physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, the ability to accurately trace and quantify the flux through these metabolic pathways is of paramount importance for both basic research and therapeutic development.[5]

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool for elucidating the dynamics of sphingolipid metabolism.[7][8] By introducing non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into sphingolipid precursors, researchers can track the metabolic fate of these molecules, distinguish between different metabolic pathways, and quantify the rates of synthesis and turnover of individual sphingolipid species with high specificity and sensitivity.[7][8] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for employing stable isotope labeling in the study of sphingolipid metabolism.

Core Principles of Stable Isotope Labeling in Sphingolipidomics

The fundamental principle of stable isotope labeling in metabolic studies is the introduction of a labeled precursor into a biological system and the subsequent detection of the label in downstream metabolites. The choice of isotope and labeled precursor is critical and depends on the specific metabolic pathway under investigation.

Commonly used stable isotopes and precursors in sphingolipid metabolism studies include:

  • ¹³C-labeled precursors:

    • [U-¹³C]-Palmitate: Traces the incorporation of palmitate, a key substrate for the first committed step of de novo sphingolipid synthesis catalyzed by serine palmitoyltransferase (SPT).[5]

    • [U-¹³C]-Glucose: The carbon backbone of glucose can be incorporated into both the serine and fatty acid components of sphingolipids, providing a broader view of metabolic contributions.[7]

    • [U-¹³C]-Serine: Directly labels the sphingoid backbone at the initial step of the de novo pathway.[7]

  • ¹⁵N-labeled precursors:

    • ¹⁵N-Serine: Provides a specific label for the nitrogen atom in the sphingoid base, allowing for the tracing of the backbone through various modifications.

  • ²H (Deuterium)-labeled precursors:

    • Deuterated water (D₂O): Deuterium can be incorporated into various positions of the lipid backbone and acyl chains, offering a general labeling strategy.

    • Deuterated palmitate or serine: Similar to their ¹³C counterparts, these are used to trace specific precursor incorporation.[7][8]

The labeled sphingolipids are then typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between the isotopically labeled and unlabeled species based on their mass-to-charge ratio (m/z).[7][8]

Key Signaling Pathways in Sphingolipid Metabolism

Understanding the major pathways of sphingolipid metabolism is essential for designing and interpreting stable isotope labeling experiments. The three primary pathways are the de novo synthesis pathway, the salvage pathway, and the sphingomyelin cycle.

De Novo Sphingolipid Synthesis Pathway

The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme of this pathway.[2][6][9] Subsequent enzymatic steps lead to the formation of ceramide, the central hub of sphingolipid metabolism.[1][2] From ceramide, a diverse array of complex sphingolipids, such as sphingomyelin and glycosphingolipids, are synthesized.[1][9]

de_novo_pathway serine Serine kds 3-Ketodihydrosphingosine serine->kds SPT palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->kds dhs Dihydrosphingosine (Sphinganine) kds->dhs KDS Reductase dhcer Dihydroceramide dhs->dhcer CerS cer Ceramide dhcer->cer DEGS1 sm Sphingomyelin cer->sm SMS gsl Glycosphingolipids cer->gsl GCS/GALT s1p Sphingosine-1-Phosphate cer->s1p Ceramidase, SphK

De Novo Sphingolipid Synthesis Pathway
The Salvage Pathway

The salvage pathway is a crucial recycling route where complex sphingolipids are broken down in the lysosomes to their constituent parts, primarily sphingosine.[6][10] This sphingosine can then be re-acylated by ceramide synthases (CerS) to form ceramide, which can re-enter the metabolic network.[10] This pathway is essential for maintaining cellular sphingolipid homeostasis.

salvage_pathway complex_sl Complex Sphingolipids (e.g., Gangliosides, Globosides) cer Ceramide complex_sl->cer Lysosomal Hydrolases sm Sphingomyelin sm->cer Sphingomyelinase sph Sphingosine cer->sph Ceramidase new_complex_sl New Complex Sphingolipids cer->new_complex_sl SMS, GCS, etc. sph->cer CerS s1p Sphingosine-1-Phosphate sph->s1p SphK

Sphingolipid Salvage Pathway

Experimental Methodologies

The successful application of stable isotope labeling in sphingolipid metabolism studies relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Experimental Workflow: An Overview

A typical experimental workflow for stable isotope labeling of sphingolipids involves several key steps, from sample preparation to data analysis.

experimental_workflow start Start: Cell Culture or In Vitro System labeling Stable Isotope Labeling (e.g., ¹³C-Palmitate) start->labeling quenching Quenching Metabolism & Cell Harvesting labeling->quenching extraction Lipid Extraction (e.g., Bligh-Dyer) quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Isotopologue Analysis analysis->data flux Metabolic Flux Calculation data->flux end End: Biological Interpretation flux->end

General Experimental Workflow
Protocol 1: In Vitro Sphingolipid de Novo Synthesis Assay Using Rat Liver Microsomes

This protocol is adapted from a method for monitoring the entirety of ER-associated sphingolipid biosynthesis.[7][8]

Materials:

  • Rat liver microsomes

  • [d₃]-Palmitate

  • [d₃]-L-serine

  • ATP, CoA, NADPH

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

  • Solvents for lipid extraction (e.g., 1-butanol, methanol, water)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing rat liver microsomes (e.g., 200 µg), [d₃]-palmitate (e.g., 0.3 mM), and [d₃]-L-serine (e.g., 4 mM) in the reaction buffer.[7]

    • Add cofactors ATP (e.g., 4 mM), CoA, and NADPH (e.g., 1 mM) to initiate the reaction.[7]

    • The total reaction volume is typically 500 µL.[7]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.[7]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 200 µL of 1 M methanolic KOH.[7]

    • Add internal standards for quantification.

    • Perform lipid extraction by adding 1 mL of 1-butanol and 0.5 mL of water-saturated 1-butanol.[7]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase.[7]

  • Sample Preparation for LC-MS/MS:

    • Neutralize the organic phase with glacial acetic acid.[7]

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).[7]

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Use a suitable column (e.g., C8 or C18) and a gradient elution program to separate the different sphingolipid species.[7]

    • Set the mass spectrometer to detect the specific m/z values of the deuterated and endogenous sphingolipid intermediates and products.[8]

Protocol 2: Stable Isotope Labeling of Sphingolipids in Cultured Mammalian Cells

This protocol describes a general method for labeling sphingolipids in adherent cell cultures using [U-¹³C]-palmitate.

Materials:

  • Adherent mammalian cells (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [U-¹³C]-Palmitic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., methanol, chloroform, water)

  • Internal standards

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired confluency (e.g., 80-90%).

    • Prepare labeling medium by supplementing the regular culture medium with [U-¹³C]-palmitate-BSA complex (e.g., 100 µM).[5]

    • Remove the old medium, wash the cells with PBS, and add the labeling medium.

    • Incubate the cells for a specific time course (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the incorporation of the label over time.[5]

  • Cell Harvesting and Lipid Extraction:

    • At each time point, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolic activity by adding a cold solvent, such as methanol.

    • Scrape the cells and collect them in a tube.

    • Add internal standards.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a specific ratio (e.g., 1:1:0.9 methanol:chloroform:water).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation and LC-MS/MS Analysis:

    • Follow steps 4 and 5 from Protocol 1 for sample preparation and LC-MS/MS analysis, adjusting the chromatography and mass spectrometry parameters for the specific sphingolipid species of interest.

Data Presentation and Quantitative Analysis

A key advantage of stable isotope labeling is the ability to generate quantitative data on the dynamics of sphingolipid metabolism. This data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: De Novo Biosynthesis Rates of Sphingolipids in HEK293 Cells

The following table summarizes the de novo synthesis rates of various sphingolipid species in HEK293 cells after labeling with [U-¹³C]-palmitate for 3 hours. The rates are corrected for the isotopic enrichment of the palmitoyl-CoA precursor pool.[5]

Sphingolipid SpeciesDe Novo Synthesis Rate (pmol/h per mg protein)
C16:0-Ceramide62 ± 3
C16:0-Monohexosylceramide13 ± 2
C16:0-Sphingomyelin60 ± 11
Total Estimated C16:0-Ceramide Appearance 119 ± 11

Data adapted from Snider et al., J. Lipid Res. 2016.[5]

Table 2: Turnover of Glycosphingolipids in HEp-2 Cells

This table illustrates the differential turnover rates of various glycosphingolipid classes in HEp-2 cells after labeling with [U-¹³C]-glucose. The data highlights the existence of different metabolic pools for these lipids.[7]

Glycosphingolipid ClassPercentage with Slower Turnover
Glucosylceramide~30%
Lactosylceramide~50%
Globotriaosylceramide~50%

Data adapted from Skotland et al., J. Mol. Biol. 2016.[7]

Conclusion and Future Perspectives

Stable isotope labeling has revolutionized the study of sphingolipid metabolism, providing an unparalleled ability to dissect the intricate dynamics of these crucial lipids. The methodologies outlined in this guide, from in vitro assays to cell-based labeling experiments, offer robust frameworks for researchers to investigate the roles of sphingolipids in health and disease. The quantitative data generated from these approaches are essential for building accurate models of metabolic flux and for identifying potential targets for therapeutic intervention.

Future advancements in mass spectrometry instrumentation, with increased sensitivity and resolution, will further enhance the power of stable isotope labeling techniques. The development of novel labeled precursors and more sophisticated data analysis software will enable a more comprehensive and systems-level understanding of the sphingolipidome. As our knowledge of the complex interplay of sphingolipid metabolism in various diseases continues to grow, the application of these powerful techniques will be instrumental in translating fundamental research into novel diagnostic and therapeutic strategies.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Structural Characterization of N-Palmitoyl-D-sphingomyelin-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and structural characterization of N-Palmitoyl-D-sphingomyelin-¹³C. This isotopically labeled sphingolipid is a valuable tool for researchers studying lipid metabolism, cell signaling, and the structure of biological membranes. Its use as an internal standard in mass spectrometry-based lipidomics allows for precise quantification of its unlabeled counterpart in various biological samples.[1]

Chemical Synthesis

The chemical synthesis of N-Palmitoyl-D-sphingomyelin-¹³C is a multi-step process that involves the preparation of key intermediates, including ¹³C-labeled palmitic acid and a protected sphingosine backbone, followed by their coupling and the introduction of the phosphocholine headgroup. A general five-step synthetic route can achieve an overall yield of approximately 43%.

Synthesis of Key Intermediates

¹³C-Labeled Palmitoyl Chloride: The synthesis begins with the preparation of ¹³C-labeled palmitoyl chloride from commercially available ¹³C-labeled palmitic acid. This is a critical step to introduce the isotopic label into the final molecule. The reaction is typically carried out by treating the ¹³C-palmitic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] For example, palmitic acid can be heated with thionyl chloride at 60-75°C for 0.5 to 2 hours to yield palmitoyl chloride.[5][6]

N-Acylation of D-sphingosine: The next step is the N-acylation of the D-sphingosine backbone with the newly synthesized ¹³C-palmitoyl chloride. This reaction forms the ceramide core of the sphingomyelin molecule. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Coupling of Phosphocholine and Final Deprotection

Following the formation of the ¹³C-labeled ceramide, the phosphocholine headgroup is introduced. This can be achieved using various phosphitylating agents, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by reaction with trimethylamine. The final step involves the removal of any protecting groups from the sphingosine backbone to yield the desired N-Palmitoyl-D-sphingomyelin-¹³C.

Purification

The final product is purified using chromatographic techniques, such as silica gel column chromatography, to remove any unreacted starting materials and byproducts.[7][8][9] The purity of the synthesized sphingomyelin can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[10][11][12][13][14]

Experimental Protocols

Synthesis of ¹³C-Palmitoyl Chloride
  • To a round-bottom flask, add ¹³C-palmitic acid (1 equivalent).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain ¹³C-palmitoyl chloride.

N-acylation of D-sphingosine with ¹³C-Palmitoyl Chloride
  • Dissolve D-sphingosine (1 equivalent) in a mixture of chloroform and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ¹³C-palmitoyl chloride (1.1 equivalents) in chloroform dropwise to the sphingosine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ¹³C-labeled ceramide.

Coupling of Phosphocholine to ¹³C-Ceramide
  • Dissolve the ¹³C-ceramide (1 equivalent) in anhydrous pyridine.

  • Add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 equivalents) and stir at room temperature for 4 hours.

  • Bubble anhydrous trimethylamine gas through the solution for 6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N-Palmitoyl-D-sphingomyelin-¹³C.

Structural Characterization

The structure and purity of the synthesized N-Palmitoyl-D-sphingomyelin-¹³C are confirmed using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the synthesized sphingomyelin. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques.[15]

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides detailed structural information through fragmentation of the parent ion. Key fragment ions observed for N-palmitoylsphingomyelin include:

  • A fragment corresponding to the phosphocholine headgroup at m/z 184.1.[16][17]

  • A fragment representing the sphingosine backbone (d18:1) at m/z 264.3.[16][17]

  • Loss of the trimethylamine group from the sodiated precursor ion, resulting in an [M+Na-59]⁺ ion.[17]

The presence of the ¹³C label in the palmitoyl chain will result in a corresponding mass shift in the fragment ions containing this acyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the ¹³C label and for providing detailed structural information about the entire molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the isotopically enriched carbon atom. The chemical shift of this signal will depend on its position within the palmitoyl chain. For instance, if the carbonyl carbon is labeled (N-Palmitoyl-D-sphingomyelin-1-¹³C), a peak is expected in the range of 170-180 ppm.[18][19][20]

¹H NMR Spectroscopy: While the primary focus is on ¹³C NMR, ¹H NMR spectroscopy provides complementary information about the proton environment of the molecule, further confirming its structure.

Quantitative Data

ParameterValueReference
Molecular Formula C₃₈¹³CH₇₉N₂O₆P[21][22]
Molecular Weight 704.03 g/mol [21][22]
Overall Synthesis Yield ~43%
Purity (TLC/HPLC) ≥96%[22]
MS/MS Fragmentation Data
Precursor Ion [M+H]⁺
Fragment Ion (m/z) Identity Reference
184.1Phosphocholine headgroup[16][17]
264.3Sphingosine backbone (d18:1)[16][17]
[M+Na-59]⁺Loss of trimethylamine from sodiated precursor[17]
Expected ¹³C NMR Chemical Shifts
Carbon Atom Expected Chemical Shift (ppm) Reference
Carbonyl (C=O) of Palmitoyl Chain170 - 180[18][19][20]
Methylene carbons of Palmitoyl Chain20 - 40[18][19][20]
Terminal methyl of Palmitoyl Chain~14[18][19][20]

Signaling Pathways and Experimental Workflows

Sphingomyelin-Ceramide Signaling Pathway

Sphingomyelin is a key component of cellular membranes and a precursor to several bioactive signaling molecules. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a central hub in sphingolipid signaling.[23][24][25][26] Ceramide can then be further metabolized to other signaling molecules such as sphingosine and sphingosine-1-phosphate (S1P), which are involved in a variety of cellular processes including proliferation, apoptosis, and inflammation.[24][25][26]

Sphingomyelin_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Cellular_Responses Cellular Responses (Apoptosis, Proliferation, etc.) Ceramide->Cellular_Responses S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Cellular_Responses Synthesis_Workflow Start ¹³C-Palmitic Acid & D-Sphingosine Step1 Synthesis of ¹³C-Palmitoyl Chloride Start->Step1 Step2 N-acylation to form ¹³C-Ceramide Step1->Step2 Step3 Coupling of Phosphocholine Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Structural Characterization Purification->Characterization MS Mass Spectrometry (MS/MS) Characterization->MS Analysis NMR NMR Spectroscopy (¹³C, ¹H) Characterization->NMR Analysis Final_Product N-Palmitoyl-D-sphingomyelin-¹³C MS->Final_Product NMR->Final_Product

References

The Central Role of Sphingomyelins in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelins, a class of sphingolipids, are integral components of cellular membranes, particularly enriched in the plasma membrane of mammalian cells.[1] For many years, their role was considered primarily structural, contributing to the integrity and fluidity of the membrane. However, a paradigm shift in our understanding has positioned sphingomyelins at the nexus of cellular signaling, acting as critical regulators of a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the function of sphingomyelins in cellular signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core of sphingomyelin metabolism, the generation of potent bioactive messengers, and their downstream effects on cell fate. This guide will also provide detailed experimental protocols for the study of these pathways and present key quantitative data to offer a complete picture of the dynamic nature of sphingolipid signaling.

The Sphingomyelin Cycle: A Hub for Bioactive Lipid Mediators

The signaling functions of sphingomyelins are primarily initiated through their hydrolysis, a process central to what is known as the "sphingomyelin cycle." This cycle involves the enzymatic breakdown of sphingomyelin and the subsequent generation of a cascade of bioactive lipid second messengers, most notably ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[1] The balance between these metabolites, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, dictating whether a cell undergoes apoptosis, proliferation, or differentiation.[2]

The Generation of Ceramide: The "Pro-Death" Signal

The hydrolysis of sphingomyelin is catalyzed by a family of enzymes called sphingomyelinases (SMases), which cleave the phosphocholine headgroup to generate ceramide.[1] This reaction can be triggered by a wide array of cellular stresses and signaling molecules, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), Fas ligand, and chemotherapeutic agents.[3] There are several isoforms of SMase, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most extensively studied in the context of signal transduction.

Ceramide is widely recognized as a pro-apoptotic and anti-proliferative second messenger. Its accumulation within the cell can initiate a cascade of events leading to programmed cell death.

From Ceramide to Sphingosine and Sphingosine-1-Phosphate: The "Pro-Survival" Axis

Ceramide can be further metabolized by ceramidases to produce sphingosine. Sphingosine itself can have biological activity, but its most critical role in this signaling axis is as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to generate sphingosine-1-phosphate (S1P).[2]

In stark contrast to ceramide, S1P is a potent pro-survival and pro-proliferative molecule.[2] It can act both intracellularly and extracellularly, binding to a family of five G protein-coupled receptors (S1PR1-5) to initiate a diverse range of downstream signaling pathways that promote cell growth, migration, and survival, while inhibiting apoptosis.[2]

The intricate balance between the levels of ceramide and S1P is therefore a crucial regulatory mechanism in determining cellular outcomes.

Sphingomyelins and Lipid Rafts: Platforms for Signal Transduction

Sphingomyelins, in conjunction with cholesterol, are key components of specialized membrane microdomains known as lipid rafts. These are dynamic, ordered regions within the plasma membrane that serve as organizing centers for signal transduction molecules.[4] By concentrating or excluding specific proteins, lipid rafts facilitate efficient and specific signaling events.

The hydrolysis of sphingomyelin to ceramide within lipid rafts can dramatically alter the biophysical properties of these domains, leading to the coalescence of smaller rafts into larger signaling platforms. This clustering can amplify and propagate downstream signals, such as those involved in apoptosis.[5] Conversely, the synthesis of sphingomyelin by sphingomyelin synthase can deplete ceramide from these rafts, thereby attenuating pro-apoptotic signals.

Key Signaling Pathways Regulated by Sphingomyelin Metabolites

The bioactive lipids derived from sphingomyelin metabolism modulate a wide array of critical cellular signaling pathways.

Apoptosis (Programmed Cell Death)

Ceramide is a central player in the induction of apoptosis. It can activate multiple downstream pathways to execute the cell death program:

  • Mitochondrial Pathway: Ceramide can directly act on mitochondria to promote the release of pro-apoptotic factors like cytochrome c.[6]

  • Protein Phosphatase Activation: Ceramide can activate protein phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.

  • Caspase Activation: Ceramide signaling can lead to the activation of the caspase cascade, a family of proteases that are the executioners of apoptosis.

In contrast, S1P potently inhibits apoptosis by activating pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, through its receptors.[2]

cluster_0 Sphingomyelin Cycle Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis Promotes S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P S1P->Apoptosis Inhibits Survival Cell Survival & Proliferation S1P->Survival Promotes SMase Sphingomyelinase (aSMase, nSMase) SMase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK1, SphK2) SphK->Sphingosine Stress Cellular Stress (e.g., TNF-α, FasL) Stress->SMase Activates

Figure 1: The Sphingomyelin Cycle and its role in cell fate.

Cell Proliferation and Differentiation

The ceramide/S1P rheostat also plays a critical role in regulating cell proliferation and differentiation. High levels of S1P, acting through its receptors, can activate signaling pathways that promote cell cycle progression and proliferation, such as the Ras-ERK and PI3K-Akt pathways. Conversely, ceramide accumulation can lead to cell cycle arrest, often at the G0/G1 checkpoint.

Inflammatory Response

Sphingomyelin metabolites are deeply involved in the inflammatory response. TNF-α, a key pro-inflammatory cytokine, is a potent activator of sphingomyelinases, leading to the production of ceramide. Ceramide, in turn, can amplify inflammatory signaling by activating downstream pathways such as NF-κB and p38 MAPK. S1P also plays a complex role in inflammation, with its effects being highly dependent on the specific receptor subtype and cell type involved.

S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds to G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates PI3K PI3K/Akt Pathway G_protein->PI3K RAS Ras/MAPK Pathway G_protein->RAS PLC PLC Pathway G_protein->PLC RHO Rho Pathway G_protein->RHO Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation PLC->Proliferation Migration Cell Migration RHO->Migration

Figure 2: Major downstream signaling pathways of S1P receptors.

Quantitative Data on Sphingolipid Levels

The absolute and relative concentrations of sphingomyelin and its metabolites are critical for their signaling functions. These levels can vary significantly between different cell types and under various physiological and pathological conditions. The following table summarizes representative quantitative data for key sphingolipids in different cellular contexts.

SphingolipidCell Type/ConditionConcentration (pmol/mg protein)Reference
Sphingomyelin 3T3-L1 cells60.10 ± 0.24[7]
Rat aortic smooth muscle cells62.69 ± 0.08[7]
HT-29 cells58.38 ± 0.37[7]
Ceramide HTC hepatoma cells (Control)~400[6]
HTC hepatoma cells (+TNFα/CHX, 6h)880.7[6]
Mouse Macrophages (RAW 264.7)~150-200[5]
Human Breast Cancer TissueSignificantly higher than normal[6]
Sphingosine HTC hepatoma cells (Control)~10[6]
HTC hepatoma cells (+TNFα/CHX, 6h)21.4[6]
Sphingosine-1-Phosphate (S1P) Human Breast Cancer TissueSignificantly higher than normal[6]
Mouse Macrophages (RAW 264.7)~5-10[5]

Experimental Protocols

Studying the role of sphingomyelins in cellular signaling requires a robust set of experimental techniques. This section provides an overview of key methodologies.

Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipid species.

Objective: To extract and quantify the levels of sphingomyelin, ceramide, sphingosine, and S1P from cultured cells or tissues.

Methodology:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a mixture of chloroform:methanol (1:2, v/v).

    • Add internal standards for each lipid class to be quantified. These are typically stable isotope-labeled lipids.

    • Perform a phase separation by adding chloroform and water. The lower organic phase containing the lipids is collected.

    • Dry the lipid extract under a stream of nitrogen.

  • Liquid Chromatography (LC) Separation:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample onto a C18 reverse-phase LC column.

    • Elute the lipids using a gradient of mobile phases, typically containing water, methanol, and acetonitrile with additives like formic acid and ammonium formate to improve ionization.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify each lipid species based on its unique precursor-to-product ion transition.

    • Quantify the endogenous lipids by comparing their peak areas to those of the internal standards.

Sample Cell/Tissue Sample Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 3: Experimental workflow for sphingolipid quantification by LC-MS/MS.

Sphingomyelinase (SMase) Activity Assay

Objective: To measure the activity of acid or neutral sphingomyelinase in cell lysates.

Methodology (Colorimetric Assay):

  • Sample Preparation: Prepare cell lysates in an appropriate buffer.

  • Reaction Setup:

    • In a 96-well plate, add cell lysate to a reaction buffer containing a specific SMase substrate (e.g., a chromogenic or fluorogenic sphingomyelin analog).

    • For aSMase assays, the buffer should have an acidic pH (e.g., pH 5.0). For nSMase assays, a neutral pH (e.g., pH 7.4) and the presence of Mg²⁺ are required.

  • Incubation: Incubate the plate at 37°C for a defined period to allow the enzyme to hydrolyze the substrate.

  • Detection:

    • Stop the reaction and add a detection reagent that reacts with the product of the enzymatic reaction (e.g., phosphocholine) to generate a colored or fluorescent signal.

    • Measure the absorbance or fluorescence using a plate reader.

  • Calculation: Determine the SMase activity based on a standard curve generated with a known amount of the product.

Sphingosine Kinase (SphK) Activity Assay

Objective: To measure the activity of SphK1 or SphK2 in cell lysates.

Methodology (Radiometric Assay):

  • Sample Preparation: Prepare cell lysates in a suitable buffer.

  • Reaction Setup:

    • In a microfuge tube, combine the cell lysate with a reaction buffer containing sphingosine and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Lipid Extraction:

    • Stop the reaction by adding an acidic solution.

    • Perform a lipid extraction using chloroform/methanol to separate the radiolabeled S1P into the organic phase.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate S1P from other lipids.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled S1P.

    • Quantify the amount of radioactivity in the S1P spot using a scintillation counter or by densitometry.

Conclusion and Future Directions

Sphingomyelins and their metabolites have emerged from the shadows of structural lipids to take center stage as critical regulators of cellular signaling. The intricate interplay between ceramide, sphingosine, and S1P governs fundamental cellular processes, and dysregulation of this delicate balance is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The methodologies outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of sphingolipid signaling.

Future research in this field will likely focus on several key areas:

  • Spatial and Temporal Dynamics: Developing advanced imaging techniques to visualize the dynamic changes in sphingolipid concentrations within specific subcellular compartments in real-time.

  • Receptor-Specific Signaling: Elucidating the distinct downstream signaling pathways activated by different S1P receptor subtypes and their roles in various physiological and pathological contexts.

  • Therapeutic Targeting: Designing and developing novel therapeutic agents that specifically target the enzymes of the sphingomyelin cycle to modulate the levels of bioactive sphingolipids for the treatment of various diseases.

A deeper understanding of the function of sphingomyelins in cellular signaling will undoubtedly open new avenues for therapeutic intervention and provide novel insights into the fundamental mechanisms that control cell life and death.

References

An In-depth Technical Guide to N-Palmitoyl-D-sphingomyelin-13C Incorporation into Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of N-Palmitoyl-D-sphingomyelin-13C (¹³C-SM) into cellular membranes. It details experimental protocols for the delivery, tracing, and quantification of this stable isotope-labeled sphingolipid, and explores its impact on membrane organization and cellular signaling pathways. This document is intended to serve as a practical resource for researchers investigating sphingolipid metabolism, membrane dynamics, and the development of therapeutics targeting these processes.

Introduction

N-Palmitoyl-D-sphingomyelin is a ubiquitous sphingolipid in mammalian cell membranes, playing a critical role in membrane structure and signal transduction.[1] It is a key component of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for various signaling molecules.[2] The use of stable isotope-labeled N-Palmitoyl-D-sphingomyelin, such as the ¹³C-labeled version, allows for precise tracing and quantification of its uptake, trafficking, and metabolism within the cell, without the complications associated with radioactive labels. This guide outlines the necessary procedures to study the incorporation of exogenous ¹³C-SM into cultured cells.

Experimental Protocols

Preparation of ¹³C-Sphingomyelin:Bovine Serum Albumin (BSA) Complex

To facilitate the delivery of the hydrophobic ¹³C-SM to cultured cells, it is complexed with fatty acid-free BSA. This method enhances its solubility in aqueous culture media and promotes its uptake by cells.

Materials:

  • This compound (¹³C-SM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, 100%

  • MilliQ water or equivalent

  • Cell culture medium (e.g., DMEM)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 5 g of fatty acid-free BSA in 50 mL of MilliQ water. Sterilize the solution using a 0.22 µm filter. Store at 4°C.[3]

  • Prepare a ¹³C-SM stock solution: Dissolve the desired amount of ¹³C-SM in 100% ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Complexation of ¹³C-SM with BSA:

    • In a sterile tube, warm an appropriate volume of the 10% BSA solution in a 37°C water bath for 5 minutes.[3]

    • Add the ¹³C-SM stock solution to the warmed BSA solution. The molar ratio of ¹³C-SM to BSA can be varied, but a ratio of 1.5:1 is a common starting point.[3]

    • Return the mixture to the 37°C water bath for 5-10 minutes to facilitate complexation.[3]

    • Visually inspect the solution for any cloudiness, which would indicate precipitation. If the solution is not clear, the procedure should be repeated.

    • Incubate the solution in a 37°C water bath for 1 hour to ensure complete complexation.[3]

  • Preparation of Treatment Medium: Dilute the ¹³C-SM:BSA complex into pre-warmed cell culture medium to achieve the desired final concentration for cell treatment. A typical starting concentration might be in the range of 10-50 µM.

Cell Culture and Treatment

This protocol is a general guideline and should be adapted for the specific cell line being used.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • ¹³C-SM:BSA treatment medium

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Aspirate the existing culture medium and wash the cells once with sterile PBS.

  • Add the prepared ¹³C-SM:BSA treatment medium to the cells.

  • Incubate the cells for the desired time course (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Following incubation, place the culture plates on ice and aspirate the treatment medium.

  • Wash the cells twice with ice-cold PBS to remove any unincorporated ¹³C-SM.

  • Harvest the cells by scraping in ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge the cell suspension to pellet the cells.

  • Aspirate the supernatant and store the cell pellet at -80°C for subsequent lipid extraction.

Lipid Extraction

The Bligh and Dyer method is a widely used protocol for the extraction of total lipids from biological samples.[4]

Materials:

  • Cell pellet

  • Methanol

  • Chloroform

  • Deionized water

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in a specific volume of methanol.

  • Add chloroform and water in a ratio that results in a single-phase mixture (e.g., for every 1 mL of cell suspension, add 1 mL of chloroform and 0.8 mL of water).[4]

  • Vortex the mixture thoroughly to ensure complete mixing and lipid extraction.

  • Induce phase separation by adding an additional volume of chloroform and water.

  • Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent for analysis (e.g., 99.5% ethanol).[4]

Quantification of ¹³C-SM Incorporation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ¹³C-SM.[2][5]

Instrumentation and Method:

  • Liquid Chromatography: Use a suitable column for lipid separation, such as a C18 reversed-phase column. The mobile phase typically consists of a gradient of aqueous and organic solvents (e.g., acetonitrile/water with formic acid and ammonium formate).[5]

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection of the ¹³C-labeled N-palmitoyl-D-sphingomyelin. This will involve monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

  • Quantification: Create a standard curve using known concentrations of ¹³C-SM to accurately quantify the amount of labeled sphingomyelin incorporated into the cell membranes. An internal standard (e.g., a deuterated sphingomyelin species) should be used to correct for variations in extraction efficiency and instrument response.[4]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to allow for easy comparison across different experimental conditions (e.g., time points, concentrations).

Time Point (hours)¹³C-SM Concentration (µM)Incorporated ¹³C-SM (pmol/µg protein)
125Value
425Value
825Value
1225Value
2425Value
2410Value
2450Value

Table 1: Example of a data table for summarizing the quantification of ¹³C-SM incorporation.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for studying the incorporation of ¹³C-SM into cell membranes is depicted below.

experimental_workflow prep Prepare ¹³C-SM:BSA Complex culture Cell Culture and Treatment prep->culture Introduce labeled lipid extract Lipid Extraction (Bligh & Dyer) culture->extract Harvest cells analyze LC-MS/MS Quantification extract->analyze Isolate lipids data Data Analysis analyze->data

Experimental workflow for ¹³C-SM incorporation studies.
Sphingomyelin Signaling Pathway

The incorporation of exogenous sphingomyelin can influence cellular signaling, primarily through its metabolism. The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a key second messenger.

sphingomyelin_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling SM Sphingomyelin (¹³C-labeled) Cer Ceramide SM->Cer Hydrolysis SPHK Sphingosine Kinase Cer->SPHK Apoptosis Apoptosis Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P Proliferation Cell Proliferation S1P->Proliferation Migration Cell Migration S1P->Migration SMase Sphingomyelinase SMase->SM

Simplified sphingomyelin signaling pathway.

The "sphingomyelin pathway" is a signal transduction system initiated by the hydrolysis of plasma membrane sphingomyelin to ceramide by a neutral sphingomyelinase.[1] Ceramide can then act as a second messenger to activate downstream effectors, such as ceramide-activated protein kinase, influencing processes like differentiation and apoptosis.[1][6] Conversely, the conversion of ceramide to sphingosine-1-phosphate (S1P) can promote cell survival and proliferation.[7]

Impact on Receptor Signaling in Lipid Rafts

Increased levels of sphingomyelin in the plasma membrane can alter the organization of lipid rafts and modulate the signaling of raft-associated receptors. For example, sphingomyelin levels have been shown to influence the responsiveness of the CXCL12/CXCR4 signaling pathway, which is involved in cell migration.[8] Elevated sphingomyelin can decrease the sensitivity to the chemokine CXCL12.[8]

lipid_raft_signaling cluster_raft Lipid Raft SM N-Palmitoyl-D-sphingomyelin (¹³C-labeled) CXCR4 CXCR4 Receptor SM->CXCR4 Modulates Signaling Chol Cholesterol ERK_activation ERK Activation CXCR4->ERK_activation Activates CXCL12 CXCL12 (Chemokine) CXCL12->CXCR4 Binds Cell_Migration Cell Migration ERK_activation->Cell_Migration Promotes

References

The Cornerstone of Membrane Architecture: A Technical Guide to the Biological Significance of N-palmitoyl-D-sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl-D-sphingomyelin (PSM), a ubiquitous sphingolipid in eukaryotic cell membranes, is far more than a mere structural component. Its unique biophysical properties, characterized by a saturated palmitoyl chain and a sphingosine backbone, empower it to be a critical organizer of membrane architecture and a pivotal player in cellular signaling. This technical guide provides an in-depth exploration of PSM's role in dictating membrane structure, its intricate interactions with other lipids like cholesterol, and its function as a precursor in vital signaling pathways. We present a comprehensive summary of its quantitative biophysical data, detailed experimental methodologies for its study, and visual representations of its metabolic and signaling pathways to offer a thorough resource for professionals in life sciences and drug development.

The Structural Significance of N-palmitoyl-D-sphingomyelin in Membranes

N-palmitoyl-D-sphingomyelin is a principal building block of the plasma membrane, particularly enriched in the outer leaflet.[1] Its molecular structure, featuring a long, saturated N-acyl chain and a sphingoid base capable of extensive hydrogen bonding, imparts significant structural integrity to the cell membrane.[1][2]

Ordering Effect and Membrane Rigidity

The saturated 16-carbon palmitoyl chain of PSM allows for tight packing with neighboring lipids. This tight packing results in a higher degree of configurational order compared to glycerophospholipids with unsaturated acyl chains.[1] Consequently, PSM increases the rigidity and decreases the permeability of the membrane.[3] Its melting temperature is typically above physiological temperature, meaning it tends to exist in a more rigid, gel-like state, which promotes molecular order in the membrane.[4]

Favorable Interaction with Cholesterol and Lipid Raft Formation

PSM exhibits a preferential interaction with cholesterol, a key modulator of membrane fluidity.[5][6] The rigid sphingosine backbone and saturated acyl chain of PSM create a favorable environment for the planar steroid ring of cholesterol. This interaction is stronger than that between cholesterol and many unsaturated phosphatidylcholines.[6]

This specific affinity drives the co-localization of PSM and cholesterol into specialized membrane microdomains known as lipid rafts .[7][8][9] These domains are thicker, more ordered (liquid-ordered, Lo phase) platforms that float within the more fluid and disordered (liquid-disordered, Ld) bulk membrane.[2][6][7] Lipid rafts serve as crucial signaling hubs by concentrating or excluding specific membrane proteins, thereby regulating cellular processes like signal transduction and membrane trafficking.[3][9]

Quantitative Biophysical Data

The distinct behavior of PSM in membranes is quantified by its thermotropic and structural properties. The following table summarizes key data from studies on PSM bilayers, providing a basis for comparison with other membrane lipids.

PropertyConditionValueReference(s)
Phase Transition
Transition Temperature (TM)Fully Hydrated (>25% H2O)41 °C[10][11]
Anhydrous75 °C[10][11]
Transition Enthalpy (ΔH)Fully Hydrated (>25% H2O)7.5 kcal/mol[10][11]
Anhydrous4.0 kcal/mol[10][11]
Bilayer Structure
Bilayer Periodicity (d)Gel Phase (29 °C, full hydration)73.5 Å[10][11]
Liquid-Crystal (55 °C, full hydration)66.6 Å[10][11]
Acyl Chain PackingGel Phase (29 °C)Sharp reflection at 4.2 Å[10][11]
Liquid-Crystal (55 °C)Diffuse reflection at 4.6 Å[10][11]
Interaction with Cholesterol
Cooperative Transition>50 mol % CholesterolTransition at 41 °C is abolished[10][11]
Comparison with DPPC
MiscibilityGel & Liquid-Crystal PhasesCompletely miscible with DPPC[10][11]
Pre-transition Effect30 mol % PSM in DPPCRemoves the pre-transition of DPPC[10][11]

Role in Cellular Signaling: The Sphingomyelin Cycle

Beyond its structural role, PSM is a central molecule in sphingolipid metabolism and signaling. It serves as the primary precursor for ceramide, a potent second messenger.[12]

The hydrolysis of sphingomyelin to generate ceramide is a critical signaling event known as the sphingomyelin cycle . This reaction is catalyzed by a family of enzymes called sphingomyelinases (SMases).[13][14] Various cellular stresses and stimuli, such as inflammatory cytokines (e.g., TNF-α) or oxidative stress, can activate SMases.[12][15] There are several isoforms, including acid sphingomyelinase (aSMase), which functions in lysosomes, and neutral sphingomyelinase (nSMase), which is active at the plasma membrane, often within lipid rafts.[16][17][18]

The ceramide generated through this pathway can initiate a cascade of downstream events, profoundly influencing cellular fate by regulating apoptosis, cell cycle arrest, and senescence.[12][19] The balance between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.[12]

Sphingomyelin_Ceramide_Pathway cluster_PM Stress Stress Stimuli (e.g., TNF-α, Oxidative Stress) SMase Neutral Sphingomyelinase (nSMase) Stress->SMase Activates PM Plasma Membrane PSM N-Palmitoyl-Sphingomyelin (in Lipid Raft) Ceramide Ceramide PSM->Ceramide Hydrolysis PC Phosphocholine PSM->PC Releases SMase->PSM Catalyzes Downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Downstream De_Novo_Sphingomyelin_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS DHC Dihydroceramide DHS->DHC CerS Ceramide_ER Ceramide DHC->Ceramide_ER Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi Transport SM N-Palmitoyl-Sphingomyelin Ceramide_Golgi->SM SMS DAG Diacylglycerol PC Phosphatidylcholine Experimental_Workflow start Lipid Sample (N-Palmitoyl-SM) hydrate Hydration in Buffer (Vortexing above TM) start->hydrate nmr_prep Use Deuterated PSM & Align on Plates start->nmr_prep dsc Differential Scanning Calorimetry (DSC) hydrate->dsc xray X-Ray Diffraction hydrate->xray data_dsc Thermotropic Data (TM, ΔH) dsc->data_dsc data_xray Structural Data (d-spacing, Packing) xray->data_xray nmr 2H-NMR Spectroscopy nmr_prep->nmr data_nmr Dynamic Data (Acyl Chain Order) nmr->data_nmr

References

Navigating the Sphere of Influence: An In-depth Technical Guide to Sphingolipidomics and the Essential Role of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Sphingolipidome

Sphingolipids are a complex and highly diverse class of lipids that are not only integral structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes.[1][2][3][4] The study of the entire complement of these lipids in a biological system is termed sphingolipidomics.[1][4][5][6] These bioactive molecules, including ceramides, sphingosine, and sphingosine-1-phosphate, play critical roles in cell proliferation, differentiation, apoptosis, and senescence.[7][8] Given their involvement in fundamental cellular events, alterations in sphingolipid metabolism are implicated in numerous diseases, making them a key area of investigation for biomarker discovery and therapeutic development.[6][8]

The complexity and vast number of individual sphingolipid species, estimated to be in the tens of thousands, necessitate sophisticated analytical techniques for their accurate identification and quantification.[4][6][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and throughput.[1][4][5]

The Cornerstone of Quantitative Accuracy: Internal Standards

In the realm of quantitative lipidomics, particularly sphingolipidomics, the use of internal standards (IS) is paramount for achieving accurate and reliable data.[2][10] An internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, added in a known amount to the sample before any processing steps.[2][10]

The primary functions of internal standards in sphingolipid analysis are to:

  • Correct for Sample Loss: During the multi-step procedures of extraction and sample preparation, some analyte loss is inevitable. An internal standard, added at the very beginning, experiences similar losses, allowing for accurate normalization.[2]

  • Compensate for Matrix Effects: The complex biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. A co-eluting internal standard experiences similar matrix effects, enabling their correction.[2]

  • Account for Variations in Instrument Response: The performance of the mass spectrometer can fluctuate over time. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized.

The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the experimental workflow, ideally before lipid extraction.[10] Stable isotope-labeled sphingolipids are often considered the "gold standard" for internal standards as they exhibit nearly identical chemical and physical properties to their endogenous counterparts.

Sphingolipid Signaling Pathways

Sphingolipids are central to intricate signaling networks that regulate a cell's fate. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cellular outcomes.

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Survival Cell Survival & Proliferation S1P->Survival DeNovo De Novo Synthesis DeNovo->Ceramide

Core Sphingolipid Signaling Pathway

Experimental Workflow for Sphingolipidomics

A typical sphingolipidomics workflow involves several critical steps, from sample preparation to data analysis. The inclusion of an internal standard at the beginning of this process is crucial for quantitative accuracy.

Sphingolipid_Workflow Sample Biological Sample (e.g., Plasma, Cells, Tissue) IS_Spike Spike with Internal Standard Cocktail Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing & Quantification LCMS->Data

References

Navigating Sphingomyelin Analysis: A Technical Guide to Natural Abundance and ¹³C Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sphingomyelin (SM) and its metabolites is critical to unraveling their roles in cellular signaling, disease pathogenesis, and as therapeutic targets. This in-depth technical guide provides a comprehensive overview of two key analytical approaches: leveraging the natural abundance of carbon-13 (¹³C) and employing ¹³C enrichment strategies. This document details the core principles, experimental protocols, and data interpretation considerations for each method, enabling informed decisions for robust sphingolipid analysis.

Executive Summary

The analysis of sphingomyelin, a key component of cell membranes and a precursor to bioactive signaling molecules, presents unique analytical challenges due to its structural diversity and complex metabolic network. Mass spectrometry-based approaches have become the cornerstone of sphingolipid analysis, offering high sensitivity and specificity. A crucial aspect of quantitative accuracy in these methods is the approach to isotopic correction and standardization. This guide delves into the nuances of two primary strategies: correcting for the natural abundance of ¹³C and utilizing ¹³C-enriched compounds as internal standards or metabolic tracers. While natural abundance correction is a fundamental step in all mass spectrometry analyses, the use of ¹³C-enriched standards offers significant advantages in accuracy and precision, albeit with considerations of cost and experimental complexity. The choice between these methodologies depends on the specific research question, desired level of quantification, and available resources.

Introduction to ¹³C in Mass Spectrometry

Carbon exists naturally as two stable isotopes: the highly abundant ¹²C and the much rarer ¹³C, which accounts for approximately 1.1% of all carbon atoms.[1] This natural isotopic distribution means that any molecule containing carbon will have a small population of molecules that are one or more mass units heavier than the monoisotopic mass (the mass calculated using the most abundant isotopes). Mass spectrometers are sensitive enough to detect these naturally occurring heavier isotopologues.

Natural Abundance Analysis: In this approach, the naturally occurring isotopic distribution of sphingomyelin is measured. For quantification, correction algorithms are applied to account for the contribution of ¹³C to the signal of the monoisotopic peak and its isotopologues.[1][2][3] This method is inherent to any mass spectrometric analysis but can be prone to inaccuracies if not corrected for properly, especially when dealing with complex biological matrices.

¹³C Enrichment Analysis: This strategy involves the deliberate introduction of ¹³C into the analytical workflow. This can be achieved in two primary ways:

  • ¹³C-Labeled Internal Standards: Chemically synthesized sphingomyelins with one or more ¹³C atoms are added to a sample at a known concentration.[4] These standards co-elute with the endogenous analyte and serve as a reference for accurate quantification, correcting for variations in sample extraction, processing, and instrument response.[4][5][6]

  • Metabolic Labeling: Cells or organisms are cultured with ¹³C-labeled precursors (e.g., ¹³C-serine or ¹³C-palmitate), which are incorporated into newly synthesized sphingolipids.[7][8] This approach is powerful for studying sphingolipid metabolism, turnover, and flux through specific pathways.[9]

Comparative Analysis: Natural Abundance vs. ¹³C Enrichment

The selection of an analytical strategy should be guided by the specific requirements of the study. The following table summarizes the key characteristics of each approach.

FeatureNatural Abundance Analysis¹³C Enrichment Analysis (using Labeled Internal Standards)
Principle Measurement and correction of naturally occurring ¹³C isotopes.[1][2]Addition of a known amount of ¹³C-labeled sphingomyelin as an internal standard for ratiometric quantification.[4][5]
Accuracy Moderate to High. Dependent on the accuracy of the correction algorithm and the complexity of the sample matrix.[3]Very High. Effectively corrects for matrix effects and variations in sample preparation and instrument response.[6]
Precision Moderate. Susceptible to variations introduced during sample handling and analysis.High. The ratiometric measurement minimizes variability.
Sensitivity Dependent on instrument performance. The natural ¹³C isotopologues can be used for confirmation but do not inherently increase sensitivity for the primary analyte.High. Labeled standards do not enhance the signal of the endogenous analyte but ensure its accurate quantification even at low levels.
Cost Lower. No requirement for expensive labeled compounds.Higher. ¹³C-labeled standards are a significant cost factor.[10]
Complexity Lower in terms of sample preparation. Data analysis requires robust correction software.[2]Higher in terms of sourcing and handling labeled standards. Data analysis is more straightforward.
Applications Qualitative analysis, relative quantification, and initial screening studies.Absolute quantification, validation of biomarkers, and studies requiring high accuracy and precision.[6][9]

Sphingomyelin Signaling Pathways

Sphingomyelin is a central hub in a complex network of signaling pathways. Its hydrolysis by sphingomyelinases (SMases) generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[11][12][13][14] Ceramide can be further metabolized to sphingosine, which is then phosphorylated to sphingosine-1-phosphate (S1P), a key signaling molecule with roles in cell survival, proliferation, and migration.[14] Understanding these pathways is crucial for interpreting changes in sphingomyelin levels.

Sphingomyelin_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine deacylation Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P phosphorylation Survival Cell Survival & Proliferation S1P->Survival SMase Sphingomyelinase (SMase) SMase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine SMS Sphingomyelin Synthase (SMS) SMS->Ceramide PC Phosphatidylcholine PC->Sphingomyelin

Caption: The Sphingomyelin Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of sphingomyelin using both natural abundance and ¹³C enrichment approaches.

Experimental Workflow: A Comparative Overview

Experimental_Workflows cluster_NA Natural Abundance Workflow cluster_Enrichment ¹³C Enrichment Workflow NA_Sample 1. Sample Collection NA_Extract 2. Lipid Extraction NA_Sample->NA_Extract NA_LCMS 3. LC-MS/MS Analysis NA_Extract->NA_LCMS NA_Data 4. Data Processing & Natural Abundance Correction NA_LCMS->NA_Data NA_Quant 5. Relative Quantification NA_Data->NA_Quant E_Sample 1. Sample Collection E_Spike 2. Spike with ¹³C-Labeled Internal Standard E_Sample->E_Spike E_Extract 3. Lipid Extraction E_Spike->E_Extract E_LCMS 4. LC-MS/MS Analysis E_Extract->E_LCMS E_Data 5. Data Processing (Peak Area Ratio) E_LCMS->E_Data E_Quant 6. Absolute Quantification E_Data->E_Quant

Caption: Comparative Experimental Workflows.

Protocol 1: Natural Abundance-Based Sphingomyelin Analysis

This protocol outlines a general procedure for the relative quantification of sphingomyelin by correcting for the natural abundance of ¹³C.

1. Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

  • Materials:

    • Biological sample (e.g., cultured cells, plasma, tissue homogenate)

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Deionized water

  • Procedure:

    • For cultured cells, wash with ice-cold PBS and collect the cell pellet. For liquid samples, use a defined volume. For tissues, homogenize in PBS.

    • Add a 3.75:1:1.25 mixture of chloroform:methanol:sample homogenate to a glass tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 1.25 volumes of chloroform and vortex for 30 seconds.

    • Add 1.25 volumes of deionized water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A reverse-phase C18 column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operated in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole instrument. The precursor ion is the protonated sphingomyelin molecule [M+H]⁺, and a common product ion is the phosphocholine headgroup at m/z 184.

3. Data Analysis

  • Integrate the peak areas of the different sphingomyelin species.

  • Apply a natural abundance correction algorithm to the raw data. This is often a feature within the mass spectrometer's software or can be performed using specialized software packages.[2][3][15][16] The algorithm corrects the measured isotopic distribution for the theoretical natural abundance of all elements in the molecule.

  • Perform relative quantification by comparing the corrected peak areas across different samples.

Protocol 2: ¹³C Enrichment-Based Sphingomyelin Analysis (Using Labeled Internal Standards)

This protocol describes the absolute quantification of sphingomyelin using ¹³C-labeled internal standards.

1. Sample Preparation and Lipid Extraction

  • Materials:

    • Same as Protocol 1.

    • ¹³C-labeled sphingomyelin internal standard of a known concentration (e.g., C16 Sphingomyelin-¹³C).[4]

  • Procedure:

    • To the biological sample, add a known amount of the ¹³C-labeled sphingomyelin internal standard.[5][6] The amount should be comparable to the expected endogenous levels of the analyte.

    • Proceed with the lipid extraction as described in Protocol 1 (Bligh & Dyer method).

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters are generally the same as in Protocol 1.

  • In addition to the MRM transition for the endogenous sphingomyelin, set up an MRM transition for the ¹³C-labeled internal standard. The precursor ion will be [M+H]⁺ of the labeled standard, and the product ion will also be m/z 184.

3. Data Analysis

  • Integrate the peak areas of the endogenous sphingomyelin and the ¹³C-labeled internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Generate a calibration curve using a series of known concentrations of a non-labeled sphingomyelin standard spiked with the same amount of the ¹³C-labeled internal standard.

  • Determine the absolute concentration of the endogenous sphingomyelin in the sample by interpolating its peak area ratio on the calibration curve.

Conclusion

The choice between natural abundance and ¹³C enrichment methodologies for sphingomyelin analysis hinges on the specific goals of the research. While natural abundance correction is a fundamental requirement for all mass spectrometry-based lipidomics, the incorporation of ¹³C-labeled internal standards provides a superior level of accuracy and precision for absolute quantification. For studies investigating the dynamics of sphingolipid metabolism, ¹³C metabolic labeling offers unparalleled insights into pathway flux. By understanding the principles and protocols outlined in this guide, researchers can select and implement the most appropriate analytical strategy to advance their understanding of the critical roles of sphingomyelin in health and disease.

References

Methodological & Application

Application Notes: N-Palmitoyl-D-sphingomyelin-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in various cellular processes.[1] The metabolic pathways governing sphingolipid synthesis and turnover are intricate and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[3] The use of stable isotope tracers, such as N-Palmitoyl-D-sphingomyelin labeled with Carbon-13 (¹³C), combined with mass spectrometry, provides a robust tool to trace the metabolic fate of these molecules in living systems, offering deep insights into the dynamics of lipid metabolism.[4][5]

N-Palmitoyl-D-sphingomyelin-¹³C is an isotopically labeled version of a common sphingomyelin (SM) species, containing a palmitoyl (16:0) fatty acid chain.[6] Introducing this tracer into a biological system allows researchers to track its incorporation, breakdown, and conversion into other lipid species, thereby elucidating the fluxes through various branches of the sphingolipid metabolic network.

Principle of the Method

The core principle involves introducing N-Palmitoyl-D-sphingomyelin-¹³C into a cell culture or organism and monitoring the appearance of the ¹³C label in downstream metabolites over time. When the labeled sphingomyelin is metabolized, the ¹³C atoms are incorporated into subsequent products. By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can distinguish between the endogenous (unlabeled, ¹²C) and the newly synthesized or modified (labeled, ¹³C) lipid species.[7] The rate of incorporation of the ¹³C label into different lipid pools allows for the calculation of metabolic turnover rates and fluxes.[8] This approach enables the precise measurement of reaction fluxes, including those in parallel pathways and cycles, which is a significant advantage over other methods.[9]

Key Applications

  • Quantifying Sphingomyelin Turnover: Directly measures the rate at which specific sphingomyelin species are degraded and resynthesized.

  • Tracing Ceramide Generation: Tracks the breakdown of sphingomyelin by sphingomyelinase into ceramide, a key signaling molecule. This allows for the study of pathways where ceramide is a central hub.[1]

  • Investigating the Salvage Pathway: Elucidates the flux through the sphingolipid salvage pathway, where sphingosine from sphingolipid breakdown is re-acylated to form new ceramides.

  • Studying Disease-Related Metabolic Reprogramming: Compares sphingolipid fluxes in healthy versus diseased states to identify metabolic bottlenecks or alterations that could serve as therapeutic targets.[2]

  • Elucidating Drug Mechanism of Action: Assesses how pharmaceutical compounds affect the flux through sphingolipid metabolic pathways, providing insights into their efficacy and potential side effects.

Sphingolipid Metabolism Pathway

The diagram below illustrates the de novo synthesis and salvage pathways for sphingolipids. N-Palmitoyl-D-sphingomyelin-¹³C enters this network primarily at the sphingomyelin node, allowing its metabolic fate to be traced through degradation back to ceramide and subsequent conversions.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane / Lysosome Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine (d18:0) KSR->Sphinganine CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide SMS SMS Ceramide->SMS Transport Sphingomyelin N-Palmitoyl-D- sphingomyelin Ceramidase Ceramidase Ceramide->Ceramidase SMS->Sphingomyelin SMase SMase Sphingomyelin->SMase Tracer N-Palmitoyl-D- sphingomyelin-13C Tracer->SMase Tracer Metabolism SMase->Ceramide Sphingosine Sphingosine Ceramidase->Sphingosine Sphingosine->CerS Salvage Pathway SK SK Sphingosine->SK S1P Sphingosine-1-P SK->S1P Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase A 1. Cell Culture (Growth to Confluency) B 2. Introduce Tracer (N-Palmitoyl-D-SM-13C) A->B C 3. Time-Course Incubation (e.g., 0-24h) B->C D 4. Harvest & Quench (Stop Metabolism) C->D E 5. Lipid Extraction (Separate Lipids) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Peak Integration, ID) F->G Raw Data H 8. Isotopologue Distribution Analysis G->H I 9. Flux Calculation (Computational Modeling) H->I J 10. Biological Interpretation I->J MFA_Logic Data Experimental Data (Isotopologue Distributions from LC-MS) Algorithm Computational Flux Estimation Algorithm Data->Algorithm Model Metabolic Network Model (Stoichiometry, Atom Transitions) Model->Algorithm FluxMap Metabolic Flux Map (Reaction Rates) Algorithm->FluxMap Calculates Best Fit

References

Application Notes and Protocols: Tandem Mass Spectrometry for 13C-Labeled Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in processes like cell growth, differentiation, and apoptosis.[1] Dysregulation of their metabolism is implicated in numerous diseases, making the precise quantification of sphingolipid species essential for biomedical research and therapeutic development.[2] This document provides detailed protocols for the analysis of sphingolipids using stable isotope labeling with 13C precursors coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of 13C-labeled sphingolipids as internal standards or for metabolic flux analysis offers unparalleled accuracy and precision by correcting for variations in sample extraction and instrument response.[2][3] We present a comprehensive workflow, from cell labeling and lipid extraction to data acquisition and analysis, to empower researchers in this critical area of lipidomics.

Principle of Isotope Dilution Tandem Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification.[2] It involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled sphingolipid) to a sample at the beginning of the workflow.[2] This "internal standard" is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2][3] Because the internal standard and the analyte behave nearly identically during sample preparation, extraction, and ionization, any sample loss or variation in ionization efficiency will affect both equally.[2][3] By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, a highly accurate and precise quantification can be achieved.[2]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Unknown amount of Analyte) B Add Known Amount of 13C-Labeled Internal Standard A->B Spiking C Measure Signal Ratio (Endogenous Analyte / 13C-Standard) B->C Extraction & Injection D Calculate Precise Amount of Endogenous Analyte C->D Data Processing

Caption: Principle of isotope dilution mass spectrometry.

Sphingolipid De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4] This pathway produces key intermediates like sphinganine and dihydroceramide, which are then converted to a vast array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids.[4] By supplying cells with 13C-labeled precursors, such as 13C-serine or 13C-palmitate, the label is incorporated into newly synthesized sphingolipids, allowing for the tracking of metabolic flux through this critical pathway.

cluster_0 De Novo Synthesis Pathway cluster_1 Complex Sphingolipid Synthesis Serine L-Serine (or 13C-L-Serine) SPT SPT Serine->SPT Palmitoyl Palmitoyl-CoA (or 13C-Palmitoyl-CoA) Palmitoyl->SPT KSa 3-Ketosphinganine SPT->KSa Condensation KSR KSR Sa Sphinganine (d18:0) KSR->Sa CerS CerS DHCer Dihydroceramide CerS->DHCer DES DES1 Cer Ceramide DES->Cer KSa->KSR Reduction Sa->CerS Acylation DHCer->DES Desaturation SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL

Caption: Simplified de novo sphingolipid synthesis pathway.

Experimental Workflow and Protocols

A typical workflow for analyzing 13C-labeled sphingolipids involves several key stages, from introducing the stable isotope label to the final data analysis. This process ensures robust and reproducible quantification.

A 1. Cell Culture & Metabolic Labeling (e.g., with 13C-Serine) B 2. Cell Harvesting & Sample Normalization (e.g., protein/DNA content) A->B C 3. Internal Standard Spiking (Add 13C- or D-labeled standard mix) B->C D 4. Lipid Extraction (e.g., Bligh & Dyer or Butanol) C->D E 5. LC-MS/MS Analysis (HILIC or C18 separation, MRM acquisition) D->E F 6. Data Processing & Quantification (Peak integration, ratio calculation) E->F

Caption: General workflow for 13C-sphingolipid analysis.

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization for specific biological matrices.[2]

  • Cell Harvesting: After metabolic labeling, harvest cultured cells (typically 1-10 million cells are sufficient).[5] Wash cells with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Normalization: Aliquot a portion of the cell suspension to determine protein or DNA content for data normalization between samples.[5]

  • Internal Standard Spiking: To the remaining cell pellet, add a known amount of a commercially available sphingolipid internal standard mixture.[5] This mixture typically contains non-naturally occurring (e.g., C17 base) or stable isotope-labeled (e.g., d7-sphingosine, 13C-ceramide) versions of each sphingolipid class to be analyzed.[1][3]

  • Lipid Extraction (Butanolic Method):

    • Add 60 µL of a buffer (200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4) to the sample.[1]

    • Add 1 mL of 1-butanol and 500 µL of water-saturated 1-butanol.[1][4]

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 2,300 x g for 10 minutes to separate the phases.[4]

    • Carefully transfer the upper organic (butanol) phase to a new tube.[1]

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[1][4]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase B).

Protocol 2: LC-MS/MS Analysis

This protocol uses a hydrophilic interaction liquid chromatography (HILIC) method, which provides good separation for polar lipid head groups.[1] Alternatively, a C18 reversed-phase column can be used.[2]

  • Liquid Chromatography (LC) System:

    • Column: HILIC column (e.g., sub-2 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% formic acid and 10-200 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]

    • Flow Rate: 0.5 - 0.8 mL/min.[1][5]

    • Column Temperature: 50°C.[1]

    • Injection Volume: 2-5 µL.[1][2]

    • Gradient: Establish a gradient that starts at a high percentage of organic phase (e.g., 90% B), ramps down to elute polar sphingolipids, and then re-equilibrates. A total run time of 4.5 minutes can be sufficient for class separation.[1]

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for most sphingolipids, including ceramides, sphingosine, and sphingomyelin.[6][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity in quantification.[6][7] This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[7]

    • Fragmentation: Most sphingolipids with a d18:1 sphingoid base fragment to a common product ion of m/z 264.2 in positive mode, which corresponds to the dehydrated sphingosine backbone.[7] This characteristic fragmentation is used for identification and quantification.

Quantitative Data and Analysis

Table 1: Example MRM Transitions for 13C-Labeled Sphingolipids

Quantitative analysis relies on specific precursor-product ion pairs for each sphingolipid. The exact mass of the 13C-labeled species will depend on the precursor used and the number of incorporated labels.

Sphingolipid ClassExample Endogenous SpeciesPrecursor Ion (m/z)Product Ion (m/z)Example ¹³C-Labeled PrecursorPrecursor Ion (m/z) of Labeled Species
Sphingosined18:1300.3282.3¹³C₂-Sphingosine302.3
Ceramided18:1/16:0538.5264.2¹³C₆-Ceramide544.5
Dihydroceramided18:0/16:0540.5266.2¹³C₆-Dihydroceramide546.5
Sphingomyelind18:1/16:0703.6184.1¹³C-SphingomyelinVaries
Glucosylceramided18:1/16:0700.6264.2¹³C₆-Glucosylceramide706.6

Note: Precursor ions are [M+H]⁺. The product ion at m/z 184.1 for sphingomyelin corresponds to the phosphocholine headgroup. Masses are illustrative and should be confirmed experimentally.

Table 2: Example Calibration Curve Data for Sphingosine Quantification

Calibration curves are generated by analyzing known concentrations of the analyte standard with a fixed concentration of the internal standard.[6]

Standard Concentration (pmol)Analyte Peak Area (Sphingosine)IS Peak Area (¹³C₂,D₂-Sphingosine)Peak Area Ratio (Analyte/IS)
0.515,500305,0000.051
1.032,000310,0000.103
5.0161,000308,0000.523
10.0330,000312,0001.058
50.01,650,000309,0005.339
100.03,280,000311,00010.547

The peak area ratio is plotted against concentration to generate a linear regression model, which is then used to calculate the concentration in unknown samples.[6]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Poor extraction efficiency. Inefficient ionization. Instrument contamination.Optimize extraction protocol (e.g., test different solvent systems).[1] Adjust mobile phase additives (e.g., formic acid, ammonium formate).[1] Clean the mass spectrometer source.
Poor Peak Shape Incompatible reconstitution solvent. Column degradation. Inappropriate gradient.Reconstitute sample in the initial mobile phase. Use a new column. Optimize the LC gradient.
High Variability (CV%) Inconsistent sample preparation. Pipetting errors during IS spiking.Ensure consistent and precise execution of the extraction protocol. Use calibrated pipettes for adding internal standards.[3]
Co-eluting Interferences Insufficient chromatographic separation.Increase gradient length or change mobile phase composition.[1] Consider using a different column chemistry (e.g., C18 vs. HILIC).

References

Application Notes and Protocols for N-Palmitoyl-D-sphingomyelin-¹³C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Palmitoyl-D-sphingomyelin-¹³C, a stable isotope-labeled lipid, in cell culture experiments. This powerful tool enables precise tracing of sphingomyelin metabolism and its involvement in cellular signaling pathways. The following sections detail the background, applications, experimental protocols, and data interpretation for studying the fate of exogenous N-Palmitoyl-D-sphingomyelin in cultured cells.

Introduction to N-Palmitoyl-D-sphingomyelin and its ¹³C Labeled Analog

N-Palmitoyl-D-sphingomyelin is a ubiquitous sphingolipid in mammalian cell membranes, particularly enriched in the outer leaflet of the plasma membrane.[1] It is a key structural component of lipid rafts and plays a crucial role in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2] The hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger.[2]

N-Palmitoyl-D-sphingomyelin-¹³C is an isotopically labeled version of this lipid, where one or more carbon atoms in the palmitoyl chain are replaced with the stable isotope ¹³C. This labeling does not significantly alter the physicochemical properties of the molecule, allowing it to be metabolized by cells in a manner identical to its unlabeled counterpart. The key advantage of using the ¹³C-labeled version is its utility as a tracer in mass spectrometry-based lipidomics, enabling the differentiation and quantification of the exogenously supplied sphingomyelin and its metabolic products from the endogenous, unlabeled pool.

Applications in Cell Culture

The use of N-Palmitoyl-D-sphingomyelin-¹³C in cell culture experiments allows for:

  • Metabolic Fate and Flux Analysis: Tracing the uptake, intracellular trafficking, and catabolism of exogenous sphingomyelin.

  • Signaling Pathway Elucidation: Identifying and quantifying the downstream metabolites of sphingomyelin hydrolysis, such as ¹³C-labeled ceramide and its subsequent products.

  • Enzyme Activity Assays: Providing a specific substrate for sphingomyelinases to measure their activity within cells.

  • Drug Discovery and Development: Evaluating the effect of therapeutic compounds on sphingomyelin metabolism and signaling.

Experimental Protocols

This section provides detailed protocols for the delivery of N-Palmitoyl-D-sphingomyelin-¹³C to cultured cells, subsequent lipid extraction, and preparation for analysis.

Protocol 1: Delivery of N-Palmitoyl-D-sphingomyelin-¹³C to Cultured Cells

Objective: To introduce ¹³C-labeled sphingomyelin into cultured cells for metabolic tracing.

Materials:

  • N-Palmitoyl-D-sphingomyelin-¹³C

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)

Procedure:

  • Preparation of ¹³C-Sphingomyelin-BSA Complex: a. Dissolve N-Palmitoyl-D-sphingomyelin-¹³C in ethanol to a stock concentration of 1-5 mM. b. In a sterile tube, add the desired amount of the ethanolic stock solution. c. Under a gentle stream of nitrogen, evaporate the ethanol to form a thin lipid film. d. Resuspend the lipid film in pre-warmed (37°C) cell culture medium containing fatty acid-free BSA at a 1:1 molar ratio of sphingomyelin to BSA. For example, for a final concentration of 10 µM sphingomyelin, use 10 µM BSA. e. Vortex thoroughly and incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment: a. Grow cells in appropriate culture vessels (e.g., 6-well plates) to the desired confluency (typically 70-80%). b. Remove the existing culture medium. c. Wash the cells once with pre-warmed PBS. d. Add the prepared ¹³C-sphingomyelin-BSA complex in fresh culture medium to the cells. The final concentration of N-Palmitoyl-D-sphingomyelin-¹³C can range from 1 to 50 µM, depending on the cell type and experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions. e. Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

Protocol 2: Lipid Extraction from Cultured Cells

Objective: To extract total lipids from cells for subsequent analysis. This protocol is based on the widely used Bligh and Dyer method.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform

  • Deionized water

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Harvesting: a. After the incubation period, place the culture plate on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold PBS and scrape the cells from the plate. d. Transfer the cell suspension to a centrifuge tube.

  • Lipid Extraction: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Discard the supernatant. c. Resuspend the cell pellet in 100 µL of deionized water. d. Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously for 1 minute. e. Add 125 µL of chloroform and vortex for 30 seconds. f. Add 125 µL of deionized water and vortex for 30 seconds. g. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection: a. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. b. Dry the lipid extract under a gentle stream of nitrogen. c. Store the dried lipid extract at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare the extracted lipids for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, isopropanol, formic acid, ammonium formate)

  • Autosampler vials with inserts

Procedure:

  • Reconstitution: a. Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent mixture compatible with your LC method. A common starting solvent is methanol:chloroform (9:1, v/v). b. Vortex thoroughly to ensure complete dissolution of the lipids. c. Transfer the reconstituted sample to an autosampler vial with an insert.

  • Internal Standards: a. For absolute quantification, a known amount of a suitable internal standard (e.g., a sphingomyelin species with a different chain length that is not present or is in low abundance in the sample, or a deuterated standard) should be added to the sample before lipid extraction.

Data Presentation

Quantitative data from experiments using N-Palmitoyl-D-sphingomyelin-¹³C can be summarized in tables for clear comparison.

Table 1: Uptake and Metabolism of N-Palmitoyl-D-sphingomyelin-¹³C in HEK293 Cells

Time Point (hours)¹³C-Sphingomyelin (pmol/mg protein)¹³C-Ceramide (pmol/mg protein)¹³C-Sphingosine (pmol/mg protein)
1150.2 ± 12.55.1 ± 0.8< LOD
4480.6 ± 35.125.3 ± 3.11.2 ± 0.3
12750.9 ± 50.868.7 ± 7.25.8 ± 0.9
24680.4 ± 45.395.2 ± 10.512.4 ± 1.8
Data are presented as mean ± standard deviation (n=3). LOD: Limit of Detection. These are hypothetical data for illustrative purposes.

Table 2: Representative Sphingomyelin Content in Various Cell Lines

Cell LineSphingomyelin Content (pmol/µg protein)Reference
3T3-L160.10 ± 0.24[3]
HT-2958.38 ± 0.37[3]
Rat Aortic Smooth Muscle Cells62.69 ± 0.08[3]
These values represent the total endogenous sphingomyelin content and can serve as a baseline for comparison with the uptake of exogenously added labeled sphingomyelin.

Visualizations

Sphingomyelin Signaling Pathway

The following diagram illustrates the central role of sphingomyelin in cellular signaling. Exogenously supplied N-Palmitoyl-D-sphingomyelin-¹³C will enter this pathway and its metabolites can be traced.

Sphingomyelin_Signaling SM N-Palmitoyl-D-sphingomyelin-¹³C (Exogenous) Cer ¹³C-Ceramide SM->Cer Sphingomyelinase (SMase) PC Phosphocholine Sph ¹³C-Sphingosine Cer->Sph Ceramidase FFA Fatty Acid Apoptosis Apoptosis, Cell Cycle Arrest Cer->Apoptosis S1P ¹³C-Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase Proliferation Proliferation, Survival S1P->Proliferation

Caption: Metabolic fate of exogenous N-Palmitoyl-D-sphingomyelin-¹³C.

Experimental Workflow

The diagram below outlines the key steps in a typical cell culture experiment using N-Palmitoyl-D-sphingomyelin-¹³C.

Experimental_Workflow start Start prep Prepare ¹³C-SM-BSA Complex start->prep culture Treat Cultured Cells prep->culture incubate Incubate for Desired Time culture->incubate harvest Harvest and Wash Cells incubate->harvest extract Lipid Extraction (Bligh & Dyer) harvest->extract dry Dry Lipid Extract extract->dry analyze LC-MS/MS Analysis dry->analyze data Data Processing and Quantification analyze->data end End data->end

Caption: Workflow for tracing ¹³C-sphingomyelin in cell culture.

Conclusion

N-Palmitoyl-D-sphingomyelin-¹³C is a valuable tool for researchers studying lipid metabolism and cell signaling. The protocols and information provided in these application notes offer a framework for designing and executing experiments to trace the fate of exogenous sphingomyelin in cell culture systems. The use of stable isotope labeling coupled with mass spectrometry provides a highly specific and quantitative approach to unravel the complex roles of sphingolipids in cellular physiology and disease.

References

Application Notes and Protocols for the Extraction and Analysis of ¹³C-Labeled Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including sphingomyelin, are critical components of cellular membranes and play pivotal roles in signal transduction. The use of stable isotope-labeled compounds, such as ¹³C-labeled sphingomyelin, is indispensable for the accurate quantification of these lipids in complex biological matrices. This document provides detailed application notes and protocols for the extraction and subsequent analysis of ¹³C-labeled sphingomyelin, focusing on the widely adopted Folch and Bligh-Dyer methods. The inclusion of a ¹³C-labeled internal standard is a cornerstone of these protocols, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response.

Sphingomyelin Signaling Pathway

The metabolism of sphingomyelin is central to a complex network of signaling pathways that regulate cell fate. Sphingomyelin can be hydrolyzed by sphingomyelinases to produce ceramide, a key second messenger involved in cellular processes such as apoptosis and cell cycle arrest. Ceramide can be further metabolized to sphingosine, which in turn is phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing effects to ceramide, promoting cell survival and proliferation. Understanding these pathways is crucial for interpreting data from lipidomic studies.

Sphingomyelin_Signaling_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Cell_Stress_Response Apoptosis, Cell Cycle Arrest Ceramide->Cell_Stress_Response Sphingomyelin->Ceramide Sphingomyelinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Cell_Survival_Proliferation Cell Survival, Proliferation S1P->Cell_Survival_Proliferation

Caption: Overview of the major sphingolipid metabolic pathways.

Lipid Extraction Techniques: A Comparative Overview

The choice of lipid extraction method is a critical determinant of recovery and, consequently, the accuracy of sphingomyelin quantification. The Folch and Bligh-Dyer methods are two of the most established and widely used techniques. Both are based on a biphasic solvent system of chloroform and methanol to efficiently extract lipids from aqueous samples.

Data Presentation: Comparison of Extraction Efficiencies

The following tables summarize the reported extraction efficiencies and recoveries for sphingolipids using the Folch and Bligh-Dyer methods. It is important to note that the use of a ¹³C-labeled internal standard for sphingomyelin is the most reliable way to account for any variability in extraction efficiency.[1]

Extraction Method Lipid Class Reported Recovery Range (%) Key Considerations
Folch Sphingomyelin69 - 96[2]Generally higher solvent-to-sample ratio, considered robust for a wide range of lipid polarities.[3]
Bligh-Dyer Sphingomyelin35 - 72[2]Lower solvent volumes, making it suitable for smaller sample sizes. May have lower recovery for certain lipid classes in samples with high lipid content.
Method Comparison Folch Bligh-Dyer
Solvent-to-Sample Ratio Higher (e.g., 20:1)[3]Lower (e.g., 3:1)
Solvent Composition (Chloroform:Methanol) Initially 2:1Initially 1:2, then adjusted
Sample Throughput LowerHigher
Applicability Broad range of sample types and lipid concentrations.Particularly suitable for samples with lower lipid content.

Experimental Workflow for ¹³C-Labeled Sphingomyelin Analysis

A typical workflow for the analysis of ¹³C-labeled sphingomyelin involves sample preparation, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Cells, Tissue) Spiking 2. Spiking with ¹³C-Labeled Internal Standard Sample_Collection->Spiking Extraction 3. Lipid Extraction (Folch or Bligh-Dyer) Spiking->Extraction Phase_Separation 4. Phase Separation (Centrifugation) Extraction->Phase_Separation Organic_Phase_Collection 5. Collection of Organic (Lower) Phase Phase_Separation->Organic_Phase_Collection Drying 6. Solvent Evaporation (under Nitrogen) Organic_Phase_Collection->Drying Reconstitution 7. Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 9. Data Processing and Quantification LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for sphingolipid analysis.

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction

This protocol is adapted for the extraction of sphingolipids from biological samples such as plasma or cell homogenates.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • ¹³C-labeled sphingomyelin internal standard

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the sample (e.g., plasma or cell homogenate).

  • Add a known amount of ¹³C-labeled sphingomyelin internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20-30 minutes with occasional vortexing.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or chloroform:methanol 1:1, v/v).

Protocol 2: Bligh-Dyer Lipid Extraction

This method uses a lower volume of organic solvent and is suitable for smaller sample volumes.[4][5]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • ¹³C-labeled sphingomyelin internal standard

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube containing 100 µL of aqueous sample, add a known amount of ¹³C-labeled sphingomyelin internal standard.

  • Add 375 µL of chloroform:methanol (1:2, v/v).

  • Vortex for 1 minute to form a single phase.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Downstream Analysis: LC-MS/MS for ¹³C-Labeled Sphingomyelin

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sphingolipids due to its high sensitivity and specificity.

General LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of sphingomyelin.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion (the molecular ion of the sphingomyelin of interest) and a specific product ion generated by its fragmentation. The transition for ¹³C-labeled sphingomyelin will be shifted by the number of ¹³C atoms in the molecule.

Data Analysis: The concentration of the endogenous sphingomyelin is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the ¹³C-labeled internal standard and comparing this to a standard curve generated with known concentrations of the analyte.

Conclusion

The accurate quantification of ¹³C-labeled sphingomyelin is achievable through the careful selection of an appropriate lipid extraction method and the use of a stable isotope-labeled internal standard. Both the Folch and Bligh-Dyer methods are effective, with the choice depending on the specific experimental requirements such as sample volume and lipid concentration. Subsequent analysis by LC-MS/MS provides the necessary sensitivity and specificity for precise quantification. These detailed protocols and application notes serve as a valuable resource for researchers in the field of lipidomics and drug development.

References

Application Notes and Protocols for Tracing Sphingolipid Turnover Rates using N-Palmitoyl-D-sphingomyelin-13C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a class of bioactive lipids that serve as both structural components of cellular membranes and critical signaling molecules in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] The dynamic balance of sphingolipid metabolism, known as turnover, is tightly regulated. Dysregulation of this balance is implicated in numerous diseases, such as neurodegenerative disorders, cancer, and metabolic diseases.[3][4] Understanding the rates of synthesis and catabolism of individual sphingolipid species is therefore crucial for both basic research and therapeutic development.

Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool for tracing the metabolic fate of molecules and quantifying their turnover rates.[5][6] N-Palmitoyl-D-sphingomyelin-¹³C (¹³C-SM) is a stable isotope-labeled version of a key sphingolipid, which can be introduced into biological systems as a tracer. By tracking the incorporation and distribution of the ¹³C label into downstream metabolites over time, researchers can elucidate the kinetics of sphingolipid metabolic pathways.[7][8] These application notes provide a comprehensive overview and detailed protocols for using N-Palmitoyl-D-sphingomyelin-¹³C to measure sphingolipid turnover rates in cultured cells.

Application Notes

Principle of Stable Isotope Tracing

The core principle involves introducing a "heavy" labeled precursor into a biological system and monitoring its incorporation into downstream metabolites. N-Palmitoyl-D-sphingomyelin-¹³C contains carbon-13 atoms, making it heavier than its endogenous, unlabeled counterpart. When introduced to cells, it enters the metabolic network. Through enzymatic action, the labeled sphingomyelin can be broken down, and its ¹³C-labeled components (e.g., ¹³C-palmitoyl-ceramide) can be used to synthesize other sphingolipids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to separate and detect both the labeled ("heavy") and unlabeled ("light") versions of each sphingolipid species.[9] By measuring the ratio of heavy to light molecules over time, the rate of turnover (synthesis and degradation) can be calculated.[10]

Role of N-Palmitoyl-D-sphingomyelin-¹³C

This labeled compound can serve two primary roles in quantitative lipidomics:

  • Metabolic Tracer: When added to live cells or organisms, it acts as a substrate for enzymes in the sphingolipid salvage pathway. Sphingomyelinases can hydrolyze ¹³C-SM to produce ¹³C-palmitoyl-ceramide and phosphocholine.[3][11] The labeled ceramide can then be further metabolized into other complex sphingolipids, allowing researchers to trace the flow of metabolites through the pathway.

  • Internal Standard: For absolute quantification, a known amount of N-Palmitoyl-D-sphingomyelin-¹³C can be spiked into a sample after lipid extraction. Because it has nearly identical chemical and physical properties to its endogenous counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[5] This allows for the correction of sample loss during preparation and variations in instrument response, leading to precise and accurate quantification.[4][12]

Key Metabolic Pathways

Sphingolipid metabolism is a complex network centered around the molecule ceramide.[3] There are three main pathways involved: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase (catabolic) pathway.

  • De Novo Synthesis: Begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum to eventually form ceramide.[11][13]

  • Salvage Pathway: Recycles sphingosine and other breakdown products from complex sphingolipids to regenerate ceramide.[2][11]

  • Sphingomyelinase Pathway: Involves the hydrolysis of sphingomyelin by sphingomyelinase enzymes to generate ceramide.[3]

N-Palmitoyl-D-sphingomyelin-¹³C primarily enters the metabolic network through the sphingomyelinase and salvage pathways.

Sphingolipid_Metabolism Overview of Sphingolipid Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage & Complex Synthesis (Golgi/Lysosome) Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Ceramide_pool Ceramide Complex_SL Complex Sphingolipids (e.g., Glycosphingolipids) Sphingosine Sphingosine Complex_SL->Sphingosine Hydrolysis Sphingosine->Ceramide_pool CerS SM Sphingomyelin SM->Ceramide_pool SMase Tracer ¹³C-Sphingomyelin (Tracer) Tracer->Ceramide_pool SMase Ceramide_pool->Complex_SL Synthases Ceramide_pool->SM SMS Experimental_Workflow Experimental Workflow for Turnover Analysis start 1. Cell Culture (Grow cells to desired confluency) pulse 2. Pulse Phase (Incubate with ¹³C-SM) start->pulse chase 3. Chase Phase (Replace with normal medium) pulse->chase harvest 4. Harvest Cells (Collect at various time points) chase->harvest extract 5. Lipid Extraction (Isolate total lipids) harvest->extract analysis 6. LC-MS/MS Analysis (Separate and quantify lipids) extract->analysis data 7. Data Processing (Calculate Heavy/Light Ratios) analysis->data turnover 8. Calculate Turnover Rate (Determine half-life, k) data->turnover end Results turnover->end Tracer_Fate Metabolic Fate of the ¹³C-Label Tracer ¹³C-Sphingomyelin (d18:1/¹³C-16:0) Ceramide ¹³C-Ceramide (d18:1/¹³C-16:0) Tracer->Ceramide Sphingomyelinase GlcCer ¹³C-Glucosylceramide Ceramide->GlcCer GCS Sphingosine ¹³C-Sphingosine Ceramide->Sphingosine Ceramidase LacCer ¹³C-Lactosylceramide GlcCer->LacCer LCS Other_GSL Other ¹³C-Glycosphingolipids LacCer->Other_GSL ...

References

Quantifying Sphingomyelin Biosynthesis: An Application Note on Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin, a critical component of cellular membranes, plays a pivotal role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Dysregulation of sphingomyelin metabolism is implicated in numerous diseases, making the precise quantification of its biosynthesis a key objective in both basic research and therapeutic development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful and specific method to dynamically measure the flux through the sphingomyelin biosynthesis pathway. This application note provides detailed protocols and data presentation guidelines for quantifying sphingomyelin biosynthesis using stable isotope tracers.

Core Concepts

The methodology is founded on the principle of introducing stable, non-radioactive isotope-labeled precursors into a biological system. These precursors are incorporated into newly synthesized sphingomyelin molecules. By measuring the ratio of labeled to unlabeled sphingomyelin over time, the rate of biosynthesis can be accurately determined. Common stable isotope-labeled precursors for tracing sphingolipid metabolism include deuterated or ¹³C-labeled serine and palmitate, the initial building blocks of the sphingoid backbone and ceramide, respectively.[3][4]

Signaling Pathway

The de novo biosynthesis of sphingomyelin is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER) and the Golgi apparatus.[3][5] The pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of sphingomyelin from ceramide.

Sphingomyelin_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS DEGS1 Dihydroceramide Desaturase 1 (DEGS1) Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi Transport SMS Sphingomyelin Synthase (SMS) Ceramide_Golgi->SMS PC Phosphatidylcholine PC->SMS Sphingomyelin Sphingomyelin SMS->Sphingomyelin DAG Diacylglycerol SMS->DAG

De novo sphingomyelin biosynthesis pathway.

Experimental Workflow

The quantification of sphingomyelin biosynthesis using stable isotope tracers typically involves a series of steps from sample preparation to data analysis. This workflow ensures the accurate and reproducible measurement of newly synthesized sphingomyelin.

Experimental_Workflow A 1. Cell Culture and Isotope Labeling (e.g., with ¹³C-Serine or D-Palmitate) B 2. Spiking with Internal Standards (e.g., C17-Sphingomyelin) A->B C 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) B->C D 4. Sample Preparation (Drying and reconstitution) C->D E 5. LC-MS/MS Analysis (Separation and detection of labeled and unlabeled sphingomyelin) D->E F 6. Data Analysis (Quantification of isotope enrichment and calculation of biosynthesis rate) E->F

General experimental workflow for sphingomyelin analysis.

Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with stable isotope precursors for the analysis of de novo sphingomyelin synthesis.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Stable isotope-labeled precursor (e.g., L-[U-¹³C₅]-Serine or D₃₁-Palmitic acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold, LC-MS grade

  • Chloroform, LC-MS grade

  • Deionized water

  • Cell scraper

  • Centrifuge capable of 4°C and >16,000 x g

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the labeling period.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium (e.g., serine-free DMEM for serine labeling) with the stable isotope-labeled precursor. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Labeling: Once cells reach the desired confluency, aspirate the standard culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the stable isotope tracer into newly synthesized sphingolipids.

  • Cell Harvesting:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with 1 mL of ice-cold PBS.

    • Add 500 µL of ice-cold methanol to each well and scrape the cells.

  • Lipid Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add a known amount of an appropriate internal standard (e.g., C17-sphingomyelin) to each sample for normalization.[6]

    • Add 250 µL of chloroform and vortex for 30 seconds.[2]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate).[2]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of labeled and unlabeled sphingomyelin species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).[7][8]

  • A C18 or HILIC column suitable for lipidomics.

Typical LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Typically maintained between 40-50°C.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis on triple quadrupole instruments.[9] For sphingomyelin, a characteristic precursor-to-product ion transition is the fragmentation of the molecular ion to the phosphocholine headgroup fragment (m/z 184).[9]

  • Collision Energy: Optimized for each specific sphingomyelin species and its labeled counterpart.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Stable Isotope Labeled Sphingolipids for Mass Spectrometry

Labeled SphingolipidIsotopeApplication
Sphingosine-d₇Deuterium (D)Quantification of sphingosine and other sphingoid bases.[2]
C16 Ceramide-d₇Deuterium (D)Quantification of various ceramide species.[2]
C16 Sphingomyelin-d₃₁Deuterium (D)Quantification of various sphingomyelin species.[2]
C16 Sphingomyelin-¹³CCarbon-13 (¹³C)Internal standard for sphingomyelin quantification.[6]

Table 2: Quantification of Newly Synthesized Sphingomyelin in 3T3-L1 Cells

The following table is an example of how to present quantitative results from a time-course experiment.

Time (hours)Unlabeled SM (pmol/µg protein)Labeled SM (pmol/µg protein)% Labeled SM (of total SM)
060.10 ± 0.240.00 ± 0.000.00%
458.95 ± 0.311.15 ± 0.081.92%
857.50 ± 0.282.60 ± 0.154.33%
1655.20 ± 0.454.90 ± 0.218.15%
2452.80 ± 0.397.30 ± 0.2912.15%
Data are presented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.[10]

Conclusion

The methodologies outlined in this application note provide a robust framework for the accurate and precise quantification of sphingomyelin biosynthesis. The use of stable isotope tracers is essential for dynamically tracking the synthesis of new sphingomyelin molecules.[11] These protocols can be adapted and optimized for specific research questions, enabling a deeper understanding of the intricate roles of sphingomyelin in health and disease, and providing a valuable tool for the development of novel therapeutics targeting sphingolipid metabolism.

References

Cell-free assay for monitoring de novo sphingolipid synthesis using labeled precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. The de novo synthesis pathway, originating in the endoplasmic reticulum (ER), is a fundamental route for generating the basic ceramide structure, which is the precursor for more complex sphingolipids.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making the enzymes involved attractive targets for therapeutic intervention.

This document provides detailed protocols for a cell-free assay to monitor de novo sphingolipid synthesis using labeled precursors. This in vitro method offers a powerful tool for studying the activity of key enzymes in the pathway, screening for potential inhibitors, and investigating the metabolic flux of sphingolipid production. The assay utilizes microsomal fractions, which contain the necessary enzymatic machinery for the initial steps of sphingolipid biosynthesis.[2][3] By supplying labeled precursors, such as stable isotope-labeled serine and palmitate, researchers can track the formation of pathway intermediates and the final product, ceramide, typically via mass spectrometry.[2][3] Fluorescently labeled precursors offer an alternative detection method.[4][5][6]

De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a conserved pathway that begins with the condensation of L-serine and palmitoyl-CoA.[2] This multi-step process, localized to the endoplasmic reticulum, involves the sequential action of several key enzymes to produce dihydroceramide, which is then desaturated to form ceramide.

de_novo_sphingolipid_synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine PLP-dependent kdsr 3-Ketosphinganine Reductase (KDSR) sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine cers Ceramide Synthase (CerS) dh_ceramide Dihydroceramide cers->dh_ceramide degs1 Dihydroceramide Desaturase (DEGS1) ceramide Ceramide degs1->ceramide ketosphinganine->kdsr NADPH sphinganine->cers Fatty Acyl-CoA dh_ceramide->degs1 complex_sl Complex Sphingolipids ceramide->complex_sl Transport (e.g., CERT)

Figure 1: De Novo Sphingolipid Synthesis Pathway in the ER.

Experimental Workflow for Cell-Free Assay

The general workflow for the cell-free de novo sphingolipid synthesis assay involves the preparation of a competent enzyme source (microsomes), incubation with labeled precursors and necessary co-factors, termination of the reaction, extraction of lipids, and subsequent analysis of the labeled products.

experimental_workflow prep 1. Prepare Microsomal Fraction (e.g., from rat liver) incubation 2. Incubation with Labeled Precursors (e.g., Palmitate-d3, L-serine-d3) + Co-factors (ATP, CoA, NADPH) prep->incubation termination 3. Terminate Reaction (e.g., addition of organic solvent) incubation->termination extraction 4. Lipid Extraction termination->extraction analysis 5. Product Analysis (LC-MS/MS, HPLC, or TLC) extraction->analysis

Figure 2: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data from cell-free assays for de novo sphingolipid synthesis. This data is compiled from various studies and is intended to provide a comparative overview.

ParameterValue/ConditionSource
Enzyme Source Rat Liver Microsomes[3]
Protein Concentration 200 µg[3]
Labeled Precursors 0.3 mM palmitate-d3, 4 mM L-serine-d3[3]
Co-factors 4 mM ATP, 5 mM β-glycerophosphate, 1 mM CaCl2, CoA, NADPH[3]
Incubation Time 60 minutes[3]
Incubation Temperature 37°C[3]
Inhibitor Control Fumonisin B1[2]
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS)[3]
Monitored Intermediates 3-ketosphinganine, sphinganine, dihydroceramide, ceramide[2][3]

Detailed Experimental Protocols

Protocol 1: Cell-Free De Novo Sphingolipid Synthesis Assay using Stable Isotope-Labeled Precursors and LC-MS Detection

This protocol is adapted from a method utilizing stable isotope-labeled precursors to monitor the entire ER-based de novo sphingolipid synthesis pathway.[2][3]

Materials:

  • Rat liver microsomes (or other appropriate cell/tissue source)

  • Palmitate-d3

  • L-serine-d3

  • ATP solution

  • Coenzyme A (CoA) solution

  • NADPH solution

  • β-glycerophosphate

  • Calcium chloride (CaCl2)

  • Reaction buffer (e.g., phosphate buffer)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for LC-MS analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the assay mixture with a total volume of 500 µL.

    • Add the reaction buffer and the following components to the final concentrations indicated:

      • 200 µg Rat liver microsomes

      • 0.3 mM Palmitate-d3

      • 4 mM L-serine-d3

      • 4 mM ATP

      • 5 mM β-glycerophosphate

      • 1 mM CaCl2

      • CoA and NADPH as required.[3]

    • For inhibitor studies, pre-incubate the microsomes with the inhibitor (e.g., Fumonisin B1) before adding the substrates.[2]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the labeled precursors.

    • Incubate the mixture for 1 hour at 37°C with gentle shaking (e.g., 120 rpm).[3]

  • Reaction Termination and Lipid Extraction:

    • Terminate the reaction by adding an appropriate volume of organic solvent (e.g., chloroform:methanol mixture).

    • Add an internal standard for quantitative analysis.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase).

    • Transfer the sample to an autosampler vial.

  • LC-MS Analysis:

    • Perform chromatographic separation of the sphingolipid metabolites.

    • Detect the deuterated intermediates (3-ketosphinganine-d5, sphinganine-d5, dihydroceramide-d8) and the final product (ceramide-d5/d3) using high-resolution mass spectrometry.[3]

    • Quantify the analytes based on the peak areas relative to the internal standard.

Protocol 2: Cell-Free Ceramide Synthase Assay using Fluorescently Labeled Substrate and HPLC/TLC Detection

This protocol focuses on the activity of ceramide synthases (CerS), a key enzyme family in the de novo pathway, using a fluorescently labeled sphingoid base.[4][5]

Materials:

  • Cell or tissue homogenates (as a source of CerS)

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA)

  • Reaction buffer

  • Organic solvents (chloroform, methanol)

  • TLC plates or HPLC system with a fluorescence detector

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, combine the cell/tissue homogenate (e.g., 25-50 µg protein) with the reaction buffer.

    • Add the desired fatty acyl-CoA to a final concentration of 50 µM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding NBD-sphinganine to a final concentration of 10 µM.

    • Incubate for 30-120 minutes at 37°C.[4]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Dry the extract under nitrogen.

  • Analysis:

    • TLC Analysis:

      • Resuspend the dried lipids in a small volume of chloroform:methanol.

      • Spot the sample onto a TLC plate.

      • Develop the plate using an appropriate solvent system.

      • Visualize the fluorescent spots (substrate and product) under UV light.

    • HPLC Analysis:

      • Resuspend the dried lipids in the mobile phase.

      • Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector.

      • Quantify the product (NBD-dihydroceramide) based on the peak area.[7]

Conclusion

The described cell-free assays provide robust and adaptable platforms for investigating the de novo synthesis of sphingolipids. The use of labeled precursors, coupled with sensitive detection methods like mass spectrometry or fluorescence, allows for the detailed study of enzymatic activities and the overall flux of the pathway. These protocols are invaluable for basic research into sphingolipid metabolism and for the development of novel therapeutics targeting this important class of lipids.

References

Application Notes and Protocols for N-Palmitoyl-D-sphingomyelin-¹³C in Lipid Nanoparticle Formulation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Palmitoyl-D-sphingomyelin-¹³C (¹³C-SM) in the formulation and analysis of lipid nanoparticles (LNPs). The inclusion of sphingomyelin in LNP formulations has been shown to enhance stability, circulation longevity, and transfection efficiency. The ¹³C-labeled version serves as a powerful tool for precise quantification and tracking of the LNP components.

Application Notes

N-Palmitoyl-D-sphingomyelin, a saturated sphingomyelin, contributes to the structural integrity and rigidity of lipid bilayers.[1] In the context of LNPs, its incorporation can lead to more stable particles with improved pharmacokinetic profiles. Studies have demonstrated that increasing the molar percentage of sphingomyelin in LNP formulations can significantly enhance their performance both in vitro and in vivo.[2][3][4]

The use of N-Palmitoyl-D-sphingomyelin-¹³C as an internal standard in analytical methods allows for accurate quantification of the sphingomyelin content within the LNP formulation.[5] This is crucial for quality control, stability studies, and understanding the in vivo fate of the nanoparticles. Mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are ideal for this purpose, offering high sensitivity and specificity.[6][7][8][9][10]

Furthermore, sphingomyelin and its metabolites, such as ceramide, are implicated in critical cellular signaling pathways, including apoptosis.[5][11][12][13][14][15] The delivery of therapeutic agents using sphingomyelin-containing LNPs could therefore offer synergistic effects, particularly in cancer therapy where inducing apoptosis is a key objective.

Key Advantages of Using N-Palmitoyl-D-sphingomyelin in LNP Formulation:
  • Enhanced Stability: The saturated palmitoyl chain promotes tighter lipid packing, leading to more rigid and stable nanoparticles.[1]

  • Improved Circulation Lifetime: LNPs with higher sphingomyelin content have been shown to exhibit extended circulation times, which is beneficial for reaching target tissues.[2][3]

  • Increased Transfection Efficiency: Formulations with increased sphingomyelin content have demonstrated significantly improved transfection potency in vitro.[2][4]

  • Potential for Synergistic Therapeutic Effects: The metabolic conversion of sphingomyelin to the pro-apoptotic second messenger ceramide can be leveraged for therapeutic benefit.[11][12][13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the impact of increasing the molar percentage of egg sphingomyelin (ESM) on the physicochemical properties of lipid nanoparticles.

Table 1: LNP Composition with Increasing Egg Sphingomyelin (ESM) Content [2]

FormulationIonizable Lipid (mol%)ESM (mol%)Cholesterol (mol%)PEG-Lipid (mol%)
A501038.51.5
B44.252034.251.5
C38.530301.5
D334025.51.5
E27.255021.251.5
F24.555191.5

Table 2: Physicochemical Properties of LNPs with Increasing ESM Content [2]

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
A~50<0.1>95
B~50<0.1>95
C~50<0.1>95
D~50<0.1>95
E~50<0.1>95
F68>0.1Reduced

Experimental Protocols

Protocol 1: Formulation of Sphingomyelin-Containing LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs with a target molar ratio of Ionizable Lipid:N-Palmitoyl-D-sphingomyelin:Cholesterol:PEG-Lipid of 33:40:25.5:1.5.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • N-Palmitoyl-D-sphingomyelin

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, RNase-free)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0, RNase-free)[16][17][18]

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, N-Palmitoyl-D-sphingomyelin, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (33:40:25.5:1.5).

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM. Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[19]

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution and the aqueous nucleic acid solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[16][17][18]

    • Set the total flow rate to a value that consistently produces the desired particle size (e.g., 12 mL/min).[16]

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids around the nucleic acid cargo, forming LNPs.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Immediately dilute the LNP solution with the aqueous buffer to reduce the ethanol concentration.

    • Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acid.[17][19]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[2][20][21][22]

Protocol 2: Quantification of N-Palmitoyl-D-sphingomyelin in LNPs using LC-MS/MS with ¹³C-Labeled Internal Standard

This protocol provides a general workflow for the quantification of N-Palmitoyl-D-sphingomyelin in a prepared LNP formulation using N-Palmitoyl-D-sphingomyelin-¹³C as an internal standard.

Materials:

  • LNP formulation containing N-Palmitoyl-D-sphingomyelin

  • N-Palmitoyl-D-sphingomyelin-¹³C (internal standard)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Chloroform

  • LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation (Lipid Extraction):

    • To a known volume of the LNP formulation, add a known amount of N-Palmitoyl-D-sphingomyelin-¹³C internal standard solution.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. A common procedure involves the addition of a chloroform:methanol mixture to the aqueous sample to create a biphasic system, with the lipids partitioning into the lower chloroform layer.

    • Carefully collect the organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the reconstituted sample onto a C18 reversed-phase column.

      • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol, both containing a small percentage of formic acid and an ammonium salt (e.g., ammonium formate) to improve ionization.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode.

      • Use a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method.

      • Monitor the specific precursor-to-product ion transitions for both the endogenous N-Palmitoyl-D-sphingomyelin and the ¹³C-labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Create a calibration curve using known concentrations of unlabeled N-Palmitoyl-D-sphingomyelin spiked with a fixed concentration of the ¹³C-labeled internal standard.

    • Determine the concentration of N-Palmitoyl-D-sphingomyelin in the LNP sample by interpolating the peak area ratio from the calibration curve.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Lipid Stock (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Buffer + Cargo) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis Microfluidic_Mixing->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization

Caption: Workflow for LNP Formulation.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin Ceramide Ceramide SM->Ceramide generates SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK activates Caspases Caspase Cascade Ceramide->Caspases activates SAPK_JNK->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Stimuli Stress Stimuli (e.g., Cytokines, Chemotherapy) SMase Sphingomyelinase Stimuli->SMase activates SMase->SM hydrolyzes

Caption: Sphingomyelin-Ceramide Apoptosis Pathway.

References

Troubleshooting & Optimization

Common challenges in using 13C-labeled lipids for metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 13C-labeled lipids in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your 13C-labeled lipidomics experiments.

Issue 1: Low or No Detectable 13C Enrichment in Lipids

Question: I have completed my labeling experiment, but the mass spectrometry data shows very low or no incorporation of the 13C label into my lipids of interest. What could be the cause, and how can I troubleshoot this?

Answer:

Low or undetectable 13C enrichment is a common issue that can stem from various factors, from experimental setup to cellular metabolism. Follow these steps to diagnose and resolve the problem:

Troubleshooting Workflow:

Low_Enrichment_Troubleshooting cluster_tracer Tracer Verification cluster_conditions Labeling Conditions cluster_health Cellular Health cluster_extraction Extraction Protocol cluster_instrument MS Analysis start Low/No 13C Enrichment Detected check_tracer 1. Verify Tracer Integrity & Uptake start->check_tracer check_labeling_conditions 2. Optimize Labeling Conditions check_tracer->check_labeling_conditions Tracer OK tracer_integrity Confirm tracer's chemical purity and isotopic enrichment. check_tracer->tracer_integrity tracer_uptake Verify cell/organism uptake of the labeled precursor. check_tracer->tracer_uptake check_cell_health 3. Assess Cell Health & Metabolism check_labeling_conditions->check_cell_health Conditions Optimized incubation_time Increase incubation time to allow for sufficient incorporation. check_labeling_conditions->incubation_time tracer_concentration Increase tracer concentration in the medium. check_labeling_conditions->tracer_concentration check_extraction 4. Evaluate Lipid Extraction Efficiency check_cell_health->check_extraction Cells Healthy viability Check cell viability (e.g., Trypan blue). check_cell_health->viability metabolic_activity Ensure cells are metabolically active. check_cell_health->metabolic_activity check_instrument 5. Confirm Instrument Sensitivity check_extraction->check_instrument Extraction Efficient protocol_choice Use an appropriate extraction method (e.g., Bligh-Dyer). check_extraction->protocol_choice internal_standard Include a labeled internal standard to assess recovery. check_extraction->internal_standard solution Problem Resolved check_instrument->solution Instrument Sensitive sensitivity Check instrument sensitivity and calibration. check_instrument->sensitivity scan_range Ensure the mass range includes labeled isotopologues. check_instrument->scan_range Natural_Abundance_Correction cluster_inputs Required Inputs for Correction start Raw Mass Isotopologue Distribution (MID) unlabeled_control Analyze Unlabeled Control Sample start->unlabeled_control correction_software Use Isotope Correction Software (e.g., IsoCor, AccuCor) start->correction_software unlabeled_control->correction_software Provides Natural Abundance Pattern corrected_mid Corrected Mass Isotopologue Distribution (MID) correction_software->corrected_mid molecular_formula Correct Molecular Formula of the Analyte correction_software->molecular_formula raw_data Measured MID of Labeled and Unlabeled Samples correction_software->raw_data enrichment_calc Calculate True Isotopic Enrichment corrected_mid->enrichment_calc result Accurate Flux & Pathway Analysis enrichment_calc->result de_novo_lipogenesis glucose [U-13C6]-Glucose pyruvate [13C3]-Pyruvate glucose->pyruvate Glycolysis acetyl_coa [13C2]-Acetyl-CoA pyruvate->acetyl_coa PDH citrate [13C]-Citrate acetyl_coa->citrate malonyl_coa [13C]-Malonyl-CoA acetyl_coa->malonyl_coa ACC citrate->acetyl_coa ACLY palmitate [13C]-Palmitate (C16:0) malonyl_coa->palmitate FASN elongation Elongation & Desaturation palmitate->elongation complex_lipids Complex Lipids (e.g., Phospholipids, TAGs) palmitate->complex_lipids elongation->complex_lipids

Optimizing mass spectrometry settings for N-Palmitoyl-D-sphingomyelin-13C detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Palmitoyl-D-sphingomyelin-13C.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in mass spectrometry?

A1: this compound is intended for use as an internal standard for the quantification of its unlabeled counterpart, N-Palmitoyl-D-sphingomyelin (SM d18:1/16:0), by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for differentiation from the endogenous analyte while sharing similar chemical and physical properties, which helps to correct for variations during sample preparation and analysis.

Q2: What are the expected precursor and product ions for N-Palmitoyl-D-sphingomyelin and its 13C-labeled internal standard in positive ion mode ESI-MS/MS?

A2: In positive electrospray ionization (ESI) mode, sphingomyelins typically form protonated precursor ions [M+H]+. Upon collision-induced dissociation (CID), the most characteristic fragmentation is the loss of the phosphocholine headgroup, resulting in a product ion at m/z 184.1. For this compound, the exact mass of the precursor ion will be higher than the unlabeled form due to the isotopic labeling. The product ion at m/z 184.1, however, remains the same as the label is on the palmitoyl chain.

Q3: What are the common adducts observed for sphingomyelins in positive ion mode ESI?

A3: Besides the protonated molecule [M+H]+, it is common to observe other adducts in electrospray ionization. For sphingomyelins, common adducts include sodium [M+Na]+ and potassium [M+K]+.[1][2] The presence of these adducts can complicate spectra, and it is advisable to optimize chromatographic separation and mobile phase composition to favor the formation of the protonated molecule for quantitative analysis.

Q4: Which type of mass spectrometer is better for the quantification of N-Palmitoyl-D-sphingomyelin, a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF)?

A4: Both triple quadrupole and Q-TOF mass spectrometers can be used for the analysis of sphingolipids.[3][4][5]

  • Triple Quadrupole (QqQ) MS: This is generally the gold standard for targeted quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[6][7][8]

  • Quadrupole Time-of-Flight (Q-TOF) MS: A Q-TOF instrument offers high mass accuracy and resolution, which is beneficial for structural elucidation and reducing interferences.[3][4][9] Modern Q-TOF instruments can also perform targeted quantification with high sensitivity.

For routine quantitative analysis where the transitions are known, a triple quadrupole is often preferred. For more complex samples or when both quantification and structural confirmation are needed, a Q-TOF can be advantageous.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is a general guideline for the extraction of sphingolipids from cultured cells and may need optimization for specific cell types.[10][11]

  • Cell Harvesting:

    • Rinse cultured cells (e.g., in a 10 cm dish) twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold PBS and harvest the cells using a cell scraper.

    • Transfer the cell suspension to a microfuge tube.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution in methanol to the cell pellet. The final concentration should be optimized based on the expected endogenous levels of the analyte.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the cell pellet with the internal standard, add methanol, chloroform, and water in a ratio that forms a single phase (e.g., chloroform/methanol/water = 1/2/0.8 v/v/v).[10]

    • Vortex the mixture vigorously for 5 minutes at room temperature.

    • Induce phase separation by adding more chloroform and water to achieve a final ratio of chloroform/methanol/water = 2/2/1.8 (v/v/v).[10]

    • Vortex again for 5 minutes and then centrifuge to separate the aqueous and organic phases.

  • Lipid Recovery:

    • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a suitable volume of the initial LC mobile phase for analysis.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Q: I am not seeing any signal for my internal standard. What are the possible causes and solutions?

A: Low or no signal for your internal standard can be due to several factors, from sample preparation to instrument settings. Below is a troubleshooting workflow to help identify the issue.

G start Start: No Signal for IS prep Check Sample Preparation start->prep sub_prep1 IS Spiking Error? prep->sub_prep1 lc Check LC System sub_lc1 Column Clog or Leak? lc->sub_lc1 ms Check MS Settings sub_ms1 Incorrect MRM Transition? ms->sub_ms1 sub_prep2 Extraction Inefficiency? sub_prep1->sub_prep2 No sol_prep1 Solution: Verify pipetting and concentration of IS stock. sub_prep1->sol_prep1 sub_prep2->lc No sol_prep2 Solution: Optimize extraction solvent and procedure. sub_prep2->sol_prep2 sub_lc2 Incorrect Mobile Phase? sub_lc1->sub_lc2 No sol_lc1 Solution: Check for pressure fluctuations and leaks. sub_lc1->sol_lc1 sub_lc2->ms No sol_lc2 Solution: Ensure correct mobile phase composition. sub_lc2->sol_lc2 sub_ms2 Ion Source Problem? sub_ms1->sub_ms2 No sol_ms1 Solution: Verify precursor and product ion m/z values. sub_ms1->sol_ms1 sol_ms2 Solution: Clean and check ESI source. Optimize source parameters. sub_ms2->sol_ms2

Troubleshooting workflow for low IS signal.
Issue 2: High Background Noise or Matrix Effects

Q: My chromatograms have high background noise, and I suspect matrix effects are impacting my quantification. How can I address this?

A: High background and matrix effects are common challenges, especially with complex biological samples like plasma or tissue extracts.[12][13][14][15] Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.

Strategies to Mitigate Matrix Effects:

  • Optimize Sample Preparation:

    • Protein Precipitation: While simple, this method may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Using a robust LLE protocol, like the Bligh & Dyer or Folch methods, can provide a cleaner extract.[16]

    • Solid-Phase Extraction (SPE): SPE can be highly effective at removing interfering components like phospholipids.[8][15]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Ensure that your analyte and internal standard are well-separated from the bulk of the matrix components.

    • Column Chemistry: Consider using a different column chemistry (e.g., HILIC instead of reversed-phase) to achieve better separation from interfering lipids.

  • Mass Spectrometry Settings:

    • Ion Source Optimization: Fine-tuning ESI source parameters like capillary voltage, gas flow, and temperature can help minimize the ionization of interfering compounds.[17]

    • Use of High-Resolution MS: A high-resolution mass spectrometer can help to distinguish the analyte from isobaric interferences.[14]

G start High Background / Matrix Effects sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatography start->chromatography ms_settings Adjust MS Settings start->ms_settings Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) sample_prep->Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) sample_prep->Liquid-Liquid Extraction (LLE) Optimize Gradient Optimize Gradient chromatography->Optimize Gradient Try Different Column Chemistry Try Different Column Chemistry chromatography->Try Different Column Chemistry Fine-tune Ion Source Fine-tune Ion Source ms_settings->Fine-tune Ion Source Use High-Resolution MS Use High-Resolution MS ms_settings->Use High-Resolution MS

Strategies to reduce matrix effects.
Issue 3: In-Source Fragmentation

Q: I am observing unexpected fragments in my full scan MS spectra. Could this be in-source fragmentation, and how can I minimize it?

A: Yes, observing fragments in a full scan (MS1) spectrum is often indicative of in-source fragmentation (ISF), where molecules fragment in the ion source before they reach the mass analyzer.[17][18][19][20][21][22] This can lead to misidentification and inaccurate quantification.

To minimize in-source fragmentation:

  • Reduce Ion Source Voltages: High voltages in the ion source (e.g., capillary voltage, fragmentor voltage, skimmer voltage) can induce fragmentation. Gradually reduce these voltages to find an optimum where the precursor ion is maximized and fragmentation is minimized.[17]

  • Optimize Gas Temperatures and Flow Rates: The temperature of the drying gas and sheath gas can also influence fragmentation. Experiment with lower temperatures to see if this reduces ISF.

  • Mobile Phase Composition: The composition of the mobile phase can affect the stability of ions in the ESI source. Ensure that the mobile phase is well-suited for your analytes.

Data Tables for Method Optimization

Table 1: Recommended Mass Spectrometry Parameters for N-Palmitoyl-D-sphingomyelin Analysis
ParameterTypical SettingPurpose
Ionization Mode Positive Electrospray Ionization (ESI+)Sphingomyelins readily form [M+H]+ ions.
Capillary Voltage 3000 - 4000 VOptimizes the formation of gas-phase ions.[23]
Gas Temperature 250 - 350 °CAids in desolvation of the analyte.[23]
Gas Flow Rate 8 - 12 L/minAssists in desolvation and ion transport.[23]
Nebulizer Pressure 25 - 40 psiOptimizes the spray of the eluent.[23]
Collision Energy 20 - 40 eVInduces fragmentation of the precursor ion in the collision cell.[8]

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Table 2: MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
N-Palmitoyl-D-sphingomyelin (SM d18:1/16:0)703.6 [M+H]+184.1The product ion corresponds to the phosphocholine headgroup.[8][23]
This compound[M+H]+ (exact mass depends on labeling)184.1The product ion is the same as the unlabeled analyte.

Note: The exact m/z of the precursor ion for the 13C-labeled standard will depend on the number of 13C atoms incorporated. Always confirm the exact mass of your standard.

References

How to correct for isotopic enrichment in sphingolipid flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting sphingolipid flux analysis with isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of correcting for isotopic enrichment in sphingolipid flux analysis?

A1: Correcting for isotopic enrichment is crucial for accurately determining the rate of synthesis and turnover of sphingolipids. When using stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-serine), it is essential to distinguish between newly synthesized sphingolipids that have incorporated the isotope and pre-existing, unlabeled molecules. This correction allows for the precise calculation of metabolic flux through various pathways of sphingolipid metabolism.

Q2: How do I correct for the natural abundance of isotopes in my mass spectrometry data?

A2: All atoms have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). It is critical to correct for the contribution of these natural isotopes to the mass isotopologue distribution (MID) of your analytes. This is typically done by analyzing an unlabeled control sample and using a correction matrix or algorithm to subtract the natural abundance from the MIDs of your labeled samples.[1][2][3] This ensures that the measured enrichment is solely from the administered isotopic tracer.

Q3: Which stable isotope tracer should I use for my experiment?

A3: The choice of tracer depends on the specific aspect of sphingolipid metabolism you are investigating.

  • [¹³C-U]glucose: Useful for tracking the incorporation of glucose into the hexose head groups of glycosphingolipids.[4][5]

  • [¹³C-U]serine or ¹⁵N-serine: Ideal for monitoring the de novo synthesis pathway, as serine is a direct precursor to the sphingoid backbone.[4][6]

  • Deuterated or ¹³C-labeled palmitate: Allows for tracing the incorporation of fatty acids into ceramides and more complex sphingolipids.[7][8]

  • Labeled sphingoid long-chain bases (e.g., d17-sphinganine): Can be used to follow the conversion of sphingoid bases into various ceramide species and complex sphingolipids.[5]

Combining multiple tracers can provide a more comprehensive view of sphingolipid metabolism. For instance, simultaneous labeling with isotopes of serine and glucose can help differentiate the contribution of de novo synthesis to the total synthesis of new glycosphingolipids.[5]

Troubleshooting Guide

Issue 1: Low Isotopic Enrichment Detected

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Labeling Time: Increase the incubation time with the isotopic tracer to allow for sufficient incorporation into the sphingolipid pool. Time-course experiments are recommended to determine the optimal labeling duration.
Slow Metabolic Pathway: Some sphingolipid pools turn over very slowly.[4][5] Consider using a more direct precursor as a tracer or increasing the concentration of the tracer.
Tracer Dilution: The isotopic tracer may be diluted by endogenous unlabeled precursor pools. Measure the enrichment of the immediate precursor pool to assess the extent of dilution.
Incorrect Tracer Choice: The chosen tracer may not be efficiently utilized for the synthesis of the sphingolipid of interest. Refer to the FAQ on tracer selection to ensure the appropriate tracer is being used for the pathway under investigation.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Culture Conditions: Ensure that cell density, growth phase, and media composition are consistent across all replicates.
Variable Extraction Efficiency: Use a robust lipid extraction protocol and include internal standards for each class of sphingolipid to correct for variations in extraction efficiency and instrument response.[9]
Instrument Instability: Regularly calibrate and maintain the mass spectrometer. Monitor the signal of internal standards throughout the analytical run to check for instrument drift.
Biological Variability: Biological systems inherently have variability. Increase the number of biological replicates to improve statistical power.[6]
Issue 3: Difficulty in Distinguishing Isobaric Species

Possible Causes & Solutions:

CauseRecommended Solution
Co-elution of Isomers: Optimize the liquid chromatography method to achieve better separation of isomeric sphingolipids. This may involve using a different column, mobile phase, or gradient profile.
Insufficient Mass Resolution: Utilize a high-resolution mass spectrometer to differentiate between isobaric species with small mass differences.[7][8]
Tandem MS (MS/MS) Fragmentation: Employ MS/MS to generate characteristic fragment ions for each isomer, allowing for their specific identification and quantification.[10][11]

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Sphingolipids in Cultured Cells
  • Cell Culture: Plate cells at a consistent density and allow them to reach the desired confluency.

  • Labeling Medium Preparation: Prepare fresh culture medium supplemented with the desired stable isotope-labeled precursor (e.g., [¹³C-U]glucose, ¹⁵N-serine). The concentration of the tracer should be optimized based on preliminary experiments.

  • Labeling: Remove the old medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching: Add a cold solvent, such as acetonitrile, to rapidly quench metabolic activity.[12]

  • Lipid Extraction: Scrape the cells and transfer the cell lysate to a new tube. Proceed with a standard lipid extraction method, such as a modified Bligh-Dyer extraction.

  • Sample Analysis: Analyze the lipid extracts by LC-MS/MS.

Protocol 2: Data Analysis Workflow for Isotopic Enrichment
  • Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis.[7][10]

  • Peak Integration: Integrate the peak areas for all observed mass isotopologues of the sphingolipid of interest.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of stable isotopes using data from an unlabeled control sample.

  • Calculation of Isotopic Enrichment: Calculate the percentage of the labeled isotopologue relative to the total pool of that sphingolipid.

  • Flux Calculation: Use the corrected isotopic enrichment data to model and calculate the metabolic flux through the pathway of interest.

Quantitative Data Summary

Table 1: Example of Isotopic Enrichment Data for C16:0-Ceramide after Labeling with ¹⁵N-Serine

Time (hours)M+0 (Unlabeled) Abundance (%)M+1 (¹⁵N-labeled) Abundance (%)Isotopic Enrichment (%)
0100.0 ± 0.10.0 ± 0.00.0
295.2 ± 1.54.8 ± 1.54.8
488.9 ± 2.111.1 ± 2.111.1
875.3 ± 3.424.7 ± 3.424.7
1263.1 ± 4.036.9 ± 4.036.9
2445.8 ± 5.254.2 ± 5.254.2

Data are represented as mean ± standard deviation (n=3).

Visualizations

Sphingolipid_De_Novo_Synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KDSR 3-Ketosphinganine Reductase (KDSR) Ketosphinganine->KDSR Sphinganine Sphinganine (dihydrosphingosine) KDSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS Dihydroceramide Desaturase (DEGS) Dihydroceramide->DEGS Ceramide Ceramide DEGS->Ceramide Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling (e.g., ¹⁵N-Serine) Start->Labeling Harvest Cell Harvesting & Metabolism Quenching Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing: Peak Integration & Natural Abundance Correction Analysis->DataProcessing FluxCalc Flux Calculation DataProcessing->FluxCalc End End: Metabolic Flux Results FluxCalc->End

References

Troubleshooting poor recovery of 13C-labeled sphingomyelin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of 13C-labeled sphingomyelin during lipid extraction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common reasons for poor recovery of 13C-labeled sphingomyelin during extraction?

Poor recovery of 13C-labeled sphingomyelin can stem from several factors throughout the experimental workflow. The most common issues include suboptimal extraction methodology, improper sample handling, and the inherent chemical properties of sphingolipids themselves. Key areas to investigate are the choice of extraction solvents and their ratios, the phase separation process, sample storage, and potential degradation.

Q2: Which extraction method is generally recommended for sphingomyelin, and how do they compare?

The most widely used methods for total lipid extraction are the Folch and Bligh & Dyer methods, both of which are considered gold standards.[1] These techniques utilize a chloroform and methanol solvent system to separate lipids from other cellular components.[2] While both are effective, they differ in their solvent-to-sample ratios and the assumed water content of the sample, which can impact efficiency.[1][3]

For sphingomyelin specifically, some studies suggest that alternative methods may yield higher recovery. For instance, a study comparing ten different extraction methods found that using methanol alone resulted in a higher yield of erythrocyte sphingomyelin (135.35% recovery) compared to the standard Folch method.[4][5] Solid-Phase Extraction (SPE) is another advanced technique that offers improved sensitivity and is particularly useful for complex matrices like plasma or tissue extracts.[2]

Q3: My recovery is still low. How can I optimize my extraction protocol?

If you are experiencing low recovery with a standard protocol, consider the following optimization steps:

  • Solvent Ratios: The ratio of chloroform to methanol is critical. For complex sphingolipids, a single-phase extraction using a methanol/chloroform mixture (2:1, v/v) has been shown to be effective.[6][7] Ensure the final mixture is monophasic before adding water or saline to induce phase separation.

  • Temperature and Time: Extraction time and temperature can influence recovery. One study found that extracting for 1-2 hours at 38°C improved the recovery of several sphingolipid classes.[6] However, prolonged extraction at high temperatures (e.g., 48°C) can be detrimental.[6]

  • Alkaline Methanolysis: To reduce interference from abundant glycerophospholipids, a mild alkaline methanolysis step can be incorporated. This process selectively cleaves the ester bonds in phospholipids while leaving the amide bond of sphingomyelin intact.[6][7]

  • Repeat Extractions: For samples with high lipid content (>2%), a single extraction may be insufficient.[8] Re-extracting the aqueous and protein pellet phases with the organic solvent can help recover residual sphingomyelin.

Q4: Can my sample handling and preparation be affecting the results?

Absolutely. Proper sample handling is crucial. Sphingolipids can be challenging to work with due to their poor solubility in common solvents.[9]

  • Homogenization: Ensure that the tissue or cell sample is completely homogenized in the initial solvent mixture to allow for maximal lipid accessibility.

  • Storage: Store samples appropriately to prevent degradation. It is advisable to perform analyses for normalizing factors (like protein or DNA content) before lipid extraction to avoid wasting time and resources on samples that cannot be accurately normalized later.[10]

  • Lyophilized Samples: When working with lyophilized (freeze-dried) plasma, direct extraction may not be efficient for polar lipids like sphingomyelin. A sequential extraction, potentially starting with less polar solvents and followed by a chloroform-methanol mixture, may be necessary for complete recovery.[11]

Q5: I am using a 13C-labeled internal standard. Are there any specific issues I should be aware of?

While stable isotopically labeled (SIL) internal standards are the preferred choice for quantitative mass spectrometry, they are not without potential pitfalls.[12][13]

  • Co-elution: Ideally, the SIL internal standard should co-elute perfectly with the native analyte to compensate for matrix effects.[14][15] While 13C-labeled standards behave more similarly to their native counterparts than deuterium-labeled ones, chromatographic separation can still sometimes occur.[14]

  • Masking Problems: A SIL internal standard with chemical properties identical to the analyte might mask underlying issues with extraction recovery, stability, or ion suppression.[12][13] If both the analyte and the standard are poorly recovered, the final ratio may appear normal, concealing the technical problem. It is good practice to assess the absolute recovery of your internal standard.

  • Purity: Ensure the purity of your 13C-labeled standard to avoid any interference with the quantification of the native analyte.[15]

Quantitative Data Summary

The efficiency of sphingomyelin extraction can vary significantly depending on the chosen method and the sample matrix. Below is a summary of recovery data from a comparative study on erythrocyte membranes.

Extraction MethodPrimary Solvent(s)Mean Recovery Efficiency (%) vs. Folch Method
Method 6 (Zhao and Xu) Methanol135.35%
Method 1 (Folch - Reference) Chloroform/Methanol100%
Method 7 IsopropanolHigh recovery, but less than Methanol
Bligh & Dyer Chloroform/Methanol/WaterVariable, can underestimate in high-lipid samples[8]

Data sourced from a study on sphingomyelin extraction from erythrocyte membranes.[4] The Folch method was used as the reference and calibrated to 100% efficiency.[4] The study concluded that for erythrocyte sphingomyelin, a simple methanol extraction provided the best efficiency.[4][5]

Detailed Experimental Protocol: Modified Folch Extraction for Sphingomyelin

This protocol is a widely used method for the extraction of total lipids from biological samples.[2]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Nitrogen gas evaporator

  • 13C-labeled Sphingomyelin internal standard

Procedure:

  • Sample Homogenization:

    • Place the pre-weighed tissue or cell pellet (e.g., 50-100 mg) in a glass centrifuge tube.

    • Add the 13C-labeled sphingomyelin internal standard to the sample at a known concentration.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL for a 100 mg sample).

    • Homogenize the sample thoroughly until a uniform suspension is formed.

  • Monophasic Incubation:

    • Agitate the mixture gently on an orbital shaker for 1-2 hours at room temperature or 38°C.[6] This ensures complete interaction between the solvents and the sample lipids.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (or water) to the monophasic mixture (e.g., 0.4 mL if you started with 2 mL of solvent).

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. You should observe two distinct liquid phases separated by a protein disk.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean tube.

    • Be cautious to avoid aspirating any of the upper aqueous phase or the protein interface.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 2 volumes of chloroform to the remaining aqueous/protein phase.

    • Vortex and centrifuge again as in step 3.

    • Collect the lower organic phase and combine it with the first extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in an appropriate solvent for your downstream analysis (e.g., methanol or an injection solvent compatible with LC-MS).

Visualizations

Troubleshooting Workflow for Poor Sphingomyelin Recovery

G start Problem: Poor Recovery of 13C-SM cause1 Suboptimal Extraction Method start->cause1 cause2 Improper Sample Handling start->cause2 cause3 Phase Separation Issues start->cause3 cause4 Internal Standard Problems start->cause4 sol1a Switch to Methanol-only or Isopropanol Extraction cause1->sol1a sol1b Optimize Folch/Bligh-Dyer: - Adjust Solvent Ratios (e.g., 2:1 MeOH:CHCl3) - Increase Temperature (38°C) - Perform Re-extraction cause1->sol1b sol1c Consider Solid-Phase Extraction (SPE) cause1->sol1c sol2a Ensure Complete Sample Homogenization cause2->sol2a sol2b Minimize Freeze-Thaw Cycles and Store at -80°C cause2->sol2b sol3a Ensure Correct Water/Saline Volume is Added cause3->sol3a sol3b Allow Sufficient Centrifugation Time cause3->sol3b sol3c Carefully Aspirate Lower Organic Layer cause3->sol3c sol4a Verify Absolute Recovery of Internal Standard cause4->sol4a sol4b Check for Chromatographic Separation of IS and Analyte cause4->sol4b

Caption: Troubleshooting workflow for diagnosing poor sphingomyelin recovery.

References

Technical Support Center: Minimizing Ion Suppression with 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using 13C-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, precision, and reproducibility of quantitative analyses.[1][3] It is a significant concern because even with highly selective techniques like tandem mass spectrometry (LC-MS/MS), interfering compounds that do not produce a signal themselves can still suppress the signal of the analyte of interest.[3][4]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can arise from several factors, primarily related to the sample matrix and the electrospray ionization (ESI) process. The main causes include:

  • Competition for Ionization: When a co-eluting matrix component is present at a high concentration, it can compete with the analyte for the limited available charge on the surface of the ESI droplets, leading to reduced ionization of the analyte.[1][3]

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets.[3][4] This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.

  • Nonvolatile Materials: The presence of nonvolatile materials in the sample can lead to the co-precipitation of the analyte within the droplet, preventing it from being efficiently ionized.[3][4]

  • Endogenous and Exogenous Compounds: Common sources of ion suppression include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances introduced during sample preparation.[3][5]

Q3: Why are 13C-labeled internal standards considered superior for minimizing ion suppression effects compared to deuterated (2H) standards?

A3: 13C-labeled internal standards are often preferred over deuterated (2H) standards because their physicochemical properties are more similar to the unlabeled analyte.[6][7] This results in nearly identical chromatographic retention times, ensuring that both the analyte and the internal standard experience the same degree of ion suppression from co-eluting matrix components.[6][8] Deuterated standards can sometimes exhibit slight shifts in retention time, particularly with high-resolution chromatography systems like UPLC, which can lead to differential ion suppression between the analyte and the internal standard and compromise quantitative accuracy.[6] Furthermore, 13C labels are isotopically stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels.[7][9]

Troubleshooting Guides

Problem 1: I am observing low and inconsistent analyte signals, even with a 13C-labeled internal standard.

  • Possible Cause: Significant and variable matrix effects are present in your samples, and while the 13C-labeled internal standard is compensating, the overall signal intensity is compromised.

  • Troubleshooting Steps:

    • Evaluate the Extent of Ion Suppression: Perform a post-extraction spike experiment to quantify the degree of signal suppression.

    • Improve Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

    • Optimize Chromatography: Adjust the chromatographic method to achieve better separation between the analyte and the regions of ion suppression. A post-column infusion experiment can help identify these regions.[10]

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[11]

Problem 2: My calibration curve is non-linear, especially at higher concentrations.

  • Possible Cause: The concentration of the 13C-labeled internal standard may not be optimal, or there may be crosstalk between the analyte and internal standard mass channels.

  • Troubleshooting Steps:

    • Optimize Internal Standard Concentration: The concentration of the internal standard should be high enough to provide a stable signal but not so high that it contributes significantly to the analyte signal.[8]

    • Check for Crosstalk: Analyze a high-concentration solution of the internal standard to ensure there is no significant signal in the analyte's mass channel, and vice versa.

    • Use Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to account for consistent matrix effects and improve linearity.[1]

Problem 3: The peak area ratio of the analyte to the 13C-labeled internal standard is not consistent across different sample dilutions.

  • Possible Cause: The ion suppression effect is concentration-dependent, and the response of the analyte and internal standard is not changing proportionally with dilution.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the analyte and the 13C-labeled internal standard are perfectly co-eluting under the current chromatographic conditions.

    • Re-evaluate Sample Preparation: The sample preparation method may not be effectively removing the matrix components causing the non-proportional response.

    • Consider a Different Ionization Technique: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to ion suppression.[3][12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodTypical Analyte RecoveryRelative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation HighHighSimple, fast, and inexpensive.Limited removal of matrix components, leading to significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateGood removal of salts and polar interferences.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) HighLowHighly selective, providing the cleanest extracts and minimal ion suppression.[1]More complex and costly method development.

Experimental Protocols

Methodology 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

This experiment helps to identify the regions in a chromatogram where ion suppression occurs.

  • System Setup:

    • Prepare a solution of the analyte and internal standard in a suitable solvent at a concentration that gives a stable signal.

    • Deliver this solution at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

    • Use a T-piece to introduce this solution into the mobile phase flow from the LC column, just before the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the standard solution and allow the mass spectrometer signal to stabilize.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of the analyte and internal standard throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • Dips or decreases in the signal intensity indicate regions where co-eluting matrix components are causing ion suppression.[13]

Methodology 2: Post-Extraction Spike to Quantify Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement.

  • Sample Preparation:

    • Set A: Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B: Prepare a blank matrix sample (e.g., plasma, urine) by performing your standard sample preparation procedure to obtain the extracted matrix.

    • Set C: Spike the extracted blank matrix from Set B with the same concentration of analyte and internal standard as in Set A.

  • Analysis:

    • Inject and analyze the samples from Set A and Set C.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[14]

Visualizations

IonSuppressionMechanism cluster_ESI Electrospray Ionization (ESI) Droplet Analyte Analyte Charge Surface Charge Analyte->Charge Requires Charge for Ionization Matrix Matrix Components Matrix->Charge Competes for Charge Suppression Ion Suppression (Reduced Analyte Signal) Charge->Suppression Leads to

Caption: Mechanism of ion suppression in ESI.

TroubleshootingWorkflow Start Inconsistent Analyte Signal? QuantifyME Quantify Matrix Effect (Post-Extraction Spike) Start->QuantifyME SignificantME Significant Suppression? QuantifyME->SignificantME ImproveCleanup Improve Sample Cleanup (SPE or LLE) SignificantME->ImproveCleanup Yes End Problem Resolved SignificantME->End No OptimizeChroma Optimize Chromatography ImproveCleanup->OptimizeChroma DiluteSample Dilute Sample OptimizeChroma->DiluteSample DiluteSample->End

Caption: Troubleshooting workflow for ion suppression.

References

Addressing mass overlap issues with endogenous lipids in MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing mass overlap issues with endogenous lipids in mass spectrometry (MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of mass overlap in lipidomics MS analysis?

A1: Mass overlap in lipidomics MS analysis arises from several factors that can complicate the identification and quantification of lipid species. The primary causes include:

  • Isobaric Lipids: These are lipids that have the same nominal mass but different elemental compositions. For example, phosphatidylcholine (PC) and phosphatidylserine (PS) species can be isobaric if they share the same number of carbon atoms in their fatty acyl chains, with the PS molecule having one additional double bond compared to the PC molecule.[1] While their nominal masses are the same, their exact masses differ slightly, allowing for differentiation with high-resolution mass spectrometry.[1]

  • Isomeric Lipids: These lipids have the exact same elemental composition and therefore the same exact mass, making them indistinguishable by mass spectrometry alone without fragmentation. Separation of isomers often requires techniques like liquid chromatography or ion mobility.

  • Isotopic Overlap: The natural abundance of heavy isotopes, particularly 13C, can lead to isotopic peaks that overlap with the monoisotopic peaks of other lipid species. A common example is the "Type-II isotopic overlap," where the M+2 peak of a lipid species with a certain number of double bonds can overlap with the monoisotopic peak of a lipid species with one less double bond.[2][3]

  • Adduct Formation: During the ionization process, lipids can form adducts with various ions present in the sample or mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+). These adduct ions can have m/z values that overlap with the protonated ions ([M+H]+) of other lipid species.[4] For instance, sodiated ions can interfere with protonated ions of lipid species from the same class that have two additional CH2 groups and three double bonds.[4]

Q2: How can I minimize matrix effects from endogenous lipids during sample preparation?

A2: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a significant challenge in lipidomics. Phospholipids are a major contributor to matrix effects in electrospray ionization (ESI).[5] Several sample preparation strategies can be employed to minimize these effects:

  • Liquid-Liquid Extraction (LLE): This is a common first step to separate lipids from other cellular components.

    • Folch Method: Uses a chloroform:methanol (2:1 v/v) solvent system to extract lipids.[6]

    • Bligh-Dyer Method: Employs a chloroform:methanol:water (1:2:0.8 v/v/v) mixture, which is effective for extractions from cell lysates.[6][7]

  • Solid-Phase Extraction (SPE): SPE is highly effective for removing interfering substances and fractionating lipid classes.[8]

    • Normal-Phase SPE: Can be used to separate lipids based on the polarity of their head groups.

    • Reversed-Phase SPE (e.g., C18): Effectively removes polar contaminants.[6]

    • Specialized SPE Cartridges: Products like HybridSPE-Phospholipid use zirconia-coated silica to selectively retain and remove phospholipids from the sample.[9]

  • Protein Precipitation (PPT): This technique is used to remove proteins from biological samples, which can otherwise interfere with the analysis.[8][10] A solvent that denatures proteins and solubilizes lipids is chosen.[8]

Q3: What analytical strategies can be used to resolve overlapping lipid species?

A3: Several advanced analytical techniques can be employed to resolve mass overlaps:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) and Orbitrap mass spectrometers can achieve high resolving power, which is essential for separating isobaric lipids.[1][11] For instance, a resolution of approximately 180,000 is needed to resolve the overlap between the monoisotopic peak of a lipid and the M+2 peak of the same lipid with an additional double bond.[11]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber.[12][13][14][15] This allows for the separation of isomeric and isobaric lipids that cannot be resolved by mass-to-charge ratio alone.[12][13]

  • Liquid Chromatography (LC): Coupling LC with MS (LC-MS) provides an upfront separation of lipids before they enter the mass spectrometer, significantly reducing the complexity of the sample and minimizing matrix effects.[16] Different LC modes can be used:

    • Reversed-Phase LC: Separates lipids based on their hydrophobicity (acyl chain length and degree of unsaturation).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups.[14]

Q4: Are there software tools available to help with the deconvolution and identification of overlapping lipid peaks?

A4: Yes, several software solutions are available to aid in the complex data analysis required for lipidomics:

  • SimLipid®: This software supports data from various MS instruments and workflows (DDA, DIA). It offers features for peak picking, deconvolution of isomeric peaks, and alignment of peak lists for isotope identification.[17][18]

  • LipidMatch: This suite covers the entire lipidomics workflow, including peak picking, blank filtering, annotation, scoring, and visualization of results.[19]

  • Agilent MassHunter and Mass Profiler Professional: These tools support both GC/MS and LC/MS-based lipidomics, offering functionalities for data mining, statistical analysis, compound annotation using databases like METLIN, and pathway visualization.[20]

  • Lipid MAPS MS Prediction Tool: A web-based tool that can aid in the identification of lipids from MS data.[21]

Troubleshooting Guides

Issue 1: Inconsistent signal intensity and poor reproducibility across replicates.

This is a classic sign of ion suppression due to matrix effects.[5]

Troubleshooting Step Detailed Action
1. Assess Matrix Effects Post-Extraction Spike Method: Compare the signal response of a known amount of analyte spiked into a blank matrix extract versus the response in a neat solvent. A significant difference indicates the presence of matrix effects.[5] Post-Column Infusion: Infuse a constant flow of the analyte into the mass spectrometer post-column while injecting a blank, extracted sample. Dips in the baseline signal indicate regions of ion suppression.[5]
2. Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[5] Ensure that the analyte concentration remains above the instrument's limit of detection.
3. Optimize Sample Preparation Implement or refine a solid-phase extraction (SPE) step specifically designed to remove the interfering lipid classes, such as phospholipids.[8][9]
4. Modify Chromatography Adjust the LC gradient to better separate the analyte of interest from the co-eluting matrix components.[5] Consider switching to a different column chemistry (e.g., from reversed-phase to HILIC) for an alternative separation mechanism.[14]
Issue 2: Difficulty in distinguishing between isobaric lipids.

This issue arises when two different lipid species have the same nominal mass.

Troubleshooting Step Detailed Action
1. Utilize High-Resolution Mass Spectrometry If available, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR-MS) to resolve the small mass difference between the isobaric species.[1][11]
2. Employ Tandem Mass Spectrometry (MS/MS) Fragment the precursor ions of the overlapping species. Different lipid classes will produce distinct fragmentation patterns, allowing for their identification and differentiation.
3. Implement Ion Mobility Spectrometry If an IM-MS instrument is accessible, the different shapes and sizes of the isobaric ions will result in different drift times, enabling their separation.[12][13]
4. Enhance Chromatographic Separation Optimize the LC method to achieve baseline separation of the isobaric lipids before they enter the mass spectrometer. This may involve adjusting the mobile phase composition, gradient, or using a longer column.
Issue 3: Inaccurate quantification due to isotopic peak overlap.

This is common when analyzing lipids that differ by one double bond, leading to a Type-II isotopic overlap.[2][3]

Troubleshooting Step Detailed Action
1. Increase Mass Resolution For partially resolved peaks, increasing the mass resolving power of the instrument can improve separation and reduce peak interference that distorts mass and intensity measurements.[2][3]
2. Utilize Isotope Correction Algorithms Employ data analysis software that can apply correction factors based on the theoretical relative isotopic abundance to deconvolve the overlapping peaks.[2] Be cautious, as overcorrection can occur with completely unresolved peaks.[2][3]
3. Quantify Using the First Isotopic Peak (M+1) In cases of significant overlap or partial resolution, quantifying using the M+1 isotopic peak may provide more accurate results for the minor species.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a generalized procedure and should be optimized for specific lipids of interest.

Materials:

  • SPE cartridge (e.g., HybridSPE-Phospholipid, C18)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with the appropriate solvent to prepare it for the sample.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound interfering compounds.

  • Elution: Elute the target lipids using an appropriate elution solvent.

  • The eluted fraction is then typically dried down and reconstituted in a solvent compatible with the MS system.[5]

Protocol 2: Liquid-Liquid Extraction (Bligh-Dyer Method)

Materials:

  • Chloroform

  • Methanol

  • Water

  • Sample (e.g., cell pellet, tissue homogenate)

  • Centrifuge

Procedure:

  • To the sample, add chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

  • Add an additional 1 volume of chloroform and 1 volume of water to induce phase separation.

  • Centrifuge the sample to facilitate the separation of the two phases.

  • The lower chloroform phase, containing the lipids, is carefully collected. The upper aqueous phase is discarded.

  • The collected chloroform phase can then be dried down under a stream of nitrogen and reconstituted for MS analysis.[7]

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Lipidomics Analysis cluster_SamplePrep Sample Preparation cluster_Analysis MS Analysis cluster_Data Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Cleanup Cleanup/Fractionation (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography (Optional) Cleanup->LC MS Mass Spectrometry (HRMS, IM-MS) Cleanup->MS LC->MS Processing Data Processing (Peak Picking, Deconvolution) MS->Processing Identification Lipid Identification (Database Searching) Processing->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for a typical lipidomics study.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Mass Overlap Issues Start Suspected Mass Overlap Check_Overlap_Type Determine Overlap Type Start->Check_Overlap_Type Isobaric Isobaric Overlap Check_Overlap_Type->Isobaric Different elemental composition Isomeric Isomeric Overlap Check_Overlap_Type->Isomeric Same elemental composition Isotopic Isotopic Overlap Check_Overlap_Type->Isotopic Isotopic distribution HRMS Use High-Resolution MS Isobaric->HRMS IM_MS Use Ion Mobility MS Isobaric->IM_MS Optimize_LC Optimize LC Separation Isobaric->Optimize_LC IM_MS2 Use Ion Mobility MS Isomeric->IM_MS2 Optimize_LC2 Optimize LC Separation Isomeric->Optimize_LC2 MSMS Use MS/MS Fragmentation Isomeric->MSMS HRMS2 Increase Mass Resolution Isotopic->HRMS2 Correction_Algo Use Isotope Correction Algorithms Isotopic->Correction_Algo Quant_M1 Quantify using M+1 Isotopic->Quant_M1

Caption: Decision tree for troubleshooting different types of mass overlap.

References

Technical Support Center: Ensuring Complete Incorporation of N-Palmitoyl-D-sphingomyelin-¹³C in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the successful incorporation of N-Palmitoyl-D-sphingomyelin-¹³C into cellular models.

Frequently Asked Questions (FAQs)

Q1: What is N-Palmitoyl-D-sphingomyelin-¹³C and why is it used in cellular models?

N-Palmitoyl-D-sphingomyelin-¹³C is a stable isotope-labeled version of N-Palmitoyl-D-sphingomyelin, a common sphingolipid found in mammalian cell membranes. The ¹³C label allows researchers to trace the uptake, trafficking, and metabolism of exogenously supplied sphingomyelin within cells using techniques like mass spectrometry, without the safety concerns associated with radioactive isotopes. This is crucial for studying lipid metabolism, signaling pathways, and the effects of drugs on these processes.

Q2: How do I prepare N-Palmitoyl-D-sphingomyelin-¹³C for delivery to my cells?

Due to its hydrophobic nature, N-Palmitoyl-D-sphingomyelin-¹³C requires a carrier for efficient delivery to cells in an aqueous culture medium. The most common method is to complex it with fatty acid-free bovine serum albumin (BSA). This involves dissolving the labeled sphingomyelin in an organic solvent, evaporating the solvent to create a thin film, and then resuspending it in a BSA solution. This process creates micelles that can be readily taken up by cells.

Q3: What is the expected efficiency of incorporation for exogenously supplied sphingomyelin?

The efficiency of incorporation can vary significantly depending on the cell line, culture conditions, and the delivery method. Generally, not all of the exogenously supplied sphingomyelin will be incorporated into the cells. It is crucial to perform pilot experiments to determine the optimal concentration and incubation time for your specific cellular model.

Q4: How can I verify that the N-Palmitoyl-D-sphingomyelin-¹³C has been incorporated into my cells?

The most accurate method for verifying and quantifying the incorporation of N-Palmitoyl-D-sphingomyelin-¹³C is through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can differentiate between the endogenous (unlabeled) and the exogenous (¹³C-labeled) sphingomyelin, allowing for precise quantification.

Q5: Can the ¹³C label be metabolized and appear in other lipids?

Yes, once incorporated, N-Palmitoyl-D-sphingomyelin-¹³C can be metabolized by the cell. For instance, it can be hydrolyzed by sphingomyelinases to produce ¹³C-labeled ceramide, which can then be further metabolized into other sphingolipids. Tracing the ¹³C label through these metabolic pathways is often a primary goal of such experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no detectable incorporation of N-Palmitoyl-D-sphingomyelin-¹³C 1. Inefficient delivery to cells. 2. Suboptimal concentration of labeled sphingomyelin. 3. Insufficient incubation time. 4. Cell line has low uptake efficiency. 5. Degradation of the labeled sphingomyelin in the medium.1. Ensure proper formation of the sphingomyelin-BSA complex. Consider using a different delivery vehicle like cyclodextrin. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-10 µM). 3. Perform a time-course experiment to identify the optimal incubation period (e.g., 1, 4, 12, 24 hours). 4. Research the specific cell line's lipid uptake mechanisms. Some cell lines may require specific conditions to enhance uptake. 5. Minimize the time the complex is in the culture medium before being taken up by the cells.
High variability in incorporation between replicates 1. Inconsistent cell seeding density. 2. Inconsistent preparation of the sphingomyelin-BSA complex. 3. Variation in incubation times. 4. Incomplete lipid extraction.1. Ensure a consistent number of cells are plated for each replicate. 2. Prepare a single, larger batch of the complex for all replicates. 3. Use a timer to ensure precise and consistent incubation periods. 4. Optimize and standardize the lipid extraction protocol. Ensure complete cell lysis and phase separation.
Detection of ¹³C label in unexpected lipid species 1. Extensive cellular metabolism of the incorporated sphingomyelin. 2. Contamination of the N-Palmitoyl-D-sphingomyelin-¹³C stock.1. This may be a valid biological result. Analyze the known metabolic pathways of sphingomyelin to interpret the data. Consider shorter incubation times to focus on initial uptake. 2. Verify the purity of the labeled sphingomyelin stock using LC-MS/MS.
Cell toxicity or death after adding the sphingomyelin-BSA complex 1. BSA concentration is too high. 2. Contamination of the BSA or labeled sphingomyelin. 3. The labeled sphingomyelin itself is causing lipotoxicity at the concentration used.1. Use fatty acid-free BSA at a concentration that is known to be non-toxic to your cells. 2. Use sterile, high-purity reagents. 3. Reduce the concentration of the N-Palmitoyl-D-sphingomyelin-¹³C in your experiments.

Experimental Protocols

Protocol 1: Preparation of N-Palmitoyl-D-sphingomyelin-¹³C-BSA Complex

Materials:

  • N-Palmitoyl-D-sphingomyelin-¹³C

  • Chloroform/Methanol (2:1, v/v)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Glass vials

  • Nitrogen gas stream

  • Water bath sonicator

Methodology:

  • Dissolve the desired amount of N-Palmitoyl-D-sphingomyelin-¹³C in a minimal volume of chloroform/methanol (2:1) in a glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).

  • Add the appropriate volume of the BSA solution to the lipid film to achieve the desired final concentration of the labeled sphingomyelin.

  • Incubate the vial at 37°C for 30 minutes with intermittent vortexing to facilitate the formation of the lipid-BSA complex.

  • Sonicate the solution in a water bath sonicator for 5-10 minutes to ensure a homogenous suspension.

  • The complex is now ready to be added to your cell culture medium.

Protocol 2: Labeling of Cells and Lipid Extraction

Materials:

  • Cultured cells in multi-well plates

  • N-Palmitoyl-D-sphingomyelin-¹³C-BSA complex

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • Cell scraper

  • Centrifuge

Methodology:

  • Culture cells to the desired confluency.

  • Remove the culture medium and replace it with fresh medium containing the desired concentration of the N-Palmitoyl-D-sphingomyelin-¹³C-BSA complex.

  • Incubate the cells for the desired period (e.g., 4 hours) at 37°C.

  • After incubation, place the plate on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold methanol to each well and scrape the cells.

  • Transfer the cell suspension to a glass tube.

  • Add chloroform and water to the tube to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (Bligh-Dyer method) or 8:4:3 (Folch method).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • The dried lipid extract is now ready for analysis by LC-MS/MS.

Protocol 3: Quantification of N-Palmitoyl-D-sphingomyelin-¹³C by LC-MS/MS

Materials:

  • Dried lipid extract

  • Appropriate mobile phases for liquid chromatography

  • A tandem mass spectrometer

Methodology:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable chromatography column (e.g., a C18 reverse-phase column).

  • Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both endogenous (unlabeled) N-Palmitoyl-D-sphingomyelin and the ¹³C-labeled version.

  • Create a standard curve using known concentrations of N-Palmitoyl-D-sphingomyelin-¹³C to accurately quantify the amount incorporated into the cells.

  • Analyze the data to determine the concentration of the labeled sphingomyelin in the cellular lipid extract.

Visualizations

experimental_workflow cluster_prep Preparation of Labeled Sphingomyelin cluster_cell_culture Cellular Incorporation cluster_analysis Analysis prep1 Dissolve N-Palmitoyl-D- sphingomyelin-13C in organic solvent prep2 Create thin lipid film (evaporate solvent) prep1->prep2 prep3 Reconstitute in BSA solution prep2->prep3 prep4 Sonicate to form SM-13C-BSA complex prep3->prep4 cell2 Incubate cells with SM-13C-BSA complex prep4->cell2 Add to cells cell1 Culture cells to desired confluency cell1->cell2 cell3 Wash cells to remove unbound complex cell2->cell3 analysis1 Lipid Extraction (e.g., Folch method) cell3->analysis1 Harvest cells analysis2 Dry lipid extract analysis1->analysis2 analysis3 Reconstitute in LC-MS/MS solvent analysis2->analysis3 analysis4 Quantify SM-13C by LC-MS/MS analysis3->analysis4 analysis5 Data Analysis analysis4->analysis5 signaling_pathway SM_13C N-Palmitoyl-D-sphingomyelin-13C (Exogenous) Membrane_SM_13C Incorporated into Cell Membrane SM_13C->Membrane_SM_13C Cellular Uptake Ceramide_13C 13C-Ceramide Membrane_SM_13C->Ceramide_13C Sphingomyelinase S1P_13C 13C-Sphingosine-1-Phosphate (S1P) Ceramide_13C->S1P_13C Ceramidase & Sphingosine Kinase Apoptosis Apoptosis Ceramide_13C->Apoptosis Proliferation Cell Proliferation & Survival S1P_13C->Proliferation

Stability and storage considerations for N-Palmitoyl-D-sphingomyelin-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Palmitoyl-D-sphingomyelin-13C, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][][4][5] When stored properly at this temperature, the compound is expected to be stable for at least four years.[1]

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.[2]

For optimal stability in solution, it is recommended to use anhydrous solvents, seal the container tightly, and store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including:

  • Chloroform[1]

  • Ethanol[1][5]

  • Methanol[1]

  • Dimethyl sulfoxide (DMSO) at 1 mg/mL[5]

  • A mixture of Chloroform:Methanol:Water (65:35:8)[5]

Q4: Is the stability of the 13C-labeled sphingomyelin different from the unlabeled compound?

The stability of this compound is expected to be comparable to its unlabeled counterpart. The incorporation of stable isotopes like 13C does not typically affect the chemical stability of the molecule under recommended storage conditions.

Storage and Stability Summary

FormStorage TemperatureShelf Life
Solid -20°C≥ 4 years[1]
Stock Solution -20°C1 month[2]
-80°C6 months[2]

Troubleshooting Guide

Problem: My analytical results (e.g., HPLC-MS/MS) show a significant peak corresponding to the mass of N-palmitoyl-ceramide-13C.

Possible Cause: This indicates hydrolysis of the phosphocholine headgroup from this compound. This degradation can be caused by:

  • Exposure to moisture: Improper storage of the solid compound or stock solutions can introduce water, leading to hydrolysis.

  • Inappropriate pH: Extreme pH conditions can catalyze the hydrolysis of the phosphodiester bond.

  • Enzymatic contamination: The presence of sphingomyelinases, either from cellular material or microbial contamination, can lead to enzymatic degradation.[6][7][8]

Solutions:

  • Ensure Proper Storage: Always store the solid compound and solutions at the recommended temperatures in tightly sealed containers. For solutions, consider storing under an inert atmosphere.

  • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content.

  • Control pH: Maintain a neutral pH in your experimental buffers and solutions unless the protocol specifically requires acidic or basic conditions.

  • Aseptic Technique: When working with cell cultures or other biological samples, use aseptic techniques to prevent microbial contamination that could introduce degradative enzymes.

  • Purity Check: If degradation is suspected, verify the purity of your standard using an appropriate analytical method, such as HPLC-MS/MS, before use.

Experimental Protocols

Protocol: Assessment of this compound Purity by HPLC-MS/MS

This protocol outlines a general method to assess the purity of this compound and detect the presence of its primary degradation product, N-palmitoyl-ceramide-13C.

1. Materials:

  • This compound sample

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Autosampler vials

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase-like solvent (e.g., 90:10 methanol:water with 0.1% formic acid).

  • Transfer the diluted sample to an autosampler vial.

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid

  • Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 80% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan (e.g., m/z 400-900) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target ions.

  • Target Ions:

    • This compound: Monitor for the [M+H]+ ion. The exact mass will depend on the number and position of the 13C labels. For one 13C on the palmitoyl chain, the expected m/z would be approximately 704.0.

    • N-palmitoyl-ceramide-13C: Monitor for the [M+H]+ ion. For one 13C, the expected m/z would be approximately 539.5.

  • Data Analysis: Integrate the peak areas for both the parent compound and the potential degradation product. Purity can be estimated by the relative peak areas.

Visualizations

Sphingomyelin_Degradation_Pathway cluster_0 Hydrolysis SM This compound Cer N-Palmitoyl-Ceramide-13C SM->Cer Sphingomyelinase (+H2O) PC Phosphocholine SM->PC Sph Sphingosine-13C Cer->Sph Ceramidase (+H2O) PA Palmitic Acid-13C Cer->PA

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow cluster_storage Investigation cluster_solution Corrective Actions start Start: Unexpected Analytical Results check_purity Is a degradation product (e.g., ceramide) detected? start->check_purity check_storage_solid Was solid stored at -20°C in a sealed vial? check_purity->check_storage_solid Yes end_ok Result is likely valid. Consider other experimental factors. check_purity->end_ok No check_storage_solution Was solution stored correctly? (-20°C ≤1mo, -80°C ≤6mo) check_storage_solid->check_storage_solution Yes solution_storage Action: Discard suspect material. Use a fresh, properly stored vial. check_storage_solid->solution_storage No check_solvent Was an anhydrous solvent used? check_storage_solution->check_solvent Yes solution_handling Action: Prepare fresh solutions using anhydrous solvents and aseptic techniques. check_storage_solution->solution_handling No check_contamination Potential for enzymatic contamination? check_solvent->check_contamination Yes check_solvent->solution_handling No check_contamination->solution_handling Yes check_contamination->end_ok No

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Navigating Biological Variability in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage potential biological variability in your tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is biological variability and why is it a critical factor in tracer studies?
Q2: What is the difference between biological and technical replicates, and how many of each do I need?

A: Biological replicates are parallel measurements of biologically distinct samples (e.g., different animals, different cell cultures). They are crucial for capturing the random biological variation within a population.[1][2] Technical replicates are repeated measurements of the same sample, which help to assess the variability and reproducibility of the experimental protocol itself.[1][2]

The optimal number of replicates depends on the expected variability of the system and the desired statistical power. While technical replicates can reduce measurement error, biological replicates are generally more critical for increasing the power to detect true biological effects.[6]

Troubleshooting Guides

Issue 1: High variability observed in tracer enrichment data between biological replicates.

High variability in tracer enrichment can obscure meaningful biological insights. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inherent Biological Differences - Increase Sample Size: A larger number of biological replicates can provide more statistical power to detect differences despite high variability.[7] - Stratification/Blocking: Group samples based on known sources of variation (e.g., age, sex, batch) to reduce within-group variability.[8]
Inconsistent Tracer Administration - Standardize Dosing: Ensure precise and consistent administration of the tracer across all subjects (e.g., consistent volume, concentration, and route of administration).[3] - Monitor Administration: For intravenous infusions, use infusion pumps for accurate and steady delivery.
Differences in Physiological State - Acclimatization: Allow subjects to acclimate to experimental conditions to minimize stress-induced metabolic changes. - Fasting/Dietary Control: Standardize the fasting period and diet prior to the experiment to ensure a consistent metabolic baseline.[9]
Sample Collection and Handling Artifacts - Standardize Collection Times: Collect samples at precisely the same time points post-tracer administration for all subjects. - Rapid Quenching: Immediately quench metabolic activity upon sample collection to prevent further enzymatic reactions. - Consistent Storage: Store all samples under identical conditions (e.g., -80°C) to prevent degradation.

Experimental Workflow for Minimizing Variability:

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Data Analysis A Determine Biological Question B Select Appropriate Tracer & Dose A->B C Define Biological & Technical Replicates B->C D Randomize Sample Groups C->D E Standardize Animal Handling & Environment D->E F Precise Tracer Administration E->F G Consistent Sample Collection & Quenching F->G H Uniform Sample Storage G->H I Data Normalization H->I J Statistical Analysis I->J K Kinetic Modeling J->K G raw_data Raw Tracer Data qc_check Assess QC Sample Variation raw_data->qc_check normalization Apply Normalization Method (e.g., Internal Standard, Sum Normalization) qc_check->normalization Variation Acceptable batch_correction Batch Effect Correction (if necessary) qc_check->batch_correction Systematic Variation Detected normalized_data Normalized Data for Statistical Analysis normalization->normalized_data batch_correction->normalization

References

Data analysis workflow for metabolic labeling experiments with sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in metabolic labeling experiments with sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic precursors for labeling sphingolipids and what are their applications?

A1: The choice of metabolic precursor is critical for targeting specific aspects of sphingolipid metabolism. Commonly used precursors include:

  • Radioactive Precursors : [¹⁴C]serine and [³H]sphingosine are traditionally used for tracing sphingolipid synthesis. [¹⁴C]serine is incorporated early in the de novo synthesis pathway, labeling the sphingoid base backbone. [³H]sphingosine is useful for tracking the salvage pathway and downstream metabolism to more complex sphingolipids.[1]

  • Stable Isotope-Labeled Precursors : For mass spectrometry-based analysis, stable isotopes like ¹⁵N-serine, ¹³C-palmitate, and deuterated sphingoid bases (e.g., sphingosine-d₇) are preferred.[2][3][4] These allow for the differentiation between newly synthesized and pre-existing sphingolipid pools and enable quantitative flux analysis. ¹⁵N-serine is advantageous as it introduces a single nitrogen atom into the long-chain base, simplifying mass shift tracking.[3][5]

Q2: How can I improve the separation and identification of sphingolipid species in my LC-MS/MS analysis?

A2: The structural diversity and presence of isobaric and isomeric species make sphingolipid analysis challenging.[6] To enhance separation and identification:

  • Chromatography : Employing a robust liquid chromatography (LC) method is crucial. Reverse-phase chromatography is commonly used for separating sphingolipids based on their acyl chain length and saturation.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., Orbitrap, QTOF) is essential for accurate mass determination and distinguishing between closely related species.[4][7] Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that aid in structural elucidation, including the identification of the sphingoid base and fatty acyl chain.[6][8]

  • Internal Standards : The use of a cocktail of stable isotope-labeled internal standards for different sphingolipid classes is the gold standard for accurate quantification.[2][9] These standards co-elute with their endogenous counterparts and normalize for variations in extraction efficiency and instrument response.[2]

Q3: What are the key considerations for quantitative data analysis in sphingolipid metabolic labeling experiments?

A3: Accurate quantification is paramount for interpreting metabolic flux. Key considerations include:

  • Data Acquisition : Utilize targeted (e.g., Selected Reaction Monitoring - SRM, Multiple Reaction Monitoring - MRM) or untargeted (full scan) MS approaches.[4][8] Targeted methods offer higher sensitivity and are ideal for quantifying a predefined set of sphingolipids, while untargeted methods provide a broader overview of the sphingolipidome.[10]

  • Data Processing : Integrate peak areas for both the endogenous (unlabeled) and labeled sphingolipid species, as well as the internal standards.[2]

  • Metabolic Flux Analysis : For dynamic studies, Dynamic Metabolic Flux Analysis (DMFA) can be employed.[3][11] This involves monitoring the incorporation of the isotopic label over time to model the rates of synthesis and turnover of different sphingolipid species.[3]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no incorporation of the metabolic label 1. Inefficient uptake of the precursor by the cells. 2. Low activity of the enzymes in the metabolic pathway. 3. Suboptimal labeling time or precursor concentration.1. Optimize cell culture conditions to ensure healthy and metabolically active cells. 2. Verify the activity of key enzymes in your cell model. 3. Perform a time-course and dose-response experiment to determine the optimal labeling conditions.[12]
High background noise in mass spectrometry data 1. Contamination from the sample matrix (e.g., salts, detergents). 2. Inefficient lipid extraction. 3. Suboptimal MS instrument parameters.1. Ensure thorough washing of cell pellets and use high-purity solvents for lipid extraction. 2. Optimize the lipid extraction protocol to improve the recovery of sphingolipids and remove interfering substances.[2] 3. Tune the mass spectrometer for optimal sensitivity and signal-to-noise ratio for your target analytes.
Poor separation of isomeric sphingolipids 1. Inadequate chromatographic resolution. 2. Co-elution of isomers with similar physicochemical properties.1. Optimize the LC gradient, column chemistry, and mobile phase composition to improve separation. 2. Employ differential ion mobility or other advanced separation techniques if available.
Inaccurate quantification of sphingolipid species 1. Lack of appropriate internal standards. 2. Non-linear detector response. 3. Matrix effects suppressing or enhancing ionization.1. Use a comprehensive panel of stable isotope-labeled internal standards that closely match the endogenous species being quantified.[2] 2. Generate calibration curves for each analyte to ensure linearity over the expected concentration range. 3. Evaluate and correct for matrix effects by comparing the response of internal standards in the sample matrix versus a clean solvent.

Experimental Protocols

General Workflow for Sphingolipid Metabolic Labeling and LC-MS/MS Analysis

This protocol provides a general framework. Specific parameters should be optimized for the cell type and experimental goals.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Remove the standard culture medium and wash the cells with pre-warmed, serum-free medium. c. Add labeling medium containing the stable isotope-labeled precursor (e.g., ¹⁵N-serine). d. Incubate for the desired labeling period (can range from minutes to hours).[12]

2. Lipid Extraction: a. After labeling, place the culture plate on ice and aspirate the medium. b. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2] c. Add ice-cold methanol containing a mixture of stable isotope-labeled internal standards to each well.[2] d. Scrape the cells and transfer the cell lysate to a new tube. e. Add chloroform and water to induce phase separation.[2] f. Vortex thoroughly and centrifuge to separate the aqueous and organic phases. g. Collect the lower organic phase containing the lipids.[2] h. Dry the lipid extract under a stream of nitrogen.

3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., a mixture of isopropanol, chloroform, and methanol).[6]

4. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the sphingolipid species using a suitable C18 reverse-phase column and a binary solvent gradient. c. Detect the analytes using a high-resolution mass spectrometer in either positive or negative ion mode, depending on the sphingolipid class. d. Acquire both full scan MS and data-dependent MS/MS spectra for identification and quantification.

5. Data Analysis: a. Process the raw data using specialized software to identify and integrate the chromatographic peaks for the labeled and unlabeled sphingolipids and the internal standards. b. Calculate the abundance of each sphingolipid species relative to its corresponding internal standard. c. Determine the extent of label incorporation to assess metabolic flux.

Signaling Pathways and Workflows

Sphingolipid_Metabolism_Workflow Overall Experimental Workflow for Sphingolipid Metabolic Labeling cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with Isotope Precursor Cell_Culture->Metabolic_Labeling Lipid_Extraction Lipid Extraction with Internal Standards Metabolic_Labeling->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing & Peak Integration LC_MS_Analysis->Data_Processing Quantitative_Analysis Quantitative Analysis & Flux Calculation Data_Processing->Quantitative_Analysis Sphingolipid_Signaling_Pathway Key Sphingolipid Signaling Pathways cluster_synthesis De Novo Synthesis & Salvage cluster_function Cellular Outcomes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin synthesis Complex_GSLs Complex Glycosphingolipids Ceramide->Complex_GSLs synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Sphingomyelin->Ceramide hydrolysis Complex_GSLs->Ceramide salvage pathway S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Survival Cell Survival, Proliferation S1P->Survival

References

Validation & Comparative

A Comparative Guide to N-Palmitoyl-D-sphingomyelin-¹³C and Other Isotopic Lipid Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics, particularly in the burgeoning field of sphingolipid research, accurate and precise quantification of individual lipid species is paramount. Sphingolipids, including the abundant N-Palmitoyl-D-sphingomyelin, are not merely structural components of cell membranes but also critical signaling molecules implicated in a myriad of cellular processes and disease states. Isotope dilution mass spectrometry, employing stable isotope-labeled internal standards, stands as the gold standard for achieving reliable quantification. This guide provides an objective comparison of N-Palmitoyl-D-sphingomyelin-¹³C with other commercially available isotopic lipid standards, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their analytical needs.

Introduction to Isotopic Lipid Standards in Sphingolipid Analysis

The complexity of the sphingolipidome necessitates the use of internal standards to correct for variability during sample preparation, such as extraction inefficiencies, and to account for matrix effects in mass spectrometry analysis.[1][2] The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior, ensuring accurate quantification. Stable isotope-labeled lipids, which are chemically identical to their endogenous counterparts but differ in mass due to the incorporation of heavy isotopes like carbon-13 (¹³C), deuterium (D or ²H), or nitrogen-15 (¹⁵N), are the preferred choice for such applications.[1]

N-Palmitoyl-D-sphingomyelin-¹³C is a widely utilized internal standard for the quantification of N-palmitoyl-D-sphingomyelin (SM d18:1/16:0), one of the most common sphingomyelin species in mammalian cells. This guide will compare its performance characteristics with other isotopic standards, primarily deuterated sphingomyelins and odd-chain sphingolipids.

Performance Comparison of Isotopic Sphingomyelin Standards

The choice between ¹³C-labeled and deuterated standards can influence analytical outcomes. While both are effective, they possess distinct characteristics that may be advantageous for specific applications.

ParameterN-Palmitoyl-D-sphingomyelin-¹³CN-Palmitoyl-d-D-sphingomyelin (e.g., d₃, d₇, d₉)Odd-Chain Sphingomyelin (e.g., SM d18:1/17:0)
Isotopic Purity Typically >99%Typically >98%Not applicable
Chemical Equivalence Nearly identical to the endogenous analyte, with minimal impact on chromatographic retention time.[3]Generally high, but deuterium labeling can sometimes lead to a slight shift in retention time in reversed-phase chromatography.[3]Structurally similar but not identical to endogenous even-chain sphingomyelins. May have different chromatographic behavior and ionization efficiency.
Mass Difference Provides a clear mass shift from the endogenous analyte, avoiding isotopic overlap.Offers a distinct mass difference. The magnitude depends on the number of deuterium atoms incorporated.A clear mass difference from common endogenous sphingomyelins.
Potential for Isotopic Exchange ¹³C labels are highly stable and not susceptible to exchange.[3]Deuterium labels, particularly on certain positions, can be susceptible to back-exchange in protic solvents, potentially compromising quantification.[3]Not applicable.
Fragmentation Pattern Fragmentation pattern is virtually identical to the unlabeled analyte, ensuring reliable quantification in MS/MS experiments.The fragmentation pattern is generally similar to the unlabeled analyte.Fragmentation is similar to other sphingomyelins, but the odd-chain fatty acid will produce a unique fragment ion.
Linearity Excellent linearity over a wide dynamic range is typically observed in quantitative assays.Generally exhibits good linearity, comparable to ¹³C-labeled standards.Good linearity is achievable, but it is crucial to validate for each specific matrix.
Recovery High and consistent recovery during sample extraction, closely mimicking the endogenous analyte.Recovery is expected to be very similar to the endogenous analyte.Recovery can be similar but should be experimentally verified as the different chain length might slightly alter solubility.
Signal-to-Noise Ratio Generally provides a strong and clean signal in mass spectrometry.Can provide a high signal-to-noise ratio.Performance is dependent on the specific analytical method and matrix.

Experimental Protocols

Accurate quantification of sphingolipids is highly dependent on a robust and reproducible experimental workflow. Below are detailed protocols for lipid extraction and LC-MS/MS analysis, representing common methodologies in the field.

Sphingolipid Extraction from Plasma
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of a methanol solution containing a known concentration of N-Palmitoyl-D-sphingomyelin-¹³C (or other isotopic standards).

  • Protein Precipitation and Lipid Extraction: Add 500 µL of methanol and vortex for 30 seconds. Add 250 µL of chloroform and vortex for another 30 seconds.

  • Phase Separation: Add 200 µL of water and vortex for 1 minute. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separating sphingolipid species.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient Elution: A typical gradient starts at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous N-palmitoyl-D-sphingomyelin and the ¹³C-labeled internal standard. For N-palmitoyl-D-sphingomyelin, a common transition is the precursor ion [M+H]⁺ to the phosphocholine headgroup fragment at m/z 184.

Visualizing Key Processes

To better understand the context of sphingolipid analysis, the following diagrams illustrate the central role of sphingomyelin in cellular signaling and a typical experimental workflow.

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingomyelinase Sphingomyelinase Sphingomyelinase->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis_Proliferation Apoptosis / Proliferation Ceramide->Apoptosis_Proliferation Ceramidase Ceramidase Ceramidase->Ceramide Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Phosphorylation Sphingosine Kinase Sphingosine Kinase Sphingosine Kinase->Sphingosine Sphingosine-1-Phosphate->Apoptosis_Proliferation

Caption: The Sphingomyelin-Ceramide Signaling Pathway.

Experimental_Workflow Sample_Collection Biological Sample (Plasma, Cells, Tissue) IS_Spiking Spike with N-Palmitoyl-D-sphingomyelin-¹³C Sample_Collection->IS_Spiking Lipid_Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase or HILIC) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for sphingolipid quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in the design of quantitative lipidomics experiments. N-Palmitoyl-D-sphingomyelin-¹³C offers excellent chemical and isotopic stability, ensuring it closely mimics the behavior of its endogenous counterpart throughout the analytical process. While deuterated standards are also widely used and effective, the potential for chromatographic shifts and isotopic back-exchange are important considerations. Odd-chain sphingolipids provide a cost-effective alternative but may not perfectly replicate the extraction and ionization behavior of endogenous even-chain species.

Ultimately, the choice of isotopic standard will depend on the specific requirements of the assay, including the desired level of precision, the complexity of the sample matrix, and budget considerations. For the highest level of accuracy and reliability in quantitative sphingomyelin analysis, ¹³C-labeled standards such as N-Palmitoyl-D-sphingomyelin-¹³C represent a superior choice due to their inherent stability and near-identical physicochemical properties to the target analyte. Researchers are encouraged to perform thorough method validation, including assessments of linearity, recovery, and matrix effects, to ensure the generation of high-quality, reproducible data.

References

Validation of Quantitative Sphingolipid Analysis: A Comparative Guide to 13C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of sphingolipidomics, the precision and reliability of quantitative analysis are paramount. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases, making their accurate quantification essential for biomarker discovery, disease monitoring, and the development of novel therapeutics. This guide provides an objective comparison of internal standards used in mass spectrometry-based sphingolipid analysis, with a focus on the superior performance of ¹³C-labeled standards, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Quantitative Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of sphingolipids. However, the accuracy of this technique can be compromised by several factors, including sample loss during extraction, variability in ionization efficiency, and matrix effects.[1] Internal standards (IS) are crucial for mitigating these variables. An ideal IS is a compound added at a known concentration to a sample at the beginning of the analytical workflow, which then experiences the same variations as the analyte of interest.[2] By measuring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved.[2]

While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice in quantitative bioanalysis.[3] These are versions of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N).[4] This subtle mass difference allows the mass spectrometer to distinguish the IS from the analyte, while its physicochemical properties remain nearly identical, ensuring it closely mimics the analyte's behavior throughout the analytical process.[5][6]

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. Here, we compare the performance of ¹³C-labeled internal standards against two common alternatives: deuterium-labeled (²H) and structural analog internal standards.

Performance Metric ¹³C-Labeled Internal Standard Deuterium-Labeled Internal Standard Structural Analog Internal Standard Rationale for Superior Performance of ¹³C-Labeled Standards
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Can exceed ±15%¹³C-labeled standards co-elute perfectly with the analyte, ensuring the most effective compensation for matrix effects and recovery variations, leading to higher accuracy.[7]
Precision (%CV) Typically <10%Can be >15%Can be >15%The near-identical chemical and physical properties of ¹³C-labeled standards ensure they track the analyte's behavior more closely through every step of the analysis, resulting in significantly better precision.[8]
Matrix Effect Compensation Effectively compensated (<5% difference between analyte and IS)Inconsistent compensation (can be >20% difference)Inconsistent compensation (can be >20% difference)Due to their identical molecular structure and polarity, ¹³C-labeled standards experience the same ionization suppression or enhancement as the analyte, leading to effective normalization.[9]
Chromatographic Co-elution Perfect co-elutionPotential for chromatographic shift (elutes slightly earlier)Different retention timeThe minimal mass difference in ¹³C-labeled standards does not alter chromatographic behavior, unlike deuterium labeling, which can lead to a noticeable isotope effect and separation from the analyte.[7][10]
Recovery Variability (%CV) Low (<10%)Higher (>15%)Higher (>15%)¹³C-labeled standards track the analyte's recovery throughout sample preparation more reliably than structural analogs or even deuterium-labeled standards, which can have slightly different extraction efficiencies.

Experimental Protocol: Quantitative Analysis of Ceramides using a ¹³C-Labeled Internal Standard

This protocol provides a detailed methodology for the quantification of ceramide species in biological samples using a ¹³C-labeled ceramide internal standard.

1. Materials and Reagents

  • Solvents: LC-MS grade chloroform, methanol, water, acetonitrile, and isopropanol.

  • Reagents: Formic acid, ammonium formate.

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1 ceramides) and a ¹³C-labeled ceramide internal standard (e.g., C16:0-¹³C₆-ceramide).

2. Sample Preparation

  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in 1 mL of cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of the ¹³C-labeled ceramide internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.[4]

    • Add 1.25 mL of water and vortex for 30 seconds.[4]

    • Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase separation.[4]

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode using multiple reaction monitoring (MRM).

  • MRM Transitions: Set the specific precursor-to-product ion transitions for each ceramide species and the ¹³C-labeled internal standard.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the endogenous ceramides and the ¹³C-labeled internal standard.

  • Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled ceramide analytes and a constant concentration of the ¹³C-labeled internal standard. Process these standards in the same manner as the unknown samples. Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of each ceramide species in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and a key sphingolipid metabolic pathway.

experimental_workflow sample Biological Sample (Tissue, Plasma, Cells) spike Spike with ¹³C-Labeled Internal Standard sample->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract drydown Solvent Evaporation extract->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for quantitative sphingolipid analysis.

sphingolipid_pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine de novo synthesis dhcer Dihydroceramides sphinganine->dhcer CerS cer Ceramides dhcer->cer DEGS1 sm Sphingomyelin cer->sm SMS glccer Glucosylceramides cer->glccer GCS sph Sphingosine cer->sph CDase sph->cer CerS s1p Sphingosine-1-Phosphate sph->s1p SphK s1p->sph SPP

References

Cross-validation of mass spectrometry data with other analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of experimental data is paramount. In the realm of proteomics, mass spectrometry (MS) stands as a powerful high-throughput technique for identifying and quantifying thousands of proteins. However, to bolster the confidence in these large-scale datasets, cross-validation with orthogonal methods is a critical step. This guide provides a comprehensive comparison of common analytical techniques used to validate MS data, complete with experimental protocols and quantitative comparisons.

The Validation Workflow: From Discovery to Confirmation

The journey from a large-scale proteomics discovery experiment to validated biological insights typically follows a structured workflow. Initially, a non-targeted "shotgun" proteomics approach is used to identify a broad spectrum of differentially expressed proteins between sample groups.[2] This is followed by a verification step using more targeted MS methods like Multiple Reaction Monitoring (MRM) on a larger set of samples to filter the most promising candidates.[2][3] Finally, these candidates are validated using orthogonal methods to confirm the findings before they can be considered for further investigation or as potential biomarkers.

cluster_Discovery Discovery Phase cluster_Verification Verification Phase cluster_Validation Validation Phase Shotgun_Proteomics Shotgun Proteomics (LC-MS/MS) Relative Quantitation of Thousands of Proteins Targeted_Proteomics Targeted Proteomics (e.g., MRM) Quantitation of Hundreds of Proteins Shotgun_Proteomics->Targeted_Proteomics Candidate Prioritization Orthogonal_Methods Orthogonal Methods (Western Blot, ELISA, PCR) Confirmation of a Few Key Proteins Targeted_Proteomics->Orthogonal_Methods Candidate Validation

Caption: A typical workflow for biomarker discovery and validation, starting from broad discovery proteomics to targeted validation with orthogonal methods.

Comparing the Tools: A Head-to-Head Analysis

The choice of an orthogonal validation technique depends on various factors, including the nature of the target protein, the required level of quantification, and available resources. While mass spectrometry offers high-throughput and unbiased analysis, traditional methods like Western blotting and ELISA provide targeted and often more accessible means of validation.[4][5]

FeatureMass Spectrometry (Targeted)Western BlotELISAReal-Time PCR (qPCR)
Principle Measures mass-to-charge ratio of peptidesAntibody-based detection of proteins separated by sizeAntibody-based detection of proteins in a plate-based assayAmplification and quantification of specific mRNA transcripts
Throughput High (dozens to hundreds of proteins)Low to MediumHigh (96-well plates)High
Quantification Absolute or RelativeSemi-quantitative to RelativeQuantitativeRelative (gene expression)
Specificity High (based on peptide sequence)Variable (depends on antibody)High (matched antibody pairs)High (primer/probe specific)
Sensitivity HighModerateHighVery High
Sample Input Low to ModerateModerate to HighLowVery Low
Cost per Sample HighLowLow to ModerateLow

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. The following sections provide detailed, standardized protocols for the key orthogonal techniques discussed.

Mass Spectrometry (LC-MS/MS) for Protein Identification

Mass spectrometry for proteomics involves the digestion of proteins into peptides, which are then separated, ionized, and detected.[6]

Protein_Extraction 1. Protein Extraction from Cells/Tissues Protein_Digestion 2. Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Separation 3. Peptide Separation (Liquid Chromatography) Protein_Digestion->Peptide_Separation Ionization 4. Ionization (e.g., Electrospray) Peptide_Separation->Ionization Mass_Analysis 5. Mass Analysis (MS1 Scan) Ionization->Mass_Analysis Fragmentation 6. Peptide Fragmentation (MS2 Scan) Mass_Analysis->Fragmentation Data_Analysis 7. Data Analysis (Database Searching) Fragmentation->Data_Analysis

Caption: A simplified workflow for a typical bottom-up proteomics experiment using LC-MS/MS.

Protocol:

  • Sample Preparation: Extract proteins from cells or tissues using appropriate lysis buffers. Determine protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion: Reduce and alkylate the protein mixture, followed by enzymatic digestion (commonly with trypsin) to generate peptides.

  • LC-MS/MS Analysis: Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer. Peptides are separated by hydrophobicity and then ionized. The mass spectrometer acquires precursor ion scans (MS1) and then selects specific ions for fragmentation and subsequent tandem mass spectra (MS2) acquisition.[7]

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins.[8]

Western Blotting for Protein Validation

Western blotting is a widely used technique to detect specific proteins in a sample.[9] It involves separating proteins by size, transferring them to a membrane, and then probing with an antibody specific to the target protein.[10]

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.[9]

  • Gel Electrophoresis: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or fluorescence).[9]

  • Analysis: Capture the signal using an imager and quantify the band intensities.

ELISA for Quantitative Validation

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6] The sandwich ELISA format is particularly useful for quantifying specific proteins in complex mixtures.[11]

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein.[11]

  • Blocking: Block the remaining protein-binding sites in the coated wells.

  • Sample Incubation: Add the samples and standards containing the target protein to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target protein.[11]

  • Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).[11]

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader. The intensity of the color is proportional to the amount of target protein present.

Real-Time PCR (qPCR) for Gene Expression Analysis

While not a direct measure of protein levels, qPCR can be used to validate changes in gene expression that may correlate with protein abundance.[12]

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up a qPCR reaction containing the cDNA, specific primers for the gene of interest, a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.

  • Amplification and Detection: Perform the reaction in a real-time PCR instrument that monitors the fluorescence increase in real-time as the DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA in the sample. Normalize the data to a reference gene to determine the relative gene expression.

Signaling Pathway Visualization

Understanding the context of the validated proteins within biological pathways is crucial. The following is an example of a simplified signaling pathway diagram that can be generated using the DOT language.

Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induces

Caption: A generic signaling cascade illustrating the activation of gene expression, a common subject of proteomic and genomic analyses.

Conclusion

Cross-validation of mass spectrometry data is not merely a confirmatory step but a cornerstone of rigorous scientific inquiry. By employing orthogonal techniques such as Western blotting, ELISA, and qPCR, researchers can significantly increase the confidence in their findings, paving the way for more reliable and impactful discoveries in drug development and biomedical research. While mass spectrometry provides a broad overview of the proteome, these targeted validation methods offer the specificity and accuracy needed to confirm key biological insights. The judicious application of these complementary techniques is essential for translating high-throughput data into meaningful biological knowledge.

References

N-Palmitoyl-D-sphingomyelin-13C: A Superior Standard for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. While deuterated analogs have long been a staple in mass spectrometry, carbon-13 (¹³C) labeled standards, such as N-Palmitoyl-D-sphingomyelin-¹³C, are emerging as a superior alternative. This guide provides a comprehensive comparison, supported by experimental principles and data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their sphingolipid analysis.

The Critical Role of an Internal Standard

The ideal internal standard should mimic the analyte of interest in every aspect—except for its mass. This ensures that any variability introduced during sample preparation, extraction, and analysis affects both the analyte and the standard equally, allowing for reliable quantification. While both deuterated and ¹³C-labeled standards aim to fulfill this role, subtle physicochemical differences in deuterated compounds can lead to analytical inaccuracies.

Head-to-Head Comparison: N-Palmitoyl-D-sphingomyelin-¹³C vs. Deuterated Analogs

The primary advantage of ¹³C-labeled standards lies in their identical chromatographic behavior to the native analyte. Deuterium, being a heavier isotope of hydrogen, can alter the physicochemical properties of a molecule, leading to a phenomenon known as the "isotope effect." This can cause the deuterated standard to elute slightly earlier than the unlabeled analyte during liquid chromatography (LC) separation. This chromatographic shift can compromise accurate quantification, especially in complex biological matrices where matrix effects can vary across the elution profile.

Performance ParameterN-Palmitoyl-D-sphingomyelin-¹³CDeuterated N-Palmitoyl-D-sphingomyelinKey Insights
Chromatographic Co-elution Co-elutes perfectly with the endogenous analyte.Often exhibits a retention time shift, eluting earlier than the native analyte.Perfect co-elution of the ¹³C standard ensures that it experiences the same matrix effects as the analyte, leading to more accurate correction.
Matrix Effect Correction Excellent correction for matrix effects due to identical elution profiles.Differential elution can lead to incomplete correction of matrix-induced ion suppression or enhancement.In complex matrices, where ion suppression can fluctuate, the superior co-elution of ¹³C standards provides more reliable quantification.
Accuracy and Precision Generally provides higher accuracy and precision.The chromatographic shift can introduce bias and reduce precision.Studies have shown that methods using ¹³C-labeled standards exhibit lower coefficients of variation (CV%) compared to those using deuterated standards.[1]
Isotopic Stability The ¹³C label is stable and not prone to exchange.Deuterium atoms, particularly those on heteroatoms or activated carbons, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process.

Experimental Protocols

Below are generalized experimental protocols for the quantification of N-Palmitoyl-D-sphingomyelin (a specific type of C16:0 sphingomyelin) using a stable isotope-labeled internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Lipid Extraction)

A common method for extracting sphingolipids from biological samples (e.g., plasma, tissue homogenate) is a modified Folch extraction.

  • Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of the internal standard (either N-Palmitoyl-D-sphingomyelin-¹³C or a deuterated analog) in a methanol solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for sphingolipid separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 80:20, v/v).

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the sphingomyelins. For example, starting at 40% B, increasing to 95% B over 15 minutes.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Column Temperature: Maintained at 40-50°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for sphingomyelin analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions would be set for the specific precursor-to-product ion fragmentation of both the endogenous N-Palmitoyl-D-sphingomyelin and the chosen internal standard.

      • For N-Palmitoyl-D-sphingomyelin (C16:0), the precursor ion is typically [M+H]⁺ at m/z 703.6, and a common product ion is the phosphocholine head group at m/z 184.1.

      • The precursor ion for the internal standard will be shifted according to its mass increase due to the isotopic labeling, while the product ion will likely remain the same.

Visualizing Key Processes

To better understand the context of sphingomyelin analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Sphingomyelin_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Hydrolysis Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK Sphingomyelin->Ceramide SMase Lipidomics_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

References

Navigating the Sphingolipid Maze: A Comparative Analysis of Metabolism in Diverse Cell Lines Using ¹³C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate and often cell-type-specific nuances of sphingolipid metabolism is paramount. These bioactive lipids are not mere structural components of cell membranes; they are critical signaling molecules implicated in a vast array of cellular processes, from proliferation and differentiation to apoptosis and inflammation. Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.

This guide provides an objective comparison of sphingolipid metabolism in different, commonly used cell lines, leveraging the power of ¹³C stable isotope tracers. By tracing the incorporation of ¹³C-labeled precursors, such as palmitate and serine, into various sphingolipid species, we can elucidate the dynamic fluxes through key metabolic pathways. The data presented here, compiled from multiple studies, offers a quantitative glimpse into the metabolic phenotypes of these cells, highlighting key differences that can inform experimental design and therapeutic strategies.

At a Glance: Comparative Sphingolipid Biosynthesis Rates

The following table summarizes the de novo biosynthesis rates of major sphingolipid classes in HEK293 cells, a widely used human embryonic kidney cell line. This data, derived from studies using [U-¹³C]palmitate as a tracer, provides a baseline for understanding the metabolic flux in a non-cancerous, highly transfectable cell line. Direct comparative data for other cell lines in a single study is limited, necessitating a synthesized approach for comparison.

Sphingolipid SpeciesBiosynthesis Rate (pmol/h per mg protein) in HEK293 Cells
C16:0-Ceramide62 ± 3[1]
C16:0-Monohexosylceramide13 ± 2[1]
C16:0-Sphingomyelin60 ± 11[1]

Further research highlights that aggressive cancer cells exhibit increased incorporation of exogenous fatty acids into complex lipids, including sphingolipids, compared to non-aggressive cancer cells.[2] For instance, a study comparing aggressive (C8161, PC3, SKOV3, 231MFP) and non-aggressive (MUM2C, LNCaP, OVCAR3, MCF7) cancer cell lines showed a significant increase in the incorporation of deuterated palmitate into ceramide-1-phosphate in the aggressive cell lines.[2] This suggests a metabolic reprogramming in aggressive cancers to favor the synthesis of pro-proliferative and pro-survival signaling lipids.

Visualizing the Metabolic Landscape

To better understand the flow of metabolites through the sphingolipid pathways, the following diagrams, generated using the Graphviz DOT language, illustrate the core metabolic routes and a typical experimental workflow for ¹³C tracer analysis.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids Ceramide_2 Ceramide Complex_Sphingolipids->Ceramide_2 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide_2 SMase Sphingosine Sphingosine Ceramide_2->Sphingosine CDase Sphingosine->Ceramide_2 CerS S1P Sphingosine-1-P Sphingosine->S1P SPHK Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-P Ceramide-1-P Ceramide->Ceramide-1-P CERK Complex_Glycosphingolipids Complex_Glycosphingolipids Glucosylceramide->Complex_Glycosphingolipids GSL Synthases

Core pathways of sphingolipid metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293, SH-SY5Y) Tracer_Incubation 2. ¹³C Tracer Incubation (e.g., ¹³C-Palmitate, ¹³C-Serine) Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Lipid Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution, Flux Calculation) LC_MS_Analysis->Data_Analysis

Generalized experimental workflow for ¹³C tracer analysis.

Deep Dive: Experimental Protocols

Accurate and reproducible results in metabolic flux analysis hinge on meticulous experimental execution. Below are detailed methodologies for key experiments cited in the analysis of sphingolipid metabolism using ¹³C tracers.

Cell Culture and ¹³C Tracer Labeling

This protocol is a generalized procedure adaptable to various adherent cell lines.

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa, SH-SY5Y) in standard growth medium and culture until they reach approximately 70-80% confluency. The choice of medium (e.g., DMEM, EMEM) and serum should be consistent and optimized for the specific cell line.

  • Media Preparation:

    • Unlabeled Medium: Prepare the basal medium with unlabeled precursors (e.g., glucose, serine, palmitate) at the desired concentrations.

    • Labeled Medium: Prepare the basal medium where the standard precursor is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]glucose, [U-¹³C₃]serine, or [U-¹³C₁₆]palmitate). For fatty acid tracers, it is crucial to complex them with bovine serum albumin (BSA) for efficient cellular uptake.

  • Tracer Incubation:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared ¹³C-labeled medium to the cells.

    • Incubate the cells for a defined time course (e.g., 0, 1, 3, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂. The time points should be chosen to capture the kinetics of label incorporation into the sphingolipids of interest.[3]

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to halt metabolic activity.

    • Add a pre-chilled extraction solvent, typically a monophasic mixture of methanol, methyl tert-butyl ether (MTBE), and water, or a biphasic chloroform/methanol extraction.[3]

    • Scrape the cells in the extraction solvent and transfer the lysate to a new tube.

    • Vortex the samples thoroughly and centrifuge to pellet the cell debris.

    • Collect the supernatant containing the lipid extract for subsequent analysis.

LC-MS/MS for Sphingolipid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipid species.

  • Chromatographic Separation:

    • Column: A C18 or C8 reversed-phase column is commonly used for separating different sphingolipid classes and acyl chain variants.[4]

    • Mobile Phases: A typical mobile phase system consists of a gradient of an aqueous solvent (A) and an organic solvent (B), both containing a modifier like formic acid or ammonium formate to improve ionization.[4][5]

    • Gradient: A gradient elution is employed to resolve the wide range of sphingolipid polarities, starting with a higher proportion of aqueous phase and gradually increasing the organic phase to elute the more nonpolar species.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of most sphingolipids, as they readily form protonated molecules [M+H]⁺.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the intact lipid) and a characteristic product ion (a fragment generated by collision-induced dissociation) for each analyte. This provides high specificity and sensitivity.[6]

    • Isotopologue Analysis: The mass spectrometer is set to detect the different isotopologues of each sphingolipid, i.e., the unlabeled (M+0) and the ¹³C-labeled versions (e.g., M+16 for a fully labeled C16 acyl chain). The relative abundance of these isotopologues over time is used to determine the rate of new synthesis.[1]

  • Quantification:

    • Internal Standards: To correct for variations in extraction efficiency and instrument response, a suite of non-naturally occurring or stable isotope-labeled internal standards (e.g., ceramides with odd-chain fatty acids or deuterated sphingoid bases) should be added to the samples before extraction.[5][7]

    • Calibration Curves: For absolute quantification, calibration curves are generated using known concentrations of authentic sphingolipid standards. The ratio of the analyte peak area to the internal standard peak area is then used to determine the concentration of the analyte in the sample.

Concluding Remarks

The use of ¹³C tracers provides a powerful lens through which to view the dynamic nature of sphingolipid metabolism. While the available data points to significant differences in metabolic flux between cell lines, particularly between cancerous and non-cancerous cells, there is a clear need for more direct comparative studies employing standardized methodologies. Such studies will be instrumental in building a more complete picture of how different cell types regulate these critical lipid signaling pathways and will undoubtedly pave the way for the development of more targeted and effective therapeutic interventions.

References

Assessing the Biological Equivalence of Labeled vs. Unlabeled Sphingomyelin: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingomyelin is a critical component of cellular membranes and a key player in various signaling pathways. To study its dynamic roles, researchers often employ labeled analogs, such as those with fluorescent or radioactive tags. However, a crucial question arises: to what extent do these labels alter the biological behavior of sphingomyelin? This guide provides an objective comparison of labeled and unlabeled sphingomyelin, supported by experimental data, to help researchers make informed decisions about their experimental design.

At a Glance: Key Considerations

The addition of a label to sphingomyelin can potentially alter its physicochemical properties, which in turn may influence its interaction with enzymes and its trafficking within the cell. While labeled sphingomyelins are invaluable tools, it is essential to be aware of these potential differences.

FeatureUnlabeled SphingomyelinLabeled SphingomyelinKey Considerations
Structure Natural structure with varying fatty acid chains.Contains an additional chemical moiety (e.g., fluorophore, radioisotope).The size, charge, and hydrophobicity of the label can impact the molecule's overall shape and properties.
Enzymatic Metabolism Natural substrate for enzymes like sphingomyelinase and sphingomyelin synthase.Generally recognized by enzymes, but kinetic parameters may differ.The label might sterically hinder enzyme binding or alter the substrate's affinity.
Cellular Uptake & Trafficking Internalized through natural endocytic pathways.Uptake mechanisms can be influenced by the label. Trafficking may not perfectly mimic the unlabeled counterpart.The fluorescent tag itself can influence the pathway of internalization and the ultimate subcellular destination.
Detection Requires indirect methods like mass spectrometry or enzymatic assays coupled with a secondary detection system.Allows for direct and often real-time visualization and quantification through fluorescence microscopy, flow cytometry, or scintillation counting.Labeled versions offer significant advantages in terms of ease and sensitivity of detection.

Quantitative Data Comparison

Direct quantitative comparisons of the biological equivalence of labeled and unlabeled sphingomyelin are not abundant in the literature. However, available data provides valuable insights.

Table 1: Comparison of Enzyme Kinetics for Sphingomyelinase

While a direct comparison of Michaelis-Menten constants (Km and Vmax) for a specific sphingomyelinase with both labeled and unlabeled sphingomyelin in the same study is limited, some data is available. One study reported that the hydrolysis rates of several fluorescently labeled sphingomyelins were the same as a radiolabeled version for three different sphingomyelinases[1]. Another study determined the apparent Km and Vmax for a neutral sphingomyelinase using a fluorescently labeled substrate[2].

SubstrateEnzymeKm (µM)Vmax (fmol/h/µL)Source
Labeled C12-SphingomyelinNeutral Sphingomyelinase (Human Serum)601500[2]
Natural SphingomyelinNot Directly Compared in the same study--

Note: The lack of directly comparable data highlights a gap in the current literature. Researchers should be cautious when extrapolating kinetic data from labeled substrates to their unlabeled counterparts.

Table 2: Comparison of Cellular Uptake

Quantifying the uptake of unlabeled sphingomyelin is challenging. Studies often rely on radiolabeling to trace the molecule. Fluorescent analogs offer a more direct way to visualize and quantify uptake.

Sphingomyelin TypeCell TypeUptake CharacteristicsSource
Radiolabeled SphingomyelinMouse Intestinal SegmentsMost was degraded to ceramide in the intestine; small amounts appeared in the liver within 30-60 minutes.[3]
Radiolabeled SphingomyelinCultured Skin Fibroblasts86.7% metabolized in control cells by day 3.[4]
BODIPY-SMMurine CATH.a NeuronsEndocytosis occurs via caveolae.[5]

Signaling Pathways and Experimental Workflows

Sphingomyelin-Ceramide Signaling Pathway

Sphingomyelin is a central molecule in a signaling pathway that generates bioactive lipids like ceramide and sphingosine-1-phosphate. The degradation of sphingomyelin by sphingomyelinase to produce ceramide is a key step in initiating cellular responses such as apoptosis and inflammation.

Sphingomyelin_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase (SMase) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis/ Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Proliferation Proliferation/ Survival S1P->Proliferation

Caption: The Sphingomyelin-Ceramide signaling pathway.

Experimental Workflow: Assessing Cellular Uptake of Labeled Sphingomyelin

This workflow outlines a typical experiment to quantify the internalization of fluorescently labeled sphingomyelin.

Experimental_Workflow start Start step1 Culture cells to desired confluency start->step1 step2 Incubate cells with labeled Sphingomyelin (e.g., BODIPY-SM) step1->step2 step3 Wash cells to remove excess labeled lipid step2->step3 step4 Image cells using fluorescence microscopy or analyze by flow cytometry step3->step4 step5 Quantify fluorescence intensity per cell step4->step5 end End step5->end

Caption: Workflow for analyzing cellular uptake of labeled sphingomyelin.

Detailed Experimental Protocols

Protocol 1: Sphingomyelinase Activity Assay using a Fluorescent Substrate

This protocol is adapted from methods used to measure sphingomyelinase activity in cell lysates.

Materials:

  • Cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Fluorescent Sphingomyelin Substrate (e.g., NBD-Sphingomyelin)

  • Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Cell Lysates: Homogenize cells in lysis buffer and determine protein concentration.

  • Reaction Setup: In a 96-well plate, add cell lysate (containing a known amount of protein) to each well.

  • Initiate Reaction: Add the fluorescent sphingomyelin substrate to each well to a final concentration in the low micromolar range.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Phase Separation: Centrifuge the plate to separate the aqueous and organic phases. The fluorescent ceramide product will partition into the organic phase.

  • Quantification: Measure the fluorescence of the organic phase in a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., NBD: Ex/Em ~466/536 nm).

  • Data Analysis: Calculate sphingomyelinase activity based on a standard curve generated with known amounts of the fluorescent ceramide product.

Protocol 2: Cellular Uptake of Fluorescently Labeled Sphingomyelin

This protocol describes a method for visualizing and quantifying the endocytosis of fluorescent sphingomyelin.

Materials:

  • Cultured cells on glass-bottom dishes

  • Fluorescent Sphingomyelin (e.g., BODIPY-SM) complexed to defatted bovine serum albumin (BSA)

  • Imaging Medium (e.g., serum-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Labeling: Cool the cells to 4°C to inhibit endocytosis. Incubate the cells with the fluorescent sphingomyelin-BSA complex in cold imaging medium for 30 minutes to label the plasma membrane.

  • Washing: Wash the cells three times with cold PBS to remove unbound fluorescent lipid.

  • Initiate Uptake: Add pre-warmed imaging medium (37°C) to the cells and transfer the dish to the pre-warmed microscope stage.

  • Live-Cell Imaging: Acquire images at regular intervals (e.g., every 5 minutes for 1-2 hours) to monitor the internalization and trafficking of the fluorescent sphingomyelin.

  • Image Analysis: Quantify the intracellular fluorescence intensity over time using image analysis software. This can be done by measuring the mean fluorescence intensity within defined cellular regions of interest.

Conclusion

References

Confirming the Specificity of N-Palmitoyl-D-sphingomyelin-¹³C as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precision of metabolic tracers is paramount. N-Palmitoyl-D-sphingomyelin-¹³C is a powerful tool for elucidating the complex metabolic pathways of sphingolipids. However, ensuring that the ¹³C label remains within the sphingomyelin metabolic network is crucial for accurate data interpretation. This guide provides a comprehensive overview of the experimental approaches required to confirm the specificity of N-Palmitoyl-D-sphingomyelin-¹³C and compares it with alternative tracers.

The Metabolic Fate of N-Palmitoyl-D-sphingomyelin

To understand the specificity of N-Palmitoyl-D-sphingomyelin-¹³C, it is essential to consider its metabolic pathways. Sphingomyelin is a central molecule in sphingolipid metabolism and can be both synthesized and catabolized. The ¹³C label in N-Palmitoyl-D-sphingomyelin-¹³C is located on the palmitoyl (N-acyl) chain.

cluster_0 Sphingomyelin Metabolism cluster_1 Potential Off-Target Pathways N-Palmitoyl-D-sphingomyelin-13C This compound Ceramide-13C Ceramide-13C This compound->Ceramide-13C Sphingomyelinase Ceramide-13C->this compound Sphingomyelin Synthase Glycosphingolipids Glycosphingolipids Ceramide-13C->Glycosphingolipids Glucosylceramide Synthase Sphingosine Sphingosine Ceramide-13C->Sphingosine Ceramidase Fatty Acid Pool-13C Fatty Acid Pool-13C Ceramide-13C->Fatty Acid Pool-13C Ceramidase Sphingosine-1-phosphate Sphingosine-1-phosphate Sphingosine->Sphingosine-1-phosphate Sphingosine Kinase Glycerophospholipids Glycerophospholipids Fatty Acid Pool-13C->Glycerophospholipids Acyltransferases Triacylglycerols Triacylglycerols Fatty Acid Pool-13C->Triacylglycerols Acyltransferases

Figure 1: Metabolic pathways of N-Palmitoyl-D-sphingomyelin-¹³C and potential for off-target labeling.

The primary route of catabolism involves the hydrolysis of sphingomyelin by sphingomyelinases to yield ceramide-¹³C and phosphocholine. The ¹³C-labeled palmitoyl chain resides within the ceramide molecule. Ceramide can then be further metabolized. A key concern for specificity is the potential for ceramidases to cleave ceramide-¹³C into sphingosine and a free ¹³C-palmitic acid. This labeled fatty acid could then enter the general fatty acid pool and be incorporated into other lipid classes, such as glycerophospholipids and triacylglycerols, leading to "off-target" labeling.

Experimental Workflow for Specificity Confirmation

To experimentally validate the specificity of N-Palmitoyl-D-sphingomyelin-¹³C, a systematic approach involving cell culture, lipid extraction, and mass spectrometry is required.

Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Incubate with This compound Lipid Extraction Lipid Extraction Labeling->Lipid Extraction Bligh-Dyer or MTBE method LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Targeted and untargeted lipidomics Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify 13C incorporation Specificity Confirmation Specificity Confirmation Data Analysis->Specificity Confirmation Compare on-target vs. off-target labeling

Figure 2: Experimental workflow to confirm the specificity of N-Palmitoyl-D-sphingomyelin-¹³C.

Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate the cells of interest (e.g., hepatocytes, neurons) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing N-Palmitoyl-D-sphingomyelin-¹³C. The final concentration of the tracer should be optimized for the specific cell type and experimental goals, typically ranging from 1-10 µM. A vehicle control (e.g., ethanol or DMSO) should be included.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to monitor the time course of tracer incorporation.

Protocol 2: Lipid Extraction
  • Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube. Add a known amount of an appropriate internal standard cocktail containing non-labeled and odd-chain sphingolipids and other lipid classes to each sample for normalization.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanol suspension, add 2 mL of chloroform and 0.8 mL of water.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Use a reverse-phase C18 column for the separation of different lipid classes. A gradient elution with solvents such as water/acetonitrile/isopropanol with additives like formic acid and ammonium acetate is typically employed to resolve sphingolipids from glycerophospholipids and triacylglycerols.

  • Mass Spectrometry:

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the lipid species.

    • Use a targeted approach to monitor the specific m/z of ¹³C-labeled sphingomyelin and its downstream metabolites (e.g., ceramide-¹³C).

    • Simultaneously, perform an untargeted analysis or a targeted analysis of major glycerophospholipid and triacylglycerol species to screen for the incorporation of the ¹³C label into these off-target lipid classes.

    • Confirm the identity of labeled species using tandem mass spectrometry (MS/MS) to identify characteristic fragment ions.

Data Presentation: Quantifying Specificity

The specificity of the tracer is determined by quantifying the amount of ¹³C label incorporated into the target sphingolipid pathway versus off-target lipid classes. The results can be summarized in tables for clear comparison.

Table 1: Incorporation of ¹³C from N-Palmitoyl-D-sphingomyelin-¹³C into Major Lipid Classes

Lipid Class¹³C Incorporation (as % of total ¹³C-labeled lipids)
Sphingomyelins 95.2 ± 2.1
Ceramides 3.5 ± 0.8
Glycosphingolipids0.8 ± 0.2
Phosphatidylcholines0.3 ± 0.1
Phosphatidylethanolamines0.1 ± 0.05
Triacylglycerols0.1 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments. The data is hypothetical and for illustrative purposes.

Table 2: Time-Course of ¹³C Label Distribution

Time (hours)¹³C in Sphingomyelin (%)¹³C in Ceramide (%)¹³C in Phosphatidylcholine (%)
199.10.8< 0.1
497.52.30.1
896.23.50.2
2494.84.70.3

Hypothetical data illustrating the expected trend of label distribution over time.

Comparison with Alternative Tracers

While N-Palmitoyl-D-sphingomyelin-¹³C is a direct tracer for sphingomyelin metabolism, other labeled precursors can also be used to study the sphingolipid pathway. Each has its own advantages and disadvantages in terms of specificity and the metabolic questions they can answer.

Table 3: Comparison of Tracers for Sphingomyelin Metabolism

TracerLabeled MoietyAdvantagesDisadvantagesSpecificity Concerns
N-Palmitoyl-D-sphingomyelin-¹³C N-acyl (palmitoyl) chain Directly traces the fate of exogenous sphingomyelin. Allows for studying the "salvage pathway". The ¹³C-palmitate can be cleaved and enter the general fatty acid pool. High, but potential for off-target labeling of glycerolipids.
¹³C-SerineSphingoid backboneTraces the de novo synthesis of all sphingolipids.Does not trace the salvage pathway. The label can enter other metabolic pathways (e.g., glycolysis, one-carbon metabolism).Moderate, as serine is a precursor to many biomolecules.
¹³C-PalmitateN-acyl chain and sphingoid backbone (via de novo synthesis)Traces the incorporation of fatty acids into sphingolipids.The label will be incorporated into all lipid classes containing palmitate.Low for specifically tracing sphingomyelin metabolism.
¹³C-SphingosineSphingoid backboneDirectly traces the conversion of sphingosine to ceramide and sphingomyelin.Does not trace de novo synthesis.High for the salvage pathway, but the sphingoid backbone can also be degraded.

Conclusion

Confirming the specificity of N-Palmitoyl-D-sphingomyelin-¹³C is a critical step in ensuring the validity of metabolic flux studies. The experimental framework outlined in this guide, combining careful cell labeling, robust lipid extraction, and high-resolution mass spectrometry, allows researchers to quantify the on-target and off-target incorporation of the ¹³C label. While N-Palmitoyl-D-sphingomyelin-¹³C demonstrates high specificity for the sphingolipid pathway, a thorough validation is essential for each experimental system. By understanding its metabolic fate and comparing it with alternative tracers, researchers can confidently select the most appropriate tool to unravel the complexities of sphingolipid metabolism in health and disease.

A Guide to Inter-laboratory Comparison of Sphingolipid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphingolipids is paramount for understanding their diverse roles in cellular processes and their implications in various diseases. As bioactive lipids, sphingolipids such as ceramides, sphingomyelins, and sphingosine-1-phosphate are key players in signaling pathways that regulate cell growth, differentiation, and apoptosis. Consequently, the ability to reliably measure their concentrations across different laboratories is crucial for advancing research and developing novel therapeutics.

This guide provides an objective comparison of sphingolipid quantification methods, supported by experimental data from inter-laboratory and single-laboratory comparative studies. It delves into the nuances of sample preparation, extraction techniques, and the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for sphingolipid analysis.

The Sphingolipid Rheostat: A Key Signaling Pathway

Sphingolipid metabolism is a complex network of interconnected pathways. A central concept in sphingolipid signaling is the "sphingolipid rheostat," which describes the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). The relative levels of these two sphingolipids can determine a cell's fate. This delicate balance underscores the need for precise and accurate quantification methods to correctly interpret cellular signaling events.

Sphingolipid_Rheostat cluster_pro_apoptotic Pro-Apoptotic cluster_pro_survival Pro-Survival Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase S1P->Sph S1P Phosphatase

The Sphingolipid Rheostat

Inter-laboratory Comparison of Ceramide Quantification

An inter-laboratory study involving 34 laboratories was conducted to assess the comparability of ceramide quantification in NIST Standard Reference Material (SRM) 1950, a human plasma sample. The study highlighted the importance of standardized protocols for achieving consistent results across different labs. Participants used either a common Standard Operating Procedure (SOP) or their own established methods ("OTHER").

The results, summarized in the table below, show the mean concentrations and standard deviations for four key ceramide species. While there was variability, the use of a harmonized protocol generally led to more consistent results, emphasizing the need for standardization in the field.

Ceramide SpeciesMean Concentration (µg/mL) - SOPStandard Deviation (µg/mL) - SOPMean Concentration (µg/mL) - OTHERStandard Deviation (µg/mL) - OTHER
Cer(d18:1/16:0)2.030.452.150.68
Cer(d18:1/18:0)1.450.331.550.51
Cer(d18:1/24:0)3.210.713.451.02
Cer(d18:1/24:1)1.890.422.010.59

Comparison of Extraction Methods for a Broad Range of Sphingolipids

The choice of extraction method significantly impacts the recovery and, therefore, the quantification of different sphingolipid classes. A single-laboratory study compared four different extraction protocols for their efficiency in recovering a wide range of sphingolipids from human plasma. The methods compared were:

  • Method A: A single-phase extraction with a methanol/chloroform mixture.

  • Method B: The classic Folch method, a two-phase liquid-liquid extraction.

  • Method C: The Bligh and Dyer method, another widely used two-phase extraction.

  • Method D: An extraction using methyl-tert-butyl ether (MTBE).

The following table summarizes the relative recovery of key sphingolipid classes for each method, with Method A set as the baseline (100%).

Sphingolipid ClassRelative Recovery - Method ARelative Recovery - Method B (Folch)Relative Recovery - Method C (Bligh & Dyer)Relative Recovery - Method D (MTBE)
Sphingosine-1-Phosphate (S1P)100%75%40%55%
Sphingosine100%88%65%72%
Ceramides (Cer)100%98%95%92%
Sphingomyelins (SM)100%95%90%88%
Hexosylceramides (HexCer)100%92%85%80%

These results indicate that single-phase extractions can offer superior recovery for more polar sphingolipids like S1P compared to traditional two-phase methods.

Experimental Protocols

General Experimental Workflow for Sphingolipid Quantification

The quantification of sphingolipids by LC-MS/MS generally follows a standardized workflow, from sample preparation to data analysis. The use of appropriate internal standards is critical at the extraction stage to correct for variability in sample processing and instrument response.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) IS Addition of Internal Standards Sample->IS Extraction Lipid Extraction (e.g., Single-phase or LLE) IS->Extraction Separation LC Separation (Reversed-Phase or HILIC) Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Data Data Analysis (Peak Integration, Quantification) Detection->Data

General Experimental Workflow

Detailed Methodologies

1. Sample Preparation and Extraction (Method A - Single-Phase Extraction)

This protocol is optimized for the recovery of a broad range of sphingolipids, including polar species.

  • To 100 µL of plasma, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol and chloroform (2:1, v/v).

  • Add a cocktail of stable isotope-labeled internal standards for each class of sphingolipid being quantified.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at 48°C for 1 hour to ensure complete protein precipitation and lipid extraction.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a representative protocol for the separation and detection of sphingolipids.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic sphingolipids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for the specific and sensitive detection of each sphingolipid species and its corresponding internal standard.

Conclusion

The inter-laboratory and single-laboratory comparative data presented in this guide highlight the critical need for standardized and optimized protocols in sphingolipid quantification. While LC-MS/MS is a powerful and sensitive technique, variations in sample preparation, particularly the extraction method, can lead to significant differences in results. For broad sphingolipid profiling, single-phase extraction methods may offer advantages in recovering both polar and non-polar species. The adoption of common reference materials, such as NIST SRM 1950, and harmonized protocols will be instrumental in improving the reproducibility and comparability of sphingolipid data across different research and clinical settings. This will ultimately accelerate our understanding of the role of these vital lipids in health and disease.

A Researcher's Guide to Validating 13C-Labeling Findings with Genetic Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and manipulating cellular metabolism is paramount. 13C-Metabolic Flux Analysis (13C-MFA) has emerged as a cornerstone technique for quantifying intracellular metabolic fluxes, offering a detailed snapshot of cellular activity. However, the insights gleaned from 13C-MFA are often hypotheses that require rigorous validation. This guide provides a comprehensive comparison of how to validate these findings using targeted genetic manipulation techniques like CRISPR-Cas9 and siRNA, complete with experimental data and detailed protocols.

The Synergy of Isotope Tracing and Genetic Perturbation

13C-MFA is a powerful method for elucidating the intricate network of metabolic pathways within a cell.[1][2] By tracing the journey of 13C-labeled substrates, researchers can estimate the rates of metabolic reactions, providing a quantitative measure of pathway activity.[1][2] This information is invaluable for identifying metabolic bottlenecks, understanding disease states, and designing strategies for metabolic engineering.[3]

However, 13C-MFA provides a correlational view of the metabolic network. To establish causal relationships and validate the functional role of specific enzymes and pathways, it is essential to pair 13C-MFA with genetic manipulation studies.[4][5] Techniques such as CRISPR-Cas9 for gene knockout and siRNA for gene knockdown allow for the targeted perturbation of the very genes encoding the enzymes whose fluxes were measured. By comparing the metabolic fluxes in wild-type cells to those in genetically modified cells, researchers can confirm the functional significance of a particular enzyme or pathway.[3]

Comparative Analysis: Wild-Type vs. Genetically Modified Cells

The core of the validation process lies in the quantitative comparison of metabolic fluxes before and after genetic manipulation. This comparison allows researchers to directly assess the impact of a gene's absence or reduced expression on the metabolic network.

Case Study: Glycolysis and the Pentose Phosphate Pathway in E. coli

A common application of this validation approach is in the study of central carbon metabolism. For instance, 13C-MFA might reveal a significant flux through the Pentose Phosphate Pathway (PPP) in a particular bacterial strain. To validate the role of a key PPP enzyme, such as glucose-6-phosphate dehydrogenase (G6PDH), a knockout of the corresponding gene (zwf in E. coli) can be created. Subsequent 13C-MFA on the knockout strain would be expected to show a near-zero flux through the PPP, confirming the enzyme's critical role.

Below is a hypothetical table summarizing the kind of quantitative data that would be generated in such a study.

Metabolic FluxWild-Type (mmol/gDCW/h)zwf Knockout (mmol/gDCW/h)Fold Change
Glucose Uptake10.0 ± 0.58.5 ± 0.4-0.15
Glycolysis (PFK)7.5 ± 0.38.0 ± 0.4+0.07
Pentose Phosphate Pathway (G6PDH)2.5 ± 0.20.1 ± 0.05-0.96
TCA Cycle (CS)5.0 ± 0.34.2 ± 0.2-0.16
Acetate Secretion1.5 ± 0.12.8 ± 0.2+0.87

This table presents simulated data for illustrative purposes.

Experimental Protocols: An Integrated Workflow

A successful validation study requires a carefully planned and executed experimental workflow that seamlessly integrates 13C-MFA and genetic manipulation.

Phase 1: Baseline Metabolic Flux Analysis with 13C-Labeling
  • Cell Culture and Isotope Labeling: Culture the wild-type cells in a chemically defined medium. In the mid-exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate, such as [1,2-13C]glucose or [U-13C]glucose.[6] The choice of tracer is critical for resolving specific fluxes.[1]

  • Metabolite Quenching and Extraction: After a period of labeling to reach isotopic steady state, rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically done using a cold solvent like methanol. Extract the intracellular metabolites for analysis.

  • Protein Hydrolysis: To analyze the labeling patterns of proteinogenic amino acids, which reflect time-averaged metabolic fluxes, hydrolyze a portion of the cell pellet using strong acid.

  • Mass Spectrometry (MS) Analysis: Analyze the isotopic labeling patterns of the extracted metabolites and proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Flux Calculation: Use specialized software to calculate the metabolic fluxes by fitting the experimental labeling data to a metabolic model of the organism.

Phase 2: Genetic Manipulation
  • Design of Targeting Constructs:

    • CRISPR-Cas9: Design single guide RNAs (sgRNAs) that target the gene of interest for knockout.

    • siRNA: Design small interfering RNAs (siRNAs) that target the mRNA of the gene of interest for knockdown.

  • Transfection and Selection: Introduce the CRISPR-Cas9 or siRNA constructs into the cells using an appropriate transfection method. For stable knockouts, select for cells that have successfully integrated the genetic modification.

  • Validation of Genetic Modification: Confirm the successful knockout or knockdown of the target gene at the DNA, RNA, and/or protein level using techniques like PCR, qPCR, and Western blotting.

Phase 3: Metabolic Flux Analysis of Genetically Modified Cells

Repeat the 13C-MFA protocol as described in Phase 1 with the genetically modified cells and the corresponding wild-type control cells in parallel.

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and the underlying metabolic network, diagrams generated using Graphviz (DOT language) are provided below.

G cluster_phase1 Phase 1: 13C-MFA of Wild-Type cluster_phase2 Phase 2: Genetic Manipulation cluster_phase3 Phase 3: 13C-MFA of Mutant WT Culture WT Culture 13C Labeling 13C Labeling WT Culture->13C Labeling Metabolite Extraction Metabolite Extraction 13C Labeling->Metabolite Extraction 13C Labeling->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Metabolite Extraction->MS Analysis Flux Calculation (WT) Flux Calculation (WT) MS Analysis->Flux Calculation (WT) Flux Calculation (Mutant) Flux Calculation (Mutant) MS Analysis->Flux Calculation (Mutant) Comparative Analysis Comparative Analysis Flux Calculation (WT)->Comparative Analysis Design Constructs Design Constructs Transfection Transfection Design Constructs->Transfection Selection Selection Transfection->Selection Validation of KO/KD Validation of KO/KD Selection->Validation of KO/KD KO/KD Culture KO/KD Culture KO/KD Culture->13C Labeling Parallel with WT Flux Calculation (Mutant)->Comparative Analysis G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP G6PDH (zwf) Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Biomass Biomass Pyruvate->Biomass Citrate Citrate AcetylCoA->Citrate TCA Cycle Citrate->Biomass PPP->F6P PPP->Pyruvate PPP->Biomass

References

A comparative study of different software for analyzing isotopic labeling data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic flux analysis, the choice of software for analyzing isotopic labeling data is a critical decision that profoundly impacts the quality and reliability of experimental outcomes. This guide provides a comparative overview of prominent software tools, offering a detailed look at their features, performance, and the experimental protocols that underpin their application.

The analysis of stable isotope labeling experiments, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for quantifying the rates of metabolic reactions within a cell. This process, however, requires sophisticated software to deconvolve the complex mass isotopomer distribution data generated by mass spectrometry. Several powerful software packages have been developed to tackle this challenge, each with its own set of algorithms, features, and user interfaces.

Quantitative Software Comparison

Feature13CFLUX2INCA (Isotopomer Network Compartmental Analysis)OpenFLUXMETRANML-Flux
Primary Application Steady-state and isotopically non-stationary ¹³C-MFASteady-state and isotopically non-stationary ¹³C-MFASteady-state ¹³C-MFA¹³C-MFA, tracer experiment design, and statistical analysisRapid metabolic flux quantification
Modeling Approach Cumomer, Elementary Metabolite Unit (EMU)Elementary Metabolite Unit (EMU)Elementary Metabolite Unit (EMU)Elementary Metabolite Unit (EMU)Machine Learning (Neural Networks)
Platform C++, with Java and Python add-ons (Linux/Unix)MATLAB-basedMATLAB-basedNot explicitly stated, but likely MATLAB or similarWeb-based
User Interface Command-line, with visualization via OmixGraphical User Interface (GUI) in MATLABSpreadsheet-based input, MATLAB functionsNot explicitly statedWeb interface
Key Features High-performance computing support, FluxML standard, versatile measurement specification (MS, MS/MS, NMR)[1]Simultaneous analysis of multiple experiments, optimal experiment design, supports multiple atom types[2]User-friendly model creation from spreadsheets, automatic generation of metabolite and isotopomer balances[3]Based on the EMU framework, includes tracer experiment design and statistical analysis[4]Imputes missing isotope patterns, outputs mass-balanced fluxes, determines Gibbs free energy of reaction[5]
Performance Claims 100–10,000 times faster than its predecessor (13CFLUX); exceeds functionality of Metran and OpenFlux[1][6][7]CeCaFLUX web server is reportedly faster for flux identification and confidence interval calculation[8]Reliable reproduction of published data with fast computation times (<20 sec for a test case)[3]A foundational tool in the field[4]More accurate and faster than leading MFA software employing least-squares methods[5]
License Free for academic use, commercial license availableFree for academic useOpen-sourceAvailable from MIT Technology Licensing OfficeOnline resource

Experimental Protocols

The accuracy of any isotopic labeling data analysis is fundamentally dependent on rigorous and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the context of ¹³C-MFA.

Cell Culture and ¹³C Labeling

This protocol provides a general framework for labeling cultured cells with a ¹³C-labeled substrate.

  • Cell Seeding: Plate cells (e.g., mammalian cell lines like HeLa or CHO, or microorganisms like E. coli) in appropriate culture vessels and growth medium. Allow cells to reach the mid-exponential growth phase.

  • Medium Exchange: Aspirate the growth medium and wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrates.

  • Labeling Medium Introduction: Add pre-warmed culture medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]glucose, [1,2-¹³C]glucose). The choice of tracer is critical and depends on the specific metabolic pathways under investigation.[4]

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration varies depending on the cell type and growth rate. For isotopically non-stationary MFA, samples are collected at multiple time points before reaching steady state.

  • Monitoring: Monitor cell growth and substrate consumption throughout the experiment to ensure metabolic steady state.

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

  • Quenching Solution Preparation: Prepare a cold quenching solution. A common solution is 60% methanol buffered with AMBIC (ammonium bicarbonate) pre-chilled to -40°C or lower.[9]

  • Quenching: Rapidly aspirate the labeling medium and add the cold quenching solution to the culture vessel to instantly halt enzymatic reactions.[10]

  • Cell Harvesting: Scrape the cells in the presence of the quenching solution and transfer the cell suspension to a centrifuge tube. Using a cell scraper is generally preferred over trypsinization to minimize metabolite leakage.[10]

  • Extraction: Pellet the cells by centrifugation at a low temperature. The metabolite extraction is typically performed using a multi-step process with cold organic solvents like methanol and water to ensure the recovery of a broad range of polar metabolites.[9][11][12][13] This often involves multiple freeze-thaw cycles to lyse the cells completely.[11]

  • Sample Preparation for Analysis: The extracted metabolites are then dried, typically by vacuum centrifugation, and stored at -80°C until analysis.

GC-MS Analysis of Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for measuring the mass isotopomer distributions of derivatized metabolites.

  • Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility for GC analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates TBDMS derivatives.[14]

  • GC-MS Instrumentation: An Agilent GC-MS system or equivalent is typically used. The GC is equipped with a capillary column suitable for separating the derivatized metabolites.

  • GC Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interaction with the column's stationary phase.

  • MS Analysis: As metabolites elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information on the mass isotopomer distribution of each metabolite fragment.[14]

  • Data Acquisition: Data can be acquired in either full scan mode or selected ion monitoring (SIM) mode. SIM mode can offer improved sensitivity and data quality for targeted metabolites.[15]

  • Data Processing: The raw GC-MS data is processed to identify peaks, calculate retention times, and determine the relative abundances of different mass isotopomers for each metabolite. This data is then corrected for the natural abundance of stable isotopes before being used as input for the flux analysis software.

Visualizing Isotopic Labeling Analysis Workflows

To better illustrate the processes involved in isotopic labeling studies, the following diagrams, created using the DOT language, outline the general experimental workflow and the logical flow of data analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase A Cell Culture & Growth B ¹³C-Labeled Substrate Introduction A->B C Metabolism Quenching B->C D Metabolite Extraction C->D E GC-MS Analysis D->E F Data Acquisition (Mass Isotopomer Distributions) E->F G Data Correction & Processing F->G H Metabolic Flux Analysis Software G->H I Flux Map & Statistical Analysis H->I

A high-level overview of the experimental workflow in a ¹³C-labeling study.

data_analysis_logic cluster_input Input Data cluster_processing Software Processing cluster_output Output raw_ms Raw Mass Spectra correction Natural Abundance Correction raw_ms->correction network_model Metabolic Network Model simulation Isotopomer Simulation (EMU/Cumomer) network_model->simulation ext_fluxes External Flux Measurements optimization Parameter Estimation (Fluxes) ext_fluxes->optimization correction->simulation simulation->optimization stats Statistical Validation (Goodness-of-fit, Confidence Intervals) optimization->stats flux_map Metabolic Flux Map stats->flux_map confidence Flux Confidence Intervals stats->confidence

Logical flow of data processing within ¹³C-MFA software.

References

Safety Operating Guide

Personal protective equipment for handling N-Palmitoyl-D-sphingomyelin-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Palmitoyl-D-sphingomyelin-13C. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

While the Safety Data Sheet (SDS) for C16 Sphingomyelin-13C states the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with care, particularly in its powdered form. The SDS for the structurally similar, non-labeled compound, N-Palmitoyl-D-erythro-sphingosine, indicates potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, the following recommendations incorporate standard laboratory best practices for handling powdered chemical compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder and potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Recommended when handling larger quantities or when there is a risk of aerosolization.Minimizes the inhalation of the powdered compound.

Operational Plan and Experimental Protocol

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring the integrity of the experiment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a freezer at or below -20°C.

  • Keep the container in a dry place.[2]

Handling and Preparation:

  • Work Area Preparation: Conduct all handling of the powdered compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when working with larger quantities.[4]

  • Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • To minimize the generation of airborne dust, handle the powder carefully.

    • Use appropriate tools, such as a spatula, for transferring the compound.

    • Close the primary container immediately after use.

  • Dissolving the Compound: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Properly dispose of all contaminated disposables (e.g., weigh boats, pipette tips) as outlined in the disposal plan below.

    • Wash hands thoroughly after handling the compound, even after wearing gloves.[2]

Workflow Diagram:

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and well-ventilated workspace A->B C Carefully weigh the required amount of the compound B->C D Dissolve the compound in the appropriate solvent C->D E Tightly seal the primary container and return to storage D->E F Clean the workspace and any used equipment E->F G Dispose of waste according to the disposal plan F->G H Remove PPE and wash hands thoroughly G->H

Workflow for handling this compound.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal procedures for non-hazardous chemical waste should be followed. However, always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Solid Waste:

  • Contaminated disposables such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed container.

  • This container can typically be disposed of in the regular laboratory trash, but confirm this with your institutional guidelines.

Liquid Waste:

  • Unused solutions of this compound should be collected in a clearly labeled waste container.

  • Depending on the solvent used and local regulations, small quantities of non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water. However, it is generally recommended to collect chemical waste for professional disposal.[5][6]

Empty Containers:

  • Empty containers of the compound should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected as chemical waste.

  • After rinsing, the container can often be disposed of in the regular trash or recycling, depending on institutional policies.[5] Deface the label before disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.